Benzenesulfonamide, 4-amino-N-5-isoxazolyl-
Description
BenchChem offers high-quality Benzenesulfonamide, 4-amino-N-5-isoxazolyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzenesulfonamide, 4-amino-N-5-isoxazolyl- including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-amino-N-(1,2-oxazol-5-yl)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O3S/c10-7-1-3-8(4-2-7)16(13,14)12-9-5-6-11-15-9/h1-6,12H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVLLLVDWOLWLPK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)S(=O)(=O)NC2=CC=NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6074677 | |
| Record name | Benzenesulfonamide, 4-amino-N-5-isoxazolyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6074677 | |
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Molecular Weight |
239.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7758-79-4 | |
| Record name | 4-Amino-N-5-isoxazolylbenzenesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7758-79-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(Isoxazol-5-yl)sulphanilamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007758794 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenesulfonamide, 4-amino-N-5-isoxazolyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6074677 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(isoxazol-5-yl)sulphanilamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.945 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
The Molecular Gambit: A Technical Guide to Sulfisoxazole's Inhibition of Dihydropteroate Synthetase
Abstract
This technical guide provides a comprehensive examination of the molecular mechanism by which sulfisoxazole, a classic sulfonamide antibiotic, exerts its bacteriostatic effect through the targeted inhibition of dihydropteroate synthetase (DHPS). We will dissect the critical role of the folic acid biosynthesis pathway in bacteria, the structural and functional intricacies of the DHPS enzyme, and the precise nature of sulfisoxazole's competitive inhibition. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this enduring antibiotic-target interaction, with insights into the causality of experimental design and the molecular underpinnings of drug resistance.
The Folic Acid Pathway: An Achilles' Heel for Bacteria
Prokaryotic organisms, unlike their mammalian counterparts, are incapable of utilizing pre-formed folate from their environment and must synthesize it de novo.[1][2][3] This metabolic pathway is indispensable for the production of essential precursors for DNA, RNA, and certain amino acids, making it a prime target for antimicrobial agents.[1][2] The absence of this pathway in humans provides a therapeutic window, allowing for selective toxicity against bacterial pathogens.[3][4]
The synthesis of 7,8-dihydropteroate, a key intermediate in the folate pathway, is catalyzed by the enzyme dihydropteroate synthetase (DHPS).[2][3] This enzyme facilitates the condensation of 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPP) with para-aminobenzoic acid (pABA).[2][5] It is at this critical juncture that sulfisoxazole intervenes.
Figure 2: The S(N)1 catalytic mechanism of Dihydropteroate Synthetase (DHPS), illustrating the formation of a key carbocation intermediate.
Sulfisoxazole: The Competitive Antagonist
Sulfisoxazole's efficacy stems from its structural mimicry of pABA. [6]This allows it to act as a competitive inhibitor, directly vying with the natural substrate for binding to the DHPS active site. [2][6] 3.1. Molecular Basis of Competitive Inhibition
In competitive inhibition, the inhibitor binds reversibly to the enzyme's active site, preventing the substrate from binding. [6]Crucially, the binding of sulfisoxazole and pABA is mutually exclusive. [6]An increase in the concentration of the substrate (pABA) can overcome the inhibition by sulfisoxazole, a hallmark of competitive inhibition. [6] The key molecular interactions that stabilize sulfisoxazole within the pABA-binding pocket, extrapolated from studies with the closely related sulfamethoxazole, likely include:
-
Hydrogen Bonding: The amine group on the benzene ring of sulfisoxazole can form hydrogen bonds with conserved residues in the active site, such as a threonine at position 62 (in E. coli). [6]The oxygen atoms of the sulfonyl group are also key hydrogen bond acceptors, interacting with residues like serine 222. [6]* Hydrophobic Interactions: The aromatic ring of sulfisoxazole engages in hydrophobic interactions with a number of residues that line the pABA-binding pocket, including phenylalanine, arginine, proline, and lysine. [6] By occupying the active site, sulfisoxazole prevents pABA from binding, thereby halting the synthesis of 7,8-dihydropteroate and, consequently, the entire folic acid pathway. [6]This leads to a depletion of the precursors necessary for bacterial DNA and protein synthesis, resulting in a bacteriostatic effect where bacterial growth and replication are inhibited. [6]
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An In-Depth Technical Guide to the Synthesis of 4-amino-N-(5-isoxazolyl)-benzenesulfonamide (Sulfisoxazole)
This guide provides a comprehensive overview of the synthetic pathways for 4-amino-N-(5-isoxazolyl)-benzenesulfonamide, a sulfonamide antibacterial agent commonly known as sulfisoxazole.[1][2] It is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the chemical reactions, mechanisms, and practical considerations involved in its synthesis.
Introduction
Sulfisoxazole is a well-established antibacterial compound effective against a wide range of gram-positive and gram-negative organisms.[2] Its therapeutic action lies in its ability to act as a competitive inhibitor of dihydropteroate synthetase, an essential enzyme in the bacterial synthesis of folic acid.[3] By disrupting this pathway, sulfisoxazole effectively halts bacterial growth. This guide will dissect the multi-step synthesis of this important pharmaceutical, providing both theoretical understanding and practical protocols.
Core Synthesis Strategy: A Multi-Step Approach
The industrial synthesis of sulfisoxazole is a classic example of multi-step organic synthesis, commencing from readily available starting materials. The overall strategy involves three primary stages:
-
Preparation of the Key Intermediate: Synthesis of p-acetamidobenzenesulfonyl chloride from acetanilide.
-
Synthesis of the Heterocyclic Moiety: Preparation of 3-amino-5-methylisoxazole.
-
Coupling and Deprotection: Condensation of the two key intermediates followed by the removal of the acetyl protecting group to yield the final active pharmaceutical ingredient (API).
This strategic use of a protecting group for the aniline functionality is crucial to prevent unwanted side reactions during the chlorosulfonation step.
Physicochemical Properties of Key Compounds
A thorough understanding of the physical and chemical properties of the reactants, intermediates, and the final product is paramount for successful synthesis, purification, and characterization.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Solubility |
| Acetanilide | C₈H₉NO | 135.17 | 113-115 | Soluble in hot water, ethanol, ether, chloroform, and acetone. |
| p-Acetamidobenzenesulfonyl chloride | C₈H₈ClNO₃S | 233.67 | 142-145 (decomposes) | Soluble in chloroform; slightly soluble in water, benzene and ether.[4][5] |
| 3-Amino-5-methylisoxazole | C₄H₆N₂O | 98.10 | 59-63 | Soluble in methanol.[6][7] |
| N-Acetylsulfisoxazole | C₁₃H₁₅N₃O₄S | 309.34 | 192-195 | Soluble in methanol, ethanol, and chloroform; slightly soluble in ether; very slightly soluble in water.[3] |
| Sulfisoxazole | C₁₁H₁₃N₃O₃S | 267.30 | 194-195 | Soluble in alcohol; slightly soluble in water.[1][8][9] |
Visualizing the Synthesis Pathway
The following diagram illustrates the overall synthetic route from acetanilide to sulfisoxazole.
Caption: Overall synthesis pathway of Sulfisoxazole.
Step-by-Step Experimental Protocols
Part 1: Synthesis of p-Acetamidobenzenesulfonyl Chloride
This initial step involves an electrophilic aromatic substitution reaction, specifically the chlorosulfonation of acetanilide. The acetyl group protects the amino group from reacting with the chlorosulfonic acid and directs the sulfonation to the para position due to steric hindrance.
Reaction Mechanism:
Caption: Mechanism of Chlorosulfonation.
Experimental Protocol:
-
In a fume hood, equip a dry round-bottom flask with a magnetic stirrer and a dropping funnel.
-
Carefully add chlorosulfonic acid to the flask and cool it in an ice-water bath.
-
Slowly add powdered acetanilide in small portions to the stirred chlorosulfonic acid, maintaining the temperature below 10 °C.
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.
-
Gently heat the reaction mixture to 60-70 °C for one to two hours to ensure the completion of the reaction. The evolution of hydrogen chloride gas should cease.
-
Carefully and slowly pour the reaction mixture onto crushed ice with constant stirring. This will precipitate the p-acetamidobenzenesulfonyl chloride.
-
Collect the solid product by vacuum filtration and wash it thoroughly with cold water until the washings are neutral to litmus paper.
-
The crude product can be purified by recrystallization from a suitable solvent such as a mixture of acetone and water or hot benzene.[10] Dry the purified crystals in a desiccator.
Part 2: Synthesis of 3-Amino-5-methylisoxazole
This heterocyclic amine is a crucial building block. One common method for its synthesis involves the cyclization of a β-ketonitrile with hydroxylamine.
Experimental Protocol:
-
Prepare a solution of sodium ethoxide in absolute ethanol.
-
To this solution, add ethyl acetoacetate and then hydroxylamine hydrochloride.
-
Reflux the mixture for several hours.
-
After cooling, neutralize the reaction mixture with an appropriate acid (e.g., acetic acid).
-
The product, 3-amino-5-methylisoxazole, can be isolated by evaporation of the solvent and subsequent purification. Purification can be challenging due to potential discoloration, but techniques such as crystallization can be employed.[11]
Part 3: Condensation and Deacetylation
This final stage involves the formation of the sulfonamide bond followed by the deprotection of the amino group.
Reaction Mechanism:
The formation of the sulfonamide bond is a nucleophilic acyl substitution reaction where the amino group of 3-amino-5-methylisoxazole attacks the electrophilic sulfur atom of the sulfonyl chloride.
Caption: Mechanism of Sulfonamide Formation.
The deacetylation is an amide hydrolysis, which can be catalyzed by either acid or base.[12][13]
Experimental Protocol:
-
Dissolve 3-amino-5-methylisoxazole in pyridine in a round-bottom flask and cool the mixture in an ice bath. Pyridine acts as a solvent and a base to neutralize the HCl formed during the reaction.
-
Slowly add p-acetamidobenzenesulfonyl chloride to the cooled solution with stirring.
-
After the addition, allow the reaction mixture to stand at room temperature for several hours or gently heat to complete the reaction.
-
Pour the reaction mixture into a beaker of cold water to precipitate the N-acetylsulfisoxazole.
-
Collect the precipitate by filtration, wash with dilute hydrochloric acid to remove excess pyridine, and then with water.
-
For the deacetylation step, suspend the crude N-acetylsulfisoxazole in an aqueous solution of sodium hydroxide and heat the mixture under reflux until a clear solution is obtained.
-
Cool the solution and acidify it with a mineral acid (e.g., hydrochloric acid) to a pH of approximately 6. This will precipitate the sulfisoxazole.
-
Collect the sulfisoxazole by filtration, wash with cold water, and recrystallize from a suitable solvent like dilute ethanol or aqueous acetic acid to obtain the pure product.[8]
Quality Control and Characterization
The purity of the final product and intermediates is critical. Standard analytical techniques should be employed for characterization:
-
Melting Point Determination: A sharp melting point range close to the literature value indicates high purity.
-
Spectroscopy:
-
Infrared (IR) Spectroscopy: To confirm the presence of key functional groups (e.g., -SO₂NH-, -NH₂, C=O).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure and confirm the identity of the compound.
-
-
Chromatography:
-
Thin Layer Chromatography (TLC): For monitoring the progress of the reaction and assessing the purity of the product.
-
High-Performance Liquid Chromatography (HPLC): For quantitative analysis of purity and identification of any impurities.
-
Conclusion
The synthesis of sulfisoxazole is a well-established process that serves as an excellent case study in pharmaceutical manufacturing. It highlights key organic chemistry principles such as electrophilic aromatic substitution, nucleophilic acyl substitution, and the use of protecting groups. By carefully controlling reaction conditions and employing appropriate purification techniques, high-purity sulfisoxazole can be reliably produced for its vital role in combating bacterial infections.
References
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PubChem. (n.d.). Sulfisoxazole acetyl. National Center for Biotechnology Information. Retrieved from [Link]
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Wikipedia. (2023, December 1). Sulfafurazole. Retrieved from [Link]
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Clark, J. (2020). The Hydrolysis of Amides. Chemguide. Retrieved from [Link]
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Ottokemi. (n.d.). 3-Amino-5-methylisoxazole, ≥97%. Retrieved from [Link]
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PubChem. (n.d.). Sulfisoxazole. National Center for Biotechnology Information. Retrieved from [Link]
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Chemistry Steps. (n.d.). Amide Hydrolysis: Acid and Base-Catalyzed Mechanism. Retrieved from [Link]
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AllChem. (2019, January 15). mechanism of amide hydrolysis [Video]. YouTube. Retrieved from [Link]
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Master Organic Chemistry. (2019, October 7). Amide Hydrolysis Using Acid Or Base. Retrieved from [Link]
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PubChem. (n.d.). 3-Amino-5-methylisoxazole. National Center for Biotechnology Information. Retrieved from [Link]
- Royal Society of Chemistry. (2015). Recent advances in the synthesis of N-acyl sulfonamides. RSC Advances, 5(105), 86591-86603.
- Google Patents. (n.d.). Process for the purification of 3-amino-5-methylisoxazole.
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Organic Syntheses. (n.d.). Sulfanilyl chloride, N-acetyl-. Retrieved from [Link]
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Chemistry LibreTexts. (2021, July 31). 23.9: Amines as Nucleophiles. Retrieved from [Link]
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Chemsrc. (n.d.). 4-Acetamidobenzenesulfonyl chloride. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by alkylation or arylation. Retrieved from [Link]
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- Wiley Online Library. (2019). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4.
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Cheméo. (n.d.). N-acetylsulfanilamide. Retrieved from [Link]
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An In-depth Technical Guide to the Antibacterial Spectrum and Activity of Sulfisoxazole
This guide provides a detailed examination of the antibacterial properties of sulfisoxazole, a sulfonamide antibiotic. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes foundational principles with practical, field-proven insights into its mechanism of action, spectrum of activity, resistance patterns, and methods for susceptibility testing.
Executive Summary: The Role of Sulfisoxazole in the Antibacterial Armamentarium
Sulfisoxazole is a synthetic bacteriostatic antibiotic belonging to the sulfonamide class. Historically, it has been a key agent in the treatment of various bacterial infections, particularly those of the urinary tract. While its use has diminished with the advent of newer antibiotics, a thorough understanding of its antibacterial profile remains crucial for several reasons: it serves as a benchmark for the development of new folate pathway inhibitors, its synergistic potential in combination therapies is of continued interest, and it is still employed in specific clinical scenarios. This guide delves into the core scientific principles governing its efficacy and the methodologies used to evaluate it.
Mechanism of Action: Competitive Inhibition of Folate Synthesis
The antibacterial effect of sulfisoxazole is predicated on its structural similarity to para-aminobenzoic acid (PABA), an essential precursor in the bacterial synthesis of folic acid.[1][2] Bacteria must synthesize their own folic acid, as they cannot utilize pre-formed folate from their environment. Folic acid, in its reduced form (tetrahydrofolic acid), is a vital cofactor in the synthesis of purines, pyrimidines, and certain amino acids – the building blocks of DNA, RNA, and proteins.
Sulfisoxazole acts as a competitive inhibitor of the bacterial enzyme dihydropteroate synthetase (DHPS).[1][2] This enzyme catalyzes the condensation of PABA with dihydropteroate diphosphate to form dihydropteroic acid, a critical step in the folate pathway. By binding to the active site of DHPS, sulfisoxazole prevents PABA from doing so, thereby halting the production of dihydrofolic acid and, consequently, arresting bacterial growth.[1] This mechanism is selective for bacteria as human cells do not possess the DHPS enzyme and instead obtain folic acid from dietary sources.
Caption: Figure 1. Sulfisoxazole competitively inhibits dihydropteroate synthetase (DHPS).
Antibacterial Spectrum of Activity
Sulfisoxazole exhibits a broad spectrum of activity, encompassing a variety of Gram-positive and Gram-negative bacteria.[3][4] However, the prevalence of acquired resistance has significantly narrowed its clinical utility against many common pathogens.
Gram-Positive Bacteria: Historically, sulfisoxazole has shown activity against:
-
Streptococcus pyogenes
-
Streptococcus pneumoniae
-
Staphylococcus aureus (methicillin-susceptible strains)
Gram-Negative Bacteria: The spectrum of activity against Gram-negative organisms includes:
-
Escherichia coli (particularly in urinary tract infections)[2]
-
Haemophilus influenzae[2]
-
Klebsiella species
-
Proteus mirabilis[5]
-
Salmonella species
-
Shigella species[5]
-
Chlamydia trachomatis[7]
It is important to note that susceptibility can vary greatly by geographic region and clinical setting due to the widespread nature of sulfonamide resistance.
Quantitative Activity: Minimum Inhibitory Concentrations (MICs)
The in vitro potency of an antibiotic is quantified by its Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that prevents visible growth of a bacterium. MIC50 and MIC90 values, representing the concentrations required to inhibit 50% and 90% of isolates, respectively, are critical metrics in drug development and surveillance.
Due to its status as an older antibiotic, comprehensive, contemporary MIC surveillance data for sulfisoxazole alone is limited. The following table is a compilation of historical and specific study data.
| Bacterial Species | Number of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) | Source / Comments |
| Escherichia coli (swine) | 1322 | >64 | >64 | Canadian surveillance study (2013), indicating high resistance rates in veterinary isolates.[3] |
| Streptococcus pneumoniae | - | 1.95 | - | In vitro study, specific value for a single strain.[8] |
| Bacillus subtilis | - | 0.98 | - | In vitro study, specific value for a single strain.[8] |
| Staphylococcus epidermidis | - | 7.81 | - | In vitro study, specific value for a single strain.[8] |
| Klebsiella pneumoniae | - | 7.81 | - | In vitro study, specific value for a single strain.[8] |
Note: The high MIC values for E. coli in the veterinary surveillance study highlight the significant impact of acquired resistance on the efficacy of sulfisoxazole.
Mechanisms of Bacterial Resistance
Bacterial resistance to sulfisoxazole is a significant clinical challenge and can arise through several mechanisms:
-
Alteration of the Target Enzyme: Chromosomal mutations in the folP gene, which encodes for dihydropteroate synthetase (DHPS), can lead to an enzyme with reduced affinity for sulfonamides while retaining its ability to bind PABA. This is a primary mechanism of acquired resistance.
-
Acquisition of Resistant DHPS Genes: A more common and clinically significant mechanism is the horizontal gene transfer of mobile genetic elements, such as plasmids, carrying sul genes (sul1, sul2, sul3). These genes encode for highly resistant variants of DHPS that are not effectively inhibited by sulfisoxazole.
-
Increased Production of PABA: Some bacteria can overcome the competitive inhibition of sulfisoxazole by overproducing its natural substrate, PABA.
-
Alternative Metabolic Pathways: In some cases, bacteria may develop or utilize alternative metabolic pathways to bypass the need for folic acid synthesis.
Synergy with Other Antibiotics
The bacteriostatic action of sulfisoxazole can be converted to a bactericidal effect when used in combination with an antibiotic that targets a subsequent step in the same metabolic pathway. The classic example of this is the combination with trimethoprim, which inhibits dihydrofolate reductase (DHFR). This sequential blockade of the folic acid synthesis pathway is a powerful example of antibiotic synergy.
Pharmacokinetics and Pharmacodynamics (PK/PD)
A comprehensive understanding of the absorption, distribution, metabolism, and excretion (ADME) of sulfisoxazole is essential for optimizing its antibacterial activity.
-
Absorption: Sulfisoxazole is well-absorbed orally.
-
Distribution: It is widely distributed throughout body tissues and can cross the blood-brain barrier, particularly in the presence of inflammation.
-
Metabolism: A portion of the drug is acetylated in the liver.
-
Excretion: Sulfisoxazole and its metabolites are primarily excreted by the kidneys.
The key pharmacodynamic parameter for sulfonamides is the percentage of the dosing interval during which the free drug concentration remains above the MIC (%fT > MIC). A target of 40-60% is generally associated with efficacy for bacteriostatic agents.
Methodologies for Susceptibility Testing
Standardized susceptibility testing is crucial for guiding clinical therapy and monitoring resistance trends. The two primary methods are broth microdilution and disk diffusion, with guidelines established by bodies such as the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
Clinical Breakpoints
Clinical breakpoints are the MIC or zone diameter values used to categorize an isolate as Susceptible (S), Intermediate (I), or Resistant (R). It is important to note that as sulfisoxazole is an older antibiotic, many contemporary guidelines, such as those from EUCAST, no longer list breakpoints for the single agent, providing them only for the combination of trimethoprim-sulfamethoxazole.[1] CLSI has also moved sulfisoxazole breakpoints to its archived documents. The historical breakpoints are still valuable for research and development purposes.
Historical CLSI Breakpoints for Sulfisoxazole: (Note: These are for reference and may not be in current clinical use. Always consult the latest CLSI M100 document.)
| Organism Group | Disk Content | Susceptible (S) Zone Diameter (mm) | Intermediate (I) Zone Diameter (mm) | Resistant (R) Zone Diameter (mm) | Susceptible (S) MIC (µg/mL) | Intermediate (I) MIC (µg/mL) | Resistant (R) MIC (µg/mL) |
| Enterobacterales | 250 or 300 µg | ≥ 17 | 13-16 | ≤ 12 | ≤ 256 | - | ≥ 512 |
| Acinetobacter spp. | 250 or 300 µg | ≥ 16 | 13-15 | ≤ 12 | ≤ 256 | - | ≥ 512 |
Source: Based on archived CLSI M100 data.
Experimental Protocols
The following are detailed, step-by-step methodologies for determining the susceptibility of a bacterial isolate to sulfisoxazole.
This method determines the MIC in a liquid growth medium.
Caption: Figure 2. Workflow for Broth Microdilution Susceptibility Testing.
Step-by-Step Methodology:
-
Inoculum Preparation: a. Select 3-5 well-isolated colonies of the test organism from a non-selective agar plate (e.g., Blood Agar) after 18-24 hours of incubation. b. Suspend the colonies in sterile saline or broth. c. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 CFU/mL.
-
Inoculum Dilution: a. Within 15 minutes of preparation, dilute the standardized inoculum in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
Plate Preparation and Inoculation: a. Use a pre-prepared 96-well microtiter plate containing serial two-fold dilutions of sulfisoxazole in CAMHB. b. Inoculate each well with the diluted bacterial suspension. c. Include a positive control well (bacteria, no drug) and a negative control well (broth only).
-
Incubation: a. Incubate the plate at 35°C ± 2°C in ambient air for 16-20 hours.
-
Result Interpretation: a. Following incubation, examine the plate for bacterial growth (indicated by turbidity). b. The MIC is the lowest concentration of sulfisoxazole that completely inhibits visible growth.
This method assesses susceptibility based on the size of the zone of growth inhibition around an antibiotic-impregnated disk.
Step-by-Step Methodology:
-
Inoculum Preparation: a. Prepare a standardized bacterial inoculum equivalent to a 0.5 McFarland standard as described for broth microdilution.
-
Plate Inoculation: a. Within 15 minutes of preparation, dip a sterile cotton swab into the adjusted inoculum and remove excess fluid by pressing it against the inside of the tube. b. Streak the swab evenly across the entire surface of a Mueller-Hinton agar plate in three directions to ensure confluent growth.
-
Disk Application: a. Allow the plate to dry for 3-5 minutes. b. Aseptically apply a sulfisoxazole disk (containing 250 µg or 300 µg) to the surface of the agar. c. Gently press the disk to ensure complete contact with the agar.
-
Incubation: a. Invert the plate and incubate at 35°C ± 2°C in ambient air for 16-18 hours.
-
Result Interpretation: a. After incubation, measure the diameter of the zone of complete growth inhibition around the disk in millimeters. b. Interpret the result as Susceptible, Intermediate, or Resistant by comparing the zone diameter to the established clinical breakpoints (see Table in Section 7.1).
Conclusion and Future Perspectives
Sulfisoxazole, as a foundational member of the sulfonamide class, provides a clear and well-understood model of antibacterial action. While its clinical efficacy has been eroded by widespread resistance, it remains a valuable tool for research and a reference compound in the development of novel antifolate agents. The methodologies for evaluating its activity are robust and standardized, providing a framework for the assessment of new chemical entities. Future work in this area may focus on the design of sulfonamide derivatives that can evade existing resistance mechanisms or on the exploration of novel synergistic combinations to restore the utility of this important class of antibiotics.
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Unraveling the Solid-State Architecture of Sulfisoxazole: A Technical Guide for Pharmaceutical Scientists
An In-depth Exploration of the Crystalline Forms, Structural Elucidation, and Intermolecular Interactions Governing a Key Sulfonamide Antibiotic
Introduction: The Critical Role of Crystal Structure in Drug Efficacy
Sulfisoxazole, a short-acting sulfonamide antibacterial agent, has long been a cornerstone in the treatment of various bacterial infections. Its therapeutic efficacy, like that of any crystalline solid-state drug, is intrinsically linked to its physical properties. Bioavailability, dissolution rate, stability, and manufacturability are all profoundly influenced by the precise three-dimensional arrangement of molecules in the crystal lattice. For researchers, scientists, and drug development professionals, a comprehensive understanding of the crystal structure of sulfisoxazole is therefore not merely an academic exercise, but a fundamental prerequisite for formulation design, quality control, and the development of improved drug delivery systems.
This technical guide provides a detailed examination of the crystal structure of sulfisoxazole, moving beyond a simple description of its lattice to explore the nuanced interplay of intermolecular forces that dictate its solid-state behavior. We will delve into the known crystalline forms of sulfisoxazole, present the crystallographic data that defines their structures, and provide detailed methodologies for their characterization. By elucidating the causality behind experimental choices and grounding our discussion in authoritative data, this guide aims to equip pharmaceutical scientists with the expert insights necessary to navigate the complexities of sulfisoxazole's solid-state chemistry.
The Crystalline Landscape of Sulfisoxazole: A Tale of Two Forms
The solid-state of sulfisoxazole is characterized by its ability to exist in different crystalline arrangements, a phenomenon known as polymorphism. Understanding these different forms is critical, as they can exhibit distinct physicochemical properties. To date, two primary crystalline forms of sulfisoxazole have been structurally characterized: the unsolvated form and a hydrated sodium salt.
The Unsolvated Crystal Structure of Sulfisoxazole
The fundamental crystal structure of sulfisoxazole in its pure, unsolvated form has been determined by single-crystal X-ray diffraction. This analysis provides a precise map of the atomic positions within the crystal's repeating unit, the unit cell. The crystallographic data for this form is cataloged in the Crystallography Open Database (COD) under the entry ID 2020552 [1].
The crystal packing of unsolvated sulfisoxazole is dominated by a network of hydrogen bonds. These interactions, primarily involving the amino and sulfonamide groups, create a stable, three-dimensional architecture. The specifics of this hydrogen bonding network are crucial for understanding the crystal's properties.
Sodium Sulfisoxazole Hexahydrate: A Hydrated Salt Form
In addition to the unsolvated form, a hydrated salt, Sodium Sulfisoxazole Hexahydrate, has been structurally elucidated. This form incorporates sodium ions and water molecules into the crystal lattice, leading to a significantly different packing arrangement and intermolecular interaction profile compared to the unsolvated structure.
The crystal structure of sodium sulfisoxazole hexahydrate reveals a complex network of hydrogen bonds involving the sulfisoxazole molecule, water molecules, and coordination to the sodium ion. This intricate arrangement highlights the influence of counter-ions and solvent molecules on the solid-state structure of an active pharmaceutical ingredient (API).
Tabulated Crystallographic Data
For clarity and ease of comparison, the key crystallographic parameters for the known forms of sulfisoxazole are summarized below.
| Parameter | Sulfisoxazole (Unsolvated) | Sodium Sulfisoxazole Hexahydrate |
| Chemical Formula | C₁₁H₁₃N₃O₃S | C₁₁H₁₂N₃NaO₃S · 6H₂O |
| Crystal System | Orthorhombic | Monoclinic |
| Space Group | P2₁2₁2₁ | P2₁/c |
| Unit Cell Dimensions | a = 8.13 Å, b = 10.12 Å, c = 15.34 Å | a = 15.68 Å, b = 7.70 Å, c = 17.94 Å, β = 108.4° |
| Volume (ų) | 1261.5 | 2056.8 |
| Z | 4 | 4 |
| Density (calculated) | 1.41 g/cm³ | 1.35 g/cm³ |
Note: The data for unsolvated sulfisoxazole is based on the information available in the Crystallography Open Database (COD) entry 2020552. The data for Sodium Sulfisoxazole Hexahydrate is from the primary literature.
Elucidating the Crystal Structure: Key Methodologies
The determination and characterization of the crystal structure of sulfisoxazole rely on a suite of powerful analytical techniques. As a senior application scientist, it is imperative to not only understand the "what" but also the "why" behind the application of these methods.
Single-Crystal X-ray Diffraction (SCXRD)
The Gold Standard for Structural Determination
Single-crystal X-ray diffraction is the definitive technique for unambiguously determining the crystal structure of a compound. The ability of a single, well-ordered crystal to diffract X-rays in a predictable pattern allows for the calculation of electron density maps, from which the precise positions of atoms can be determined.
-
Crystal Growth: The cornerstone of a successful SCXRD experiment is the growth of high-quality single crystals. For sulfisoxazole, this can be achieved through slow evaporation from a suitable solvent system. The choice of solvent is critical and often requires empirical screening. A common starting point is to dissolve sulfisoxazole in a solvent in which it is reasonably soluble (e.g., ethanol, acetone) and then allow the solvent to evaporate slowly over several days in a dust-free environment. For the hydrated salt, crystallization from an aqueous solution containing a stoichiometric amount of sodium hydroxide is employed.
-
Crystal Mounting and Data Collection: A suitable single crystal (typically 0.1-0.3 mm in each dimension) is selected and mounted on a goniometer head. The crystal is then placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations and potential crystal degradation. X-ray diffraction data are collected using a diffractometer equipped with a sensitive detector. The crystal is rotated through a series of angles, and the diffraction pattern is recorded at each orientation.
-
Structure Solution and Refinement: The collected diffraction data are processed to yield a set of structure factors. These are then used to solve the crystal structure using direct methods or Patterson methods. The initial structural model is then refined against the experimental data to obtain the final, accurate crystal structure.
Powder X-ray Diffraction (PXRD)
A Versatile Tool for Phase Identification and Polymorph Screening
While SCXRD provides the ultimate structural detail, powder X-ray diffraction is an indispensable tool for routine analysis, quality control, and the screening for different polymorphic forms. PXRD analysis is performed on a polycrystalline sample and provides a characteristic "fingerprint" for a specific crystalline phase.
-
Sample Preparation: A small amount of the crystalline sulfisoxazole powder is gently packed into a sample holder to ensure a flat, even surface. Care must be taken to avoid preferred orientation of the crystallites, which can affect the relative intensities of the diffraction peaks.
-
Data Acquisition: The sample is placed in a powder diffractometer, and a monochromatic X-ray beam is directed at the sample. The diffracted X-rays are detected as a function of the diffraction angle (2θ).
-
Data Analysis: The resulting powder diffraction pattern is a plot of intensity versus 2θ. The positions and relative intensities of the diffraction peaks are characteristic of the crystal structure of the material. This pattern can be compared to reference patterns from databases or from patterns calculated from single-crystal data to confirm the identity and purity of a crystalline phase.
The Supramolecular Architecture: Understanding Intermolecular Interactions
The crystal structure of sulfisoxazole is not merely a collection of molecules in a repeating pattern; it is a complex supramolecular assembly held together by a network of non-covalent interactions. A thorough analysis of these interactions is essential for predicting and understanding the physical properties of the solid form.
Hydrogen Bonding: The Directing Force in Sulfisoxazole Crystals
As is common in sulfonamides, hydrogen bonding plays a dominant role in the crystal packing of sulfisoxazole. The primary hydrogen bond donors are the amino group (-NH₂) and the sulfonamide N-H group. The primary acceptors are the sulfonyl oxygen atoms (-SO₂-), the nitrogen atom of the isoxazole ring, and the oxygen atom of the isoxazole ring.
The specific hydrogen bonding motifs observed in the different crystalline forms of sulfisoxazole are critical in determining their relative stabilities and physical properties. For instance, in many sulfonamide crystal structures, the formation of hydrogen-bonded dimers or chains is a common feature.
Conclusion: From Molecular Structure to Pharmaceutical Application
The crystal structure of sulfisoxazole is a critical determinant of its performance as a pharmaceutical agent. This in-depth technical guide has provided a comprehensive overview of the known crystalline forms of sulfisoxazole, the experimental methodologies used for their characterization, and the fundamental intermolecular interactions that govern their solid-state architecture. For the drug development professional, this knowledge is not only foundational but also actionable. It informs strategies for polymorph screening and control, aids in the design of stable and bioavailable formulations, and provides the basis for robust quality control throughout the manufacturing process. As the pharmaceutical industry continues to evolve, a deep and nuanced understanding of the solid-state chemistry of established drugs like sulfisoxazole will remain a key driver of innovation and the development of next-generation medicines.
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Navigating the Preclinical Journey of Sulfisoxazole: An In-Depth Technical Guide to its Pharmacokinetics and Metabolism
For Immediate Distribution
This technical guide provides a comprehensive exploration of the preclinical pharmacokinetics and metabolism of sulfisoxazole, a sulfonamide antibiotic. Designed for researchers, scientists, and drug development professionals, this document delves into the critical aspects of Absorption, Distribution, Metabolism, and Excretion (ADME) in key preclinical models. By synthesizing technical data with field-proven insights, this guide aims to equip researchers with the necessary knowledge to design robust preclinical studies and accurately interpret their findings.
Section 1: Understanding the Core Pharmacokinetic Profile of Sulfisoxazole
Sulfisoxazole is a short-acting sulfonamide antibiotic that functions by competitively inhibiting dihydropteroate synthetase, an essential enzyme in the bacterial folic acid synthesis pathway.[1] Its N1-acetylated prodrug, acetyl sulfisoxazole, is often used in pharmaceutical formulations and is hydrolyzed to the active sulfisoxazole moiety after administration.[1][2] A thorough understanding of its ADME properties in various animal models is paramount for predicting its behavior in humans and establishing safe and efficacious dosing regimens.[1]
Absorption: From Administration to Systemic Circulation
Following oral administration, sulfisoxazole is generally well-absorbed from the gastrointestinal tract in monogastric animals.[3] The small intestine is the primary site of absorption, though some absorption can also occur from the stomach.[4] The bioavailability of sulfisoxazole can vary between species. For instance, studies have shown a bioavailability of 69.8% in dogs and 100.0% in swine after oral administration.[5]
Distribution: Reaching the Target Sites
Once absorbed, sulfisoxazole distributes throughout the body. The extent of this distribution is influenced by its binding to plasma proteins. The fraction of sulfisoxazole bound to plasma proteins varies among species, with reported ranges of 30-50% in dogs and 40-60% in swine.[5] It also binds to various protein fractions in tears, including albumin and globulins.[6] The volume of distribution (Vd), a measure of the extent of drug distribution in the body, also shows interspecies variability. The steady-state volumes of distribution have been reported to be 17.2 liters in dogs and 30.3 liters in swine.[5]
Metabolism: The Biotransformation of Sulfisoxazole
The metabolism of sulfisoxazole is a critical determinant of its efficacy and potential for toxicity, with significant differences observed across preclinical species.[7] The primary metabolic pathway for sulfisoxazole is N4-acetylation, which leads to the formation of N4-acetylsulfisoxazole, an inactive metabolite.[4][8][9] Another key metabolic route is hydroxylation, which is mediated by the cytochrome P450 (CYP) enzyme system.[7]
Species-Dependent Metabolism: The enzymatic composition and metabolic pathways for sulfonamides can vary considerably between different animal species.[7] For example, dogs are known to be deficient in the N-acetyltransferase enzymes responsible for the acetylation of sulfonamides, which may increase their susceptibility to adverse effects.[3] In contrast, mice exhibit extensive formation of the N4-acetyl metabolite.[1] Cows, on the other hand, have a high acetylation rate with minimal hydroxylation.[7] These differences underscore the importance of selecting appropriate animal models for preclinical studies.
Role of Cytochrome P450 Enzymes: The CYP450 enzyme superfamily, primarily located in the liver, plays a crucial role in the Phase I metabolism of a vast number of drugs.[10][11] While the specific CYP isozymes responsible for sulfisoxazole metabolism are not extensively detailed in all preclinical models, it is known that CYP enzymes are involved in the oxidation of sulfonamides.[12] For instance, in dogs, the CYP2C and CYP3A subfamilies are abundant and play a significant role in drug metabolism.[13][14] Further research is needed to fully elucidate the specific CYP isozymes involved in sulfisoxazole metabolism in different preclinical species.
Excretion: The Elimination of Sulfisoxazole and its Metabolites
Sulfisoxazole and its metabolites are primarily eliminated from the body via renal excretion in the urine.[9] The rate and extent of urinary excretion can be influenced by factors such as urinary pH and flow rate.[15] Studies in dogs and swine have shown that a significant portion of the administered dose is excreted in the urine. Following an intravenous dose, dogs excreted 42.2% and swine excreted 30.7% of the dose in urine.[5] The elimination half-life of sulfisoxazole also varies significantly between species, with reported mean values of 33.74 hours in dogs and 46.39 hours in swine.[5]
Section 2: Quantitative Pharmacokinetic Data in Preclinical Models
A comparative analysis of key pharmacokinetic parameters across different preclinical models is essential for understanding the interspecies variability of sulfisoxazole.
| Parameter | Dog | Swine | Rat | Mouse | Rabbit |
| Bioavailability (Oral) | 69.8%[5] | 100.0%[5] | High (relative bioavailability of N1AS is ~2x that of sulfisoxazole)[2] | Saturable absorption at doses >700mg/kg[8] | Data not readily available |
| Elimination Half-life (t½) | 33.74 hours[5] | 46.39 hours[5] | Data not readily available | Data not readily available | 2-3 times greater in renal failure models[16] |
| Volume of Distribution (Vd) | 17.2 L (steady-state)[5] | 30.3 L (steady-state)[5] | Data not readily available | Data not readily available | Decreased in renal failure models[16] |
| Protein Binding | 30-50%[5] | 40-60%[5] | Decreased in the presence of N4-acetyl-sulfisoxazole[17] | Data not readily available | Dramatically decreased in renal failure models[16] |
| Primary Metabolite | Hydroxylated metabolites (due to acetylation deficiency)[3] | N4-acetylsulfisoxazole[5] | N4-acetylsulfisoxazole[2] | N4-acetylsulfisoxazole (extensive formation)[8] | Data not readily available |
Section 3: Experimental Protocols for Preclinical Pharmacokinetic Studies
The following section outlines detailed methodologies for key experiments in the preclinical pharmacokinetic evaluation of sulfisoxazole.
Animal Models and Husbandry
Commonly used preclinical models for pharmacokinetic studies of sulfisoxazole include rats (Sprague-Dawley), mice (e.g., CD2F1), dogs (e.g., Beagle), and swine.[2][5][18] Animals should be housed in controlled environments with regulated temperature, humidity, and light-dark cycles. Standard laboratory chow and water should be provided ad libitum, unless the study protocol requires fasting. All animal procedures must be conducted in accordance with approved institutional animal care and use committee (IACUC) protocols.
Drug Administration Protocols
Objective: To administer a precise oral dose of sulfisoxazole to rats.
Materials:
-
Sulfisoxazole solution or suspension in a suitable vehicle (e.g., corn oil).[18]
-
Appropriately sized gavage needle (e.g., 16-18 gauge for rats).[16]
-
Syringe.
-
Animal scale.
Procedure:
-
Weigh the rat to determine the correct dosing volume (typically up to 10-20 ml/kg).[19]
-
Gently restrain the rat, holding its head and body in a vertical position to align the esophagus.[7]
-
Measure the gavage needle from the tip of the rat's nose to the last rib to estimate the insertion depth.[19]
-
Insert the gavage needle into the mouth, passing it over the tongue and into the esophagus. The needle should advance smoothly without resistance.[7]
-
Slowly administer the sulfisoxazole formulation.[17]
-
Gently withdraw the needle.
-
Monitor the animal for any signs of distress.[16]
Workflow for Oral Gavage in Rats
Caption: Example blood sampling schedule for a mouse pharmacokinetic study.
Objective: To collect urine and feces to determine the extent of renal and fecal excretion.
Procedure:
-
House individual animals in metabolic cages designed to separate and collect urine and feces. [20]2. Collect samples at predetermined intervals (e.g., 0-12h, 12-24h, 24-48h). [21]3. Measure the volume of urine and the weight of the feces for each collection interval.
-
Store samples at -80°C until analysis.
Objective: To determine the concentration of sulfisoxazole in various tissues.
Procedure:
-
At predetermined time points after drug administration, euthanize the animals.
-
Perfuse the circulatory system with saline to remove residual blood from the tissues.
-
Excise, weigh, and homogenize the tissues of interest (e.g., liver, kidney, lung) in a suitable buffer. [22][20]4. Process the tissue homogenates for drug analysis.
Bioanalytical Method: HPLC-UV for Sulfisoxazole and N4-Acetylsulfisoxazole
Objective: To quantify the concentrations of sulfisoxazole and its primary metabolite in plasma samples.
Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Reversed-phase C18 column.
-
Mobile phase (e.g., methanol:acetate buffer). [5]* Acetonitrile for protein precipitation.
-
Internal standard (e.g., another sulfonamide).
Procedure:
-
Sample Preparation:
-
Thaw plasma samples.
-
To a known volume of plasma (e.g., 100 µL), add the internal standard and a protein precipitating agent like acetonitrile. [23] * Vortex and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube for analysis.
-
-
Chromatographic Conditions:
-
Set the HPLC column temperature.
-
Equilibrate the column with the mobile phase at a constant flow rate.
-
Inject the prepared sample onto the column.
-
-
Detection:
-
Monitor the column effluent with the UV detector at a wavelength where both sulfisoxazole and its metabolite have significant absorbance (e.g., 254 nm). [5]4. Quantification:
-
Construct a calibration curve using standards of known concentrations.
-
Determine the concentrations of sulfisoxazole and N4-acetylsulfisoxazole in the unknown samples by comparing their peak areas to those of the calibration standards.
-
In Vitro Metabolism Studies Using Liver Microsomes
Objective: To investigate the metabolism of sulfisoxazole and identify the responsible CYP450 isozymes.
Materials:
-
Liver microsomes from the preclinical species of interest (e.g., rat, dog).
-
Sulfisoxazole.
-
NADPH regenerating system.
-
Incubation buffer.
-
Specific CYP450 inhibitors or recombinant CYP enzymes.
Procedure:
-
Incubate sulfisoxazole with liver microsomes in the presence of the NADPH regenerating system to initiate metabolic reactions. [24]2. At various time points, stop the reaction by adding a quenching solvent (e.g., acetonitrile).
-
Analyze the samples by LC-MS/MS to identify and quantify the metabolites formed.
-
To identify the specific CYP isozymes involved, conduct incubations in the presence of selective chemical inhibitors or use a panel of recombinant CYP enzymes. [15]
Metabolic Pathway of Sulfisoxazole
Caption: Primary metabolic pathways of sulfisoxazole.
Section 4: Conclusion and Future Directions
The preclinical pharmacokinetic and metabolic profile of sulfisoxazole is characterized by significant interspecies variability. This guide has provided a comprehensive overview of its ADME properties, quantitative data in key preclinical models, and detailed experimental protocols. A thorough understanding of these species-specific differences is crucial for the successful translation of preclinical data to human clinical trials. Future research should focus on further elucidating the specific CYP450 isozymes involved in sulfisoxazole metabolism across different preclinical species and exploring the application of physiologically based pharmacokinetic (PBPK) modeling to better predict human pharmacokinetics from preclinical data.
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Baggot, J. D., & Brown, S. A. (1981). Pharmacokinetics of sulfisoxazole compared in humans and two monogastric animal species. Journal of Pharmaceutical Sciences, 70(9), 981–984. [Link]
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Admescope. (2020, February 25). A typical workflow in a preclinical pharmacokinetic experiment. [Link]
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Kim, E., Lee, H., & Kang, W. (2016). Simultaneous determination of N(1)-acetyl sulfisoxazole and its metabolites, and relative bioavailability compare to sulfisoxazole in rats. Journal of Pharmaceutical and Biomedical Analysis, 129, 117–120. [Link]
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Lee, H., Kim, E., & Kang, W. (2016). Quantitative determination of sulfisoxazole and its three N-acetylated metabolites using HPLC-MS/MS, and the saturable pharmacokinetics of sulfisoxazole in mice. Journal of Pharmaceutical and Biomedical Analysis, 129, 348–354. [Link]
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Jung, D., Oie, S., & Benet, L. Z. (1981). "High-pressure" liquid chromatography of sulfisoxazole and N4-acetylsulfisoxazole in body fluids. Clinical Chemistry, 27(6), 1085–1087. [Link]
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Niwa, T., & Yamazaki, H. (2023). Emerging Metabolic Profiles of Sulfonamide Antibiotics by Cytochromes P450: A Computational-Experimental Synergy Study on Emerging Pollutants. Environmental Science & Technology, 57(14), 5647–5657. [Link]
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Resolian. (n.d.). Pharmacokinetics (PK) Urine Analysis. Retrieved January 19, 2026, from [Link]
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Vree, T. B., Hekster, Y. A., Damsma, J. E., & van der Kleijn, E. (1978). Pharmacokinetics of sulphamethoxazole in man: effects of urinary pH and urine flow on metabolism and renal excretion of sulphamethoxazole and its metabolite N4-acetylsulphamethoxazole. Clinical Pharmacokinetics, 3(4), 319–329. [Link]
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A Technical Guide to the Discovery and Development of Sulfisoxazole
Abstract
This guide provides a comprehensive technical overview of the discovery and historical development of Sulfisoxazole, a pivotal short-acting sulfonamide antibiotic. It traces the origins of chemotherapy from the discovery of Prontosil to the targeted development of Sulfisoxazole as a solution to the life-threatening crystalluria associated with earlier sulfa drugs. The document elucidates the drug's mechanism of action as a competitive inhibitor of dihydropteroate synthase, details its chemical synthesis, and presents a comparative analysis of its physicochemical properties. Designed for researchers, scientists, and drug development professionals, this guide offers an in-depth perspective on the scientific rationale and innovation that established Sulfisoxazole as a cornerstone of antibacterial therapy for decades.
The Dawn of Chemotherapy: The Sulfonamide Revolution
The story of Sulfisoxazole begins with the birth of modern antibacterial chemotherapy. In the early 20th century, before the advent of antibiotics, bacterial infections were a leading cause of death. The landscape of medicine was irrevocably changed in the 1930s by the German pathologist Gerhard Domagk at Bayer AG.[1][2] His research was built upon the idea that synthetic dyes, which could selectively stain bacteria, might also be modified to selectively kill them.[1][3]
In 1932, Domagk's systematic testing revealed that a red dye named Prontosil rubrum could protect mice from lethal streptococcal infections.[4][5] This discovery was monumental, earning Domagk the 1939 Nobel Prize in Physiology or Medicine.[2][5] Soon after, in 1936, researchers at the Pasteur Institute in France discovered that Prontosil was a prodrug; it was metabolized in the body to release the active antibacterial agent, sulfanilamide.[1][6] This revelation meant the active molecule was a simple, off-patent chemical, leading to a surge in the production and clinical use of "sulfa drugs".[1]
However, the widespread use of early sulfonamides like sulfanilamide, sulfapyridine, and sulfadiazine quickly exposed a severe and often fatal limitation: their low solubility in urine.[7] These drugs and their acetylated metabolites would precipitate in the renal tubules, forming sharp crystals that could cause hematuria, ureteral colic, and obstructive renal failure—a condition known as sulfonamide crystalluria.[8][9] This dangerous side effect created an urgent need for a safer, more soluble sulfonamide.
The Development of Sulfisoxazole: A Breakthrough in Solubility and Safety
The challenge for medicinal chemists in the 1940s was to modify the sulfanilamide structure to increase its urinary solubility without sacrificing its antibacterial potency. The key to this problem lay in altering the pKa of the sulfonamide group.[7] The older sulfonamides were weak acids with high pKa values, meaning they were largely unionized and insoluble at the acidic pH of urine.[7] The scientific goal was to create a derivative with a lower pKa, closer to the physiological pH of urine, which would allow the drug to exist in its more soluble ionized (salt) form.
This goal was achieved in the late 1940s by chemists at Hoffmann-La Roche. By substituting the sulfanilamide core with a dimethyl-isoxazole ring, they created 4-amino-N-(3,4-dimethylisoxazol-5-yl)benzenesulfonamide, which was given the generic name Sulfisoxazole (and the trade name Gantrisin).[10][11][12] This specific heterocyclic substituent successfully lowered the drug's pKa, dramatically increasing its solubility in urine and significantly reducing the risk of crystalluria. This innovation marked a major advance in safety and made Sulfisoxazole a preferred agent, particularly for urinary tract infections.[13][14]
Mechanism of Action: Competitive Inhibition of Folic Acid Synthesis
Sulfisoxazole, like all sulfonamides, exerts a bacteriostatic effect by interfering with a metabolic pathway essential for bacterial survival but absent in humans.[1][15] Bacteria must synthesize their own folic acid (vitamin B9), a critical cofactor for the synthesis of nucleotides (the building blocks of DNA and RNA) and certain amino acids.[10][16][17] Humans, by contrast, obtain folic acid from their diet.[1][16]
This pathway provides a selective target for the drug. The key enzyme in this process is dihydropteroate synthase (DHPS), which catalyzes the condensation of para-aminobenzoic acid (PABA) with a pteridine precursor to form dihydropteroic acid.[10][17][18]
Due to its close structural similarity to PABA, Sulfisoxazole acts as a competitive inhibitor of DHPS.[10][16][19] It binds to the active site of the enzyme, preventing PABA from binding and thereby halting the production of dihydrofolic acid.[10][14] This blockade of folate synthesis starves the bacterial cell of the necessary components for growth and replication.[19]
Experimental Section: Synthesis of Sulfisoxazole
The chemical synthesis of Sulfisoxazole is a multi-step process that exemplifies classic sulfonamide chemistry. A common laboratory-scale route involves the reaction of a protected sulfonyl chloride with an amino-heterocycle.
Principle: The synthesis begins with p-nitrobenzenesulfonyl chloride, which is reacted with 5-amino-3,4-dimethylisoxazole. The resulting nitro-compound is then reduced to form the final active primary amine, Sulfisoxazole.[20]
Step-by-Step Protocol:
-
Condensation Reaction:
-
Dissolve 5-amino-3,4-dimethylisoxazole (1.0 equivalent) and p-nitrobenzenesulfonyl chloride (1.0 equivalent) in an anhydrous solvent such as dichloromethane (CH2Cl2).[20]
-
Add a tertiary amine base, like triethylamine (Et3N) (3.0 equivalents), and a catalytic amount of N,N-dimethylaminopyridine (DMAP) to the reaction mixture.[20]
-
Stir the mixture at room temperature for approximately 40-48 hours.[20]
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with saturated sodium bicarbonate (NaHCO3) solution and brine to remove unreacted starting materials and byproducts.[20]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-(3,4-Dimethylisoxazol-5-yl)-4-nitrobenzenesulfonamide.
-
-
Reduction of the Nitro Group:
-
Dissolve the product from Step 1 in a mixture of acetic acid and acetonitrile.[20]
-
Cool the reaction mixture to 0°C in an ice bath.
-
Add zinc powder (in excess) portion-wise over 10-15 minutes.[20]
-
Allow the mixture to warm to room temperature and stir for 3-4 hours.[20] The zinc reduces the nitro group (-NO2) to a primary amine group (-NH2).
-
After the reaction is complete (monitored by TLC), filter the mixture to remove the excess zinc and other insoluble materials.
-
Concentrate the filtrate under vacuum to remove the solvents.
-
Purify the resulting crude product by silica gel column chromatography, typically using a gradient of methanol in ethyl acetate, to obtain pure Sulfisoxazole.[20]
-
Physicochemical and Pharmacokinetic Properties
The clinical success of Sulfisoxazole is directly attributable to its improved physicochemical properties compared to its predecessors.
Table 1: Comparative Properties of Sulfonamides
| Property | Sulfadiazine | Sulfamethoxazole | Sulfisoxazole |
| Molar Mass ( g/mol ) | 250.28 | 253.28 | 267.30 |
| pKa | ~6.5[7] | ~6.0 | ~5.0 |
| Solubility in Urine (pH 5.5) | Low | Moderate | High |
| Primary Adverse Effect | High risk of crystalluria[21] | Moderate risk of crystalluria[22] | Low risk of crystalluria |
Pharmacokinetics Profile:
-
Absorption: Sulfisoxazole is well-absorbed following oral administration, primarily from the small intestine.[23][24] Peak plasma concentrations are typically reached within 2 to 4 hours.[23]
-
Distribution: The drug is widely distributed throughout the body. Approximately 85% of Sulfisoxazole is bound to plasma proteins, mainly albumin.[24]
-
Metabolism: It is primarily metabolized in the liver, with the main metabolite being N4-acetylsulfisoxazole.[25][26] The acetylated form has no antibacterial activity but retains the potential for toxicity.
-
Excretion: Sulfisoxazole and its metabolites are eliminated primarily by the kidneys through glomerular filtration and tubular secretion.[16][25] Its half-life is approximately 5-8 hours in young, healthy adults.[23][27]
Clinical Applications and Historical Significance
Upon its introduction, Sulfisoxazole (Gantrisin) became a first-line treatment for a variety of bacterial infections.[12] Its high concentration in the urinary tract made it particularly effective for acute urinary tract infections (UTIs) caused by susceptible organisms like Escherichia coli.[13][14][15] It was also used for acute otitis media, meningitis, and as prophylaxis for meningococcal meningitis.[15][23]
For decades, Sulfisoxazole was a widely prescribed antibacterial agent.[12] However, its use has declined significantly due to two main factors:
-
Bacterial Resistance: Widespread use led to the emergence of bacterial strains with resistance to sulfonamides, often through mutations in the DHPS enzyme.[18][28]
-
Development of Newer Antibiotics: The development of bactericidal antibiotics with broader spectrums of activity and better safety profiles (such as penicillins, cephalosporins, and fluoroquinolones) provided more effective alternatives.
Today, Sulfisoxazole is no longer available in the United States as a single-agent oral formulation for systemic use.[14][23] Its legacy, however, is profound. It demonstrated the power of rational drug design to solve a specific clinical problem and saved countless lives by providing a safer alternative in the early antibiotic era.
Conclusion: The Legacy of Sulfisoxazole
The development of Sulfisoxazole represents a landmark achievement in medicinal chemistry and a crucial chapter in the history of antimicrobial therapy. It was born from a clear clinical need—to mitigate the dangerous nephrotoxicity of early sulfa drugs. Through targeted chemical modification, scientists created a molecule with superior pharmacokinetic properties, fundamentally improving patient safety. While its clinical role has diminished in the face of antibiotic resistance and newer agents, the principles demonstrated by its discovery—understanding structure-activity relationships, targeting specific metabolic pathways, and rationally designing safer drugs—remain central pillars of modern drug development.
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The Solubility Profile of Sulfisoxazole: A Comprehensive Technical Guide for the Modern Laboratory
Foreword: Understanding the Criticality of Solubility in Drug Development
In the landscape of pharmaceutical research and development, the intrinsic solubility of an active pharmaceutical ingredient (API) stands as a cornerstone of its developability. It is a fundamental physicochemical property that dictates not only the dissolution rate and subsequent bioavailability of a drug but also profoundly influences formulation strategies, dosage form design, and ultimately, therapeutic efficacy. For researchers, scientists, and drug development professionals, a comprehensive understanding of an API's solubility in a multitude of solvent systems is not merely academic; it is a predictive tool and a practical necessity. This guide provides an in-depth technical exploration of the solubility of sulfisoxazole, a well-established sulfonamide antibacterial agent. By synthesizing theoretical principles with empirical data and validated experimental protocols, this document aims to serve as an authoritative resource for laboratory professionals engaged in the characterization and formulation of this important molecule.
Sulfisoxazole: A Physicochemical Overview
Sulfisoxazole is a short-acting sulfonamide antibiotic effective against a wide spectrum of Gram-positive and Gram-negative organisms.[1][2] Its therapeutic action is derived from its ability to act as a competitive inhibitor of dihydropteroate synthase, an essential enzyme in the bacterial synthesis of folic acid.[3] A thorough understanding of its solubility behavior begins with its fundamental physicochemical properties.
Key Physicochemical Properties of Sulfisoxazole:
| Property | Value | Reference(s) |
| Molecular Formula | C₁₁H₁₃N₃O₃S | [4] |
| Molecular Weight | 267.30 g/mol | [4] |
| Melting Point | 192-196°C (with decomposition) | [5] |
| pKa | 5.0 (at 25°C) | [1][2] |
The acidic nature of the sulfonamide group, reflected in its pKa of 5.0, is a critical determinant of its pH-dependent solubility, a topic we will explore in detail.
Quantitative Solubility of Sulfisoxazole in Common Laboratory Solvents
The following table consolidates available quantitative data on the solubility of sulfisoxazole in a range of common laboratory solvents. It is crucial to note that solubility is temperature-dependent; where available, the temperature at which the measurement was taken is provided.
Table 1: Solubility of Sulfisoxazole in Various Solvents
| Solvent | Solubility (mg/mL) | Temperature (°C) | Reference(s) |
| Water | 0.13 | 25 | [1] |
| Water | 0.30 | 37 | [4] |
| Water (pH 5.0) | 0.43 | Not Specified | [1] |
| Water (pH 6.0) | 1.96 | Not Specified | [1][2] |
| Water (pH 7.0) | 17 | Not Specified | [1] |
| Water (pH 8.0) | 170 | Not Specified | [1] |
| Boiling Alcohol | ~100 (1 g in 10 mL) | Boiling | [4] |
| Acetone | Soluble | Not Specified | [6] |
| Chloroform | Soluble | Not Specified | [6] |
| Diethyl Ether | ~1.25 (1 in 800) | Not Specified | [4] |
| Dilute Hydrochloric Acid | Soluble | Not Specified | [4][5] |
| 5% Sodium Bicarbonate (aq) | ~33.3 (1 in 30) | Not Specified | [4] |
| Pyridine | Freely Soluble | Not Specified | [5] |
| n-Butylamine | Freely Soluble | Not Specified | [5] |
| Methanol | Soluble | Not Specified | [5] |
| Ethanol (95%) | Sparingly Soluble | Not Specified | [5] |
| Acetic Acid (100%) | Slightly Soluble | Not Specified | [5] |
Note: The terms "Freely Soluble," "Soluble," "Sparingly Soluble," and "Slightly Soluble" are qualitative descriptors from pharmacopeias and are included to provide a broader context.
Experimental Determination of Equilibrium Solubility: The Shake-Flask Method
The "gold standard" for determining the thermodynamic equilibrium solubility of a compound is the shake-flask method.[7] This technique, while requiring patience, provides the most reliable and widely accepted solubility data. Its underlying principle is to establish a saturated solution in equilibrium with an excess of the solid drug.
Causality Behind Experimental Choices
The shake-flask method is designed to ensure that the measured concentration represents the true thermodynamic solubility. The presence of excess solid ensures that the solution is saturated. The extended equilibration time allows the system to reach a state where the rate of dissolution of the solid is equal to the rate of precipitation from the solution. Agitation is crucial to facilitate the mass transfer of the solute into the solvent and to prevent the formation of a stagnant layer around the solid particles, which would artificially lower the apparent solubility. Temperature control is paramount, as solubility is a temperature-dependent property.
Step-by-Step Protocol for the Shake-Flask Method
Below is a detailed, self-validating protocol for determining the equilibrium solubility of sulfisoxazole.
-
Preparation of the Solvent System: Prepare the desired solvent or buffer solution. For pH-dependent solubility studies, use buffers with appropriate capacity at the target pH.
-
Addition of Excess Solute: Add an excess amount of sulfisoxazole to a sealed container (e.g., a glass vial or flask) containing a known volume of the solvent. The excess should be visually apparent throughout the experiment.
-
Equilibration: Seal the containers to prevent solvent evaporation and place them in a constant temperature environment (e.g., a shaker bath or incubator) maintained at the desired temperature (e.g., 25°C or 37°C). Agitate the samples for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached. To validate the equilibration time, samples can be taken at different time points (e.g., 24, 48, and 72 hours) to confirm that the measured solubility has reached a plateau.
-
Phase Separation: After equilibration, allow the samples to stand undisturbed at the experimental temperature for a sufficient time to allow the excess solid to sediment. Subsequently, separate the saturated solution from the undissolved solid. This can be achieved by centrifugation followed by careful decantation of the supernatant, or by filtration through a chemically inert filter (e.g., PTFE) that does not adsorb the solute.
-
Sample Preparation and Analysis: Accurately dilute a known volume of the clear, saturated supernatant with a suitable solvent to bring the concentration within the linear range of the analytical method.
-
Quantification: Analyze the concentration of sulfisoxazole in the diluted sample using a validated analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).
-
Calculation: Calculate the original solubility of sulfisoxazole in the solvent, taking into account the dilution factor.
Visualizing the Workflow: A Graphviz Diagram
Caption: Workflow for the Equilibrium Shake-Flask Solubility Determination.
Modern Adaptations: High-Throughput and Miniaturized Methods
In early drug discovery, where compound availability is limited and screening throughput is critical, miniaturized and automated versions of the shake-flask method have been developed.[8][9] These methods utilize 96-well plates and robotic liquid handlers to reduce the required sample and solvent volumes and increase the number of compounds that can be evaluated simultaneously.[10] Another approach is the kinetic solubility assay, which involves adding a concentrated DMSO stock solution of the compound to an aqueous buffer and measuring the formation of a precipitate, often by nephelometry or turbidimetry.[11][12] While providing rapid results, it is important to recognize that kinetic solubility often overestimates the thermodynamic equilibrium solubility.[9]
The Interplay of Physicochemical Properties and Environmental Factors on Solubility
A nuanced understanding of sulfisoxazole's solubility requires an appreciation of how its intrinsic properties interact with its environment.
The Profound Impact of pH
As an acidic drug with a pKa of 5.0, the solubility of sulfisoxazole is highly dependent on the pH of the aqueous medium.[1][2] At pH values below its pKa, sulfisoxazole exists predominantly in its neutral, un-ionized form, which has limited aqueous solubility. As the pH increases above the pKa, the sulfonamide group deprotonates to form the more soluble anionic species. This explains the dramatic increase in solubility observed in Table 1 as the pH rises from 5.0 to 8.0.[1] This pH-dependent solubility has significant physiological implications, as the pH of the gastrointestinal tract and the urinary tract can influence the drug's dissolution and potential for precipitation.
The relationship between pH, pKa, and the solubility of an acidic drug can be described by the Henderson-Hasselbalch equation, which can be incorporated into the expression for total solubility (S_T):
S_T = S₀ * (1 + 10^(pH - pKa))
where S₀ is the intrinsic solubility of the un-ionized form.
Caption: Influence of pH on the Ionization and Solubility of Sulfisoxazole.
The Role of Crystal Polymorphism
Conclusion: A Practical Framework for the Researcher
This technical guide has provided a multifaceted view of the solubility of sulfisoxazole, integrating quantitative data, detailed experimental protocols, and the underlying scientific principles. For the laboratory professional, this information serves as a practical framework for designing and executing robust solubility studies, interpreting the resulting data, and ultimately, making informed decisions in the process of drug development. A thorough characterization of solubility, with careful consideration of factors such as pH and solid-state form, is an indispensable step in unlocking the full therapeutic potential of sulfisoxazole and other ionizable drug candidates.
References
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Glomme, A., März, J., & Dressman, J. B. (2005). Comparison of a miniaturized shake-flask solubility method with automated potentiometric acid/base titrations and calculated solubilities. Journal of Pharmaceutical Sciences, 94(1), 1–16. [Link]
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AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved January 20, 2026, from [Link]
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Štukelj, J., & Legen, I. (2020). Proof-of-concept for a miniaturized shake-flask biopharmaceutical solubility determination by sonic mixing. Pharmazie, 75(12), 626–631. [Link]
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Štukelj, J., & Legen, I. (2020). Proof-of-concept for a miniaturized shake-flask biopharmaceutical solubility determination by sonic mixing. Pharmazie, 75(12), 626–631. [Link]
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Zhou, L., Yang, L., Skolnik, S., & Wang, J. (2007). Development of a high throughput equilibrium solubility assay using miniaturized shake-flask method in early drug discovery. Journal of Pharmaceutical Sciences, 96(11), 3052–3071. [Link]
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AntiinfectiveMeds.com. (n.d.). Sulfisoxazole, Sulfisoxazole Acetyl. Retrieved January 20, 2026, from [Link]
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Apley, M., Crist, G. B., Fellner, V., et al. (2017). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies, 24(1), 36–39. [Link]
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Cadden, J., Coles, S. J., & Aitipamula, S. (2018). Polymorphism in Pharmaceutical Solvates: Structural and Physicochemical Characterisation of a Sulfamethoxazole System. ResearchGate. [Link]
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Zhou, L., Yang, L., Skolnik, S., & Wang, J. (2007). Development of a high throughput equilibrium solubility assay using miniaturized shake-flask method in early drug discovery. Journal of Pharmaceutical Sciences, 96(11), 3052–3071. [Link]
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Cadden, J., Coles, S. J., & Aitipamula, S. (2018). Polymorphism in Pharmaceutical Solvates: Structural and Physicochemical Characterisation of a Sulfamethoxazole System. ResearchGate. [Link]
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Creative Bioarray. (n.d.). Aqueous Solubility Assays. Retrieved January 20, 2026, from [Link]
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National Center for Biotechnology Information. (n.d.). Sulfisoxazole. PubChem Compound Database. Retrieved January 20, 2026, from [Link]
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da Silva, A. C. A., et al. (2020). Sulfamethoxazole salts: crystal structures, conformations and solubility. New Journal of Chemistry, 44(37), 16035-16045. [Link]
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Protocols.io. (2022). Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]
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Chen, Y., et al. (2023). High-throughput solubility determination for data-driven materials design and discovery in redox flow battery research. ChemRxiv. [Link]
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National Center for Biotechnology Information. (n.d.). Sulfamethoxazole. PubChem Compound Database. Retrieved January 20, 2026, from [Link]
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Datta, S., & Grant, D. J. W. (2004). Crystal structures of drugs: advances in determination, prediction and engineering. Nature Reviews Drug Discovery, 3(1), 42–57. [Link]
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Şahin, J., & Özdemir, N. (2018). Study on increasing the solubility and dissolution rate of sulfamethoxazole by cyclodextrins. Journal of Analytical & Pharmaceutical Research, 7(4), 422-428. [Link]
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G. T. P. R. Piekos (Ed.). (1985). SOLUBILITY DATA SERIES. Pergamon Press. [Link]
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Higuchi, W. I., Bernardo, P. D., & Mehta, S. C. (1967). Polymorphism and drug availability. II. Dissolution rate behavior of the polymorphic forms of sulfathiazole and methylprednisolone. Journal of Pharmaceutical Sciences, 56(2), 200–207. [Link]
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Japanese Pharmacopoeia. (2016). Part I / Sulfisoxazole. 17th Edition. [Link]
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Higuchi, W. I., Bernardo, P. D., & Mehta, S. C. (1967). Polymorphism and drug availability. II. Dissolution rate behavior of the polymorphic forms of sulfathiazole and methylprednisolone. Journal of Pharmaceutical Sciences, 56(2), 200–207. [Link]
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precisionFDA. (n.d.). SULFISOXAZOLE. Retrieved January 20, 2026, from [Link]
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Chemical properties and stability of Sulfisoxazole
An In-Depth Technical Guide to the Chemical Properties and Stability of Sulfisoxazole
Abstract
Sulfisoxazole (4-amino-N-(3,4-dimethyl-1,2-oxazol-5-yl)benzenesulfonamide) is a short-acting sulfonamide antibiotic effective against a wide spectrum of gram-positive and gram-negative bacteria.[1][2] Its efficacy and safety are intrinsically linked to its chemical integrity. For researchers, scientists, and drug development professionals, a comprehensive understanding of its physicochemical properties and stability profile is paramount for developing robust, stable, and effective pharmaceutical formulations. This guide provides a detailed examination of Sulfisoxazole's core chemical characteristics, its degradation pathways under various stress conditions, and a validated experimental framework for assessing its stability as per regulatory expectations.
Core Physicochemical Properties of Sulfisoxazole
Sulfisoxazole is a white to slightly yellowish, odorless, and crystalline powder with a slightly bitter taste.[2][3][4] Functionally, it is a member of the isoxazole family and a sulfanilamide derivative.[1][4] The molecule's structure, featuring an acidic sulfonamide group (pKa ≈ 5.0) and a basic amino group (pKa ≈ 1.5), dictates its solubility and behavior in different pH environments.[1] Its limited aqueous solubility at neutral pH is a critical consideration for formulation development.[1][4][5]
A summary of its key physicochemical properties is presented below.
| Property | Value | Source(s) |
| IUPAC Name | 4-amino-N-(3,4-dimethyl-1,2-oxazol-5-yl)benzenesulfonamide | [1] |
| Molecular Formula | C₁₁H₁₃N₃O₃S | [1][6] |
| Molecular Weight | 267.31 g/mol | [6] |
| CAS Number | 127-69-5 | [1][3] |
| Appearance | White to yellowish crystalline powder | [2][4] |
| Melting Point | 194-195 °C | [1][4][7] |
| pKa | pKa1 = 1.5 (amino group); pKa2 = 5.0 (sulfonamide moiety) | [1] |
| Water Solubility | <0.1 g/100 mL at 22.5 °C; 350 mg/100 mL at pH 6 | [2][3][4] |
| Other Solubilities | Soluble in acetone; 50 mg/mL in DMSO | [2][8][9] |
Chemical Stability and Degradation Profile
While generally stable, Sulfisoxazole is susceptible to degradation under specific environmental conditions.[2][3] Commercial preparations require protection from light and moisture.[1] Understanding its degradation pathways is essential for establishing appropriate storage conditions, determining shelf-life, and developing stability-indicating analytical methods. The primary degradation routes include hydrolysis, oxidation, and photolysis.
Degradation Mechanisms
-
Hydrolytic Degradation : As mandated by ICH guidelines, stability against hydrolysis must be evaluated across a wide pH range.[10][11] The sulfonamide (S-N) bond in Sulfisoxazole is the most likely site for hydrolytic cleavage under harsh acidic or basic conditions. This cleavage would yield sulfanilic acid and 5-amino-3,4-dimethylisoxazole, effectively destroying the molecule's therapeutic activity.
-
Oxidative Degradation : Sulfisoxazole is incompatible with strong oxidizing agents.[2][3] The primary aromatic amine group is particularly susceptible to oxidation, which can lead to the formation of colored degradation products and a loss of potency. The sulfur atom in the sulfonamide group can also be oxidized to higher oxidation states.
-
Photodegradation : The anionic form of Sulfisoxazole is known to be susceptible to direct photodegradation.[1] Prolonged exposure to light, particularly UV radiation, can induce complex degradation pathways, including rearrangement of the aminobenzene moiety and potential cleavage of the isoxazole ring.[1][2][12] Photostability testing is a mandatory part of stress testing under ICH Q1B guidelines.[10]
-
Thermal Degradation : The compound is sensitive to heat.[2] While stable at ambient temperatures, elevated temperatures used in forced degradation studies can accelerate hydrolytic and oxidative processes. When heated to decomposition, it emits toxic fumes of sulfur and nitrogen oxides.[2]
Conceptual Degradation Pathways
The following diagram illustrates the potential degradation pathways of Sulfisoxazole under various stress conditions. The primary sites of vulnerability are the sulfonamide linkage and the aromatic amine group.
Caption: Workflow for a forced degradation study of Sulfisoxazole.
Conclusion
Sulfisoxazole's chemical stability is a multifaceted characteristic governed by its inherent molecular structure. It exhibits predictable vulnerabilities to hydrolysis, oxidation, and photolysis, which must be rigorously evaluated during drug development. The forced degradation protocol outlined in this guide, grounded in ICH principles, provides a robust framework for elucidating these degradation pathways. The insights gained from such studies are not merely a regulatory formality; they are fundamental to the rational design of stable pharmaceutical formulations, the establishment of meaningful product specifications, and the ultimate assurance of patient safety and drug efficacy.
References
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In vitro antibacterial efficacy of Sulfisoxazole
Launching Initial Search Efforts
I'm starting by firing up some targeted Google searches. My focus is on the in vitro antibacterial power of Sulfisoxazole. I'm especially interested in how it works, what bacteria it hits, and how we usually test its effectiveness.
Expanding Information Gathering Now
I'm now expanding my initial search to dig deeper into Sulfisoxazole's specific impact in vitro. I'm focusing on key protocols like MIC and MBC determination, plus Kirby-Bauer disk diffusion, always keeping an eye out for how these methods are validated. I'm also actively seeking credible sources and peer-reviewed articles to back up my findings for the guide.
Structuring The Guide Details
I'm now starting a more structured approach. I'll begin by analyzing the Google results. Then I'll organize my plan to incorporate the most relevant MIC, MBC, and Kirby-Bauer data, backed by strong sources. I plan to present this in a logical, step-by-step technical guide, complete with visual aids.
Methodological & Application
Application Note: A Validated High-Performance Liquid Chromatography (HPLC) Method for the Robust Quantification of Sulfisoxazole in Human Plasma
Abstract
This document details a robust, sensitive, and validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantitative determination of sulfisoxazole in human plasma. The protocol employs a straightforward protein precipitation technique for sample preparation and utilizes UV detection for quantification, making it a reliable and accessible method for clinical and research laboratories. This application note provides a comprehensive, step-by-step protocol and discusses the scientific rationale behind the method's development and validation, adhering to international guidelines.
Introduction
Sulfisoxazole is a short-acting sulfonamide antibiotic effective against a wide range of gram-negative and gram-positive microorganisms.[1] Its primary mechanism involves the competitive inhibition of dihydropteroate synthase, an essential enzyme in the bacterial folic acid synthesis pathway. Accurate measurement of sulfisoxazole concentrations in plasma is critical for pharmacokinetic (PK) studies, therapeutic drug monitoring (TDM), and bioequivalence (BE) assessments to ensure optimal dosing, efficacy, and patient safety.
This application note addresses the need for a reliable and validated analytical method by presenting a complete workflow for sulfisoxazole quantification. The methodology is built upon established principles of bioanalysis, ensuring accuracy, precision, and selectivity as mandated by regulatory bodies like the FDA and EMA.[2][3]
Principle of the Method
The method is based on the separation and quantification of sulfisoxazole from plasma components using RP-HPLC with UV detection. The workflow begins with a simple and efficient protein precipitation step using acetonitrile to remove high-molecular-weight interferences from the plasma matrix.[4][5] An internal standard (IS), Sulfamethoxazole, is incorporated to enhance precision and accuracy by correcting for variations during sample processing and injection.
Following precipitation and centrifugation, the supernatant is directly injected into the HPLC system. The separation is achieved on a C18 stationary phase with an isocratic mobile phase consisting of an acidic buffer and an organic modifier. This composition is optimized for the retention and resolution of sulfisoxazole, which has a pKa of approximately 5.0.[6][7] The acidic mobile phase ensures that sulfisoxazole is in a consistent, non-ionized state, promoting sharp, symmetrical peaks and reproducible retention times. Quantification is performed by monitoring the UV absorbance at the analyte's maximum absorption wavelength (λmax).
Materials and Methods
Chemicals and Reagents
-
Sulfisoxazole Reference Standard (USP grade or equivalent)
-
Sulfamethoxazole (Internal Standard, IS)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ortho-phosphoric acid (ACS grade)
-
Water (HPLC grade, 18.2 MΩ·cm)
-
Drug-free human plasma (with K2-EDTA as anticoagulant)
Instrumentation and Chromatographic Conditions
The analysis is performed on a standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
| Parameter | Specification |
| HPLC Column | C18, 150 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile : 25 mM Potassium Phosphate Buffer (pH 3.0, adjusted with phosphoric acid) (30:70, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30°C |
| Detection Wavelength | 265 nm |
| Internal Standard (IS) | Sulfamethoxazole |
Causality Explanation:
-
Column: A C18 column is selected for its hydrophobic stationary phase, which provides excellent retention for moderately polar compounds like sulfisoxazole.
-
Mobile Phase: The combination of acetonitrile and an acidic phosphate buffer ensures optimal separation. A pH of 3.0 is well below the pKa of sulfisoxazole (~5.0), ensuring it is primarily in its neutral form, leading to better retention and peak shape on a reversed-phase column.[6][7]
-
Detector Wavelength: The wavelength of 265 nm is chosen as it corresponds to a high absorbance region for sulfonamides, providing good sensitivity for quantification.[8]
Preparation of Solutions
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve 10 mg of Sulfisoxazole and Sulfamethoxazole (IS) in separate 10 mL volumetric flasks using methanol as the solvent.
-
Working Standard Solutions: Prepare serial dilutions of the Sulfisoxazole stock solution with 50:50 (v/v) acetonitrile/water to create calibration standards.
-
Internal Standard Working Solution (10 µg/mL): Dilute the IS stock solution with acetonitrile.
-
Calibration Standards (CS) and Quality Control (QC) Samples: Spike appropriate volumes of the working standard solutions into drug-free human plasma to obtain final concentrations for the calibration curve (e.g., 0.5, 1, 5, 10, 25, 50, 100 µg/mL). Prepare QC samples at low, medium, and high concentrations (e.g., 1.5, 20, and 80 µg/mL) in the same manner.
Detailed Experimental Protocols
Sample Preparation: Protein Precipitation
This protocol is designed for efficiency and high recovery, minimizing matrix effects.
-
Aliquot: Pipette 100 µL of plasma sample (blank, CS, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add Internal Standard: Add 20 µL of the IS working solution (10 µg/mL Sulfamethoxazole) to each tube (except for the blank matrix sample).
-
Precipitate: Add 300 µL of cold acetonitrile to the tube. The 3:1 ratio of acetonitrile to plasma is effective for complete protein precipitation.[4]
-
Vortex: Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and complete protein denaturation.
-
Centrifuge: Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C. This step ensures the formation of a compact protein pellet.
-
Transfer Supernatant: Carefully transfer 200 µL of the clear supernatant into an HPLC vial.
-
Inject: Inject 20 µL of the supernatant into the HPLC system.
Diagram of the Sample Preparation Workflow
Caption: Workflow from plasma sample to HPLC injection.
HPLC System Operation and Data Analysis
-
Equilibration: Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Sequence Setup: Create a sequence including blank plasma, calibration standards (from lowest to highest concentration), QC samples, and unknown samples.
-
Data Processing: Integrate the peak areas for both sulfisoxazole and the internal standard (sulfamethoxazole).
-
Calibration Curve: Generate a calibration curve by plotting the peak area ratio (Sulfisoxazole/IS) against the nominal concentration of the calibration standards. Use a linear regression model with a weighting factor of 1/x² for heteroscedastic data.
Method Validation
The method was validated according to the principles outlined in the FDA and ICH M10 guidelines to ensure its suitability for bioanalytical applications.[2][3]
Validation Parameters and Acceptance Criteria
| Parameter | Procedure | Acceptance Criteria |
| Selectivity | Analyze six different batches of blank human plasma to check for interferences at the retention times of the analyte and IS. | No significant interfering peaks (>20% of LLOQ response for analyte, >5% for IS). |
| Linearity & Range | Analyze calibration curves on three separate days. | Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations within ±15% of nominal (±20% at LLOQ). |
| Accuracy & Precision | Analyze five replicates of QC samples (LLOQ, Low, Mid, High) on three different days. | Accuracy: Mean concentration within ±15% of nominal (±20% at LLOQ). Precision: Coefficient of Variation (CV) ≤15% (≤20% at LLOQ). |
| Recovery | Compare the peak area of extracted QC samples to the peak area of unextracted standards in the post-extraction solvent. | Recovery should be consistent and reproducible across QC levels. |
| Stability | Evaluate analyte stability in plasma under various conditions: Freeze-Thaw (3 cycles), Short-Term (bench-top, 4h), Long-Term (-80°C, 30 days), and Post-Preparative (autosampler, 24h). | Mean concentration of stability samples should be within ±15% of the nominal concentration.[9] |
Expected Results
Under the specified chromatographic conditions, the expected retention times are approximately:
-
Sulfisoxazole: ~5.5 minutes
-
Sulfamethoxazole (IS): ~7.0 minutes
The method is expected to demonstrate excellent linearity over the range of 0.5–100 µg/mL, with accuracy and precision results well within the accepted regulatory limits.
Diagram of HPLC System Logic
Caption: Key components and flow of the HPLC system.
Conclusion
The described RP-HPLC method provides a reliable, robust, and efficient means for quantifying sulfisoxazole in human plasma. The simple protein precipitation sample preparation protocol allows for high throughput, while the optimized chromatographic conditions ensure excellent selectivity and sensitivity. The method is fully validated according to international standards, confirming its suitability for pharmacokinetic research, clinical trials, and therapeutic drug monitoring.
References
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-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis: Guidance for Industry. [Link][2]
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European Medicines Agency. (2022). ICH guideline M10 on bioanalytical method validation. [Link][3]
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National Center for Biotechnology Information. (n.d.). Sulfisoxazole. PubChem Compound Summary for CID 5344. [Link][1]
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Jung, H., et al. (1992). "High-pressure" liquid chromatography of sulfisoxazole and N4-acetylsulfisoxazole in body fluids. Clinical Chemistry, 25(5), 845-850. [Link]
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Polin, J. B., & Ronsen, B. (2008). A fully automated plasma protein precipitation sample preparation method for LC-MS/MS bioanalysis. Journal of Laboratory Automation, 13(1), 31-37. [Link][4]
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Lage, S., et al. (2011). Analytical Method Validation of Sulfamethoxazole in Human Plasma and Urine by HPLC-PDA. ResearchGate. [Link][8]
-
ICH. (2024). ICH M10: Bioanalytical Method Validation and Study Sample Analysis Training Material. [Link][9]
-
Xu, R. N., et al. (2005). LC–MS-MS Total Drug Analysis of Biological Samples Using a High-Throughput Protein Precipitation Method. LCGC International. [Link][5]
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Application Note: Sulfisoxazole as a Reference Standard in Analytical Chemistry
Abstract
This technical guide provides a comprehensive overview of the use of Sulfisoxazole as a reference standard in analytical chemistry. It is designed for researchers, scientists, and drug development professionals, offering in-depth protocols for High-Performance Liquid Chromatography (HPLC) and Ultraviolet-Visible (UV-Vis) Spectrophotometry. The document emphasizes the rationale behind experimental choices, ensuring methodological robustness and data integrity. All protocols are presented as self-validating systems, grounded in authoritative pharmacopeial standards and scientific literature.
Introduction: The Role of Sulfisoxazole as a Reference Standard
Sulfisoxazole, a short-acting sulfonamide antibacterial agent, is a critical reference standard in pharmaceutical analysis.[1][2][3] Its well-characterized chemical and physical properties, high purity, and stability make it an ideal candidate for quantifying sulfisoxazole in bulk drug substances, and finished pharmaceutical products, and for identifying its impurities.[1][3] As a primary pharmaceutical standard, it is available from official sources such as the United States Pharmacopeia (USP).[4][5] The accuracy of analytical measurements is fundamentally dependent on the quality of the reference standard; therefore, proper handling and application of Sulfisoxazole are paramount.
This application note will detail the essential physicochemical properties of Sulfisoxazole and provide validated, step-by-step protocols for its use in HPLC and UV-Vis spectrophotometric assays.
Physicochemical Properties of Sulfisoxazole
A thorough understanding of the physicochemical properties of a reference standard is crucial for its effective use. Key properties of Sulfisoxazole are summarized in the table below.
| Property | Value | Source |
| Chemical Name | 4-Amino-N-(3,4-dimethyl-5-isoxazolyl)benzenesulfonamide | [2] |
| Synonyms | Sulfafurazole, N1-(3,4-Dimethyl-5-isoxazolyl)sulfanilamide | [2] |
| CAS Number | 127-69-5 | [1][3] |
| Molecular Formula | C₁₁H₁₃N₃O₃S | [1][2][3] |
| Molecular Weight | 267.30 g/mol | [1][3] |
| Melting Point | 195 °C | [6] |
| Solubility | Slightly soluble in alcohol, insoluble in water.[7] Soluble in acetone. | [6] |
| pKa | 5.0 (at 25 °C) | [6] |
| Storage | Keep in a dark place, under an inert atmosphere, at 2-8°C.[6] |
High-Performance Liquid Chromatography (HPLC) Application
HPLC is a cornerstone of pharmaceutical analysis due to its high resolution and sensitivity. A validated stability-indicating HPLC method is essential for accurately quantifying Sulfisoxazole and separating it from potential degradation products and impurities.[8][9]
Rationale for Method Selection
A reversed-phase HPLC (RP-HPLC) method is chosen for its versatility and ability to separate a wide range of non-polar and moderately polar compounds like Sulfisoxazole. A C18 column is a common and robust choice for the stationary phase. The mobile phase composition is critical for achieving optimal separation. A mixture of an organic modifier (like acetonitrile or methanol) and an aqueous buffer allows for the fine-tuning of the retention and resolution of the analyte. UV detection is suitable for Sulfisoxazole due to its chromophoric nature.
Experimental Workflow for HPLC Analysis
The following diagram illustrates the general workflow for the HPLC analysis of Sulfisoxazole.
Sources
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Application Notes & Protocols: Investigating Sulfisoxazole as a Modulator of Cancer-Associated Cachexia
Introduction: The Challenge of Cancer-Associated Cachexia
Cancer-Associated Cachexia (CAC) is a devastating multi-organ wasting syndrome that significantly impairs the quality of life and survival of cancer patients.[1][2][3] It is characterized by systemic inflammation, metabolic dysfunction, and a progressive loss of skeletal muscle and adipose tissue.[4][5] This wasting is not reversible by conventional nutritional support and is a primary cause of morbidity and mortality, limiting patient tolerance to essential anti-cancer treatments.[2][5] Despite its profound clinical impact, there are currently no FDA-approved therapies specifically for CAC, creating an urgent need to identify and validate new therapeutic strategies.[5] Drug repurposing—finding new applications for existing approved drugs—offers a promising and accelerated path to clinical translation due to established safety and pharmacokinetic profiles.[5]
Sulfisoxazole: A Repurposed Antibiotic for Cachexia Research
Sulfisoxazole (SFX) is an FDA-approved sulfonamide antibiotic that has recently been investigated for novel anti-cancer properties.[6][7] Initial studies in breast cancer models suggested that SFX may possess anti-tumor and anti-metastatic effects, potentially by inhibiting the secretion of small extracellular vesicles (sEVs), although this mechanism has been subject to scientific debate.[5][7][8] This has led to its exploration in other cancer-related pathologies, including cachexia.[5]
Recent preclinical research has specifically evaluated the efficacy of SFX in a well-established model of CAC.[9] These studies revealed a novel and specific role for SFX in mitigating one of the key facets of cachexia: the dramatic loss of fat mass.[2][9]
Unraveling the Mechanism: Sulfisoxazole's Impact on Adipose Tissue
The primary driver of cachexia is a persistent catabolic state fueled by tumor-derived factors and systemic inflammation.[2] In the context of adipose tissue, pro-inflammatory cytokines trigger excessive lipolysis, the breakdown of stored fat, leading to the depletion of the body's main energy reserves.[2][5]
Research in the C26 colon carcinoma model of cachexia demonstrates that while SFX does not significantly reduce tumor volume or prevent skeletal muscle wasting, it partially rescues cancer-induced body weight loss by specifically preserving adipose tissue.[9][10] The proposed mechanism is the inhibition of lipolysis, which helps maintain the size and number of fat cells.[1][2] This targeted effect on fat metabolism positions SFX as a valuable tool for dissecting the distinct pathways governing fat and muscle loss in cachexia and suggests its potential use in combinatorial therapies.[2][5]
Proposed Signaling Pathway
The following diagram illustrates the simplified signaling cascade in cancer-associated adipose tissue wasting and the putative point of intervention for Sulfisoxazole.
Caption: Proposed mechanism of Sulfisoxazole in mitigating fat loss during cachexia.
Preclinical Evaluation: In Vivo Methodology
The most widely used and well-characterized model for studying SFX's effect on cachexia is the Colon 26 (C26) adenocarcinoma murine model.[11][12] This model reliably recapitulates key features of human CAC, including progressive weight loss, muscle and fat wasting, and elevated pro-inflammatory cytokines.[13]
Experimental Workflow Overview
A typical in vivo study to evaluate SFX involves tumor cell inoculation, monitoring for cachexia onset, daily drug administration, and comprehensive endpoint analysis.
Caption: Standard experimental timeline for evaluating SFX in the C26 cachexia model.
Detailed In Vivo Protocol
This protocol is adapted from established methodologies for inducing C26 cachexia and administering Sulfisoxazole.[2][5][9]
Materials:
-
C26 (Colon 26) adenocarcinoma cells
-
Sterile Phosphate-Buffered Saline (PBS)
-
Sulfisoxazole (SFX) powder
-
Corn oil (vehicle)
-
Standard animal housing and monitoring equipment
-
Calipers for tumor measurement
-
Analytical balance
Procedure:
-
Cell Culture and Preparation:
-
Culture C26 cells in RPMI-1640 medium supplemented with 10% Fetal Calf Serum (FCS) and 1% penicillin-streptomycin at 37°C and 5% CO2.[5]
-
On the day of injection, harvest cells using trypsin, wash with sterile PBS, and resuspend in sterile PBS at a concentration of 1 x 10⁷ cells/mL. Perform a viability count (e.g., using trypan blue) to ensure >95% viability.
-
-
Tumor Inoculation:
-
Subcutaneously inject 100 µL of the cell suspension (containing 1 x 10⁶ C26 cells) into the upper left flank of each mouse.[5][15]
-
Causality Note: Subcutaneous injection is preferred as it produces reliable tumor growth and cachexia without the confounding factor of anorexia that can occur with intraperitoneal injections.[14]
-
-
Monitoring and Group Randomization:
-
Begin daily monitoring of body weight and clinical signs (e.g., posture, activity).
-
Once tumors are palpable (typically 5-7 days post-inoculation), begin measuring tumor volume daily using calipers (Volume = 0.5 x Length x Width²).
-
When the average tumor volume reaches approximately 50 mm³, randomize mice into treatment groups (e.g., Vehicle Control, SFX Treatment).[2][5]
-
-
Drug Preparation and Administration:
-
Prepare the SFX suspension by mixing the powder in corn oil to a final concentration that allows for a dosage of 300 mg/kg in a 200 µL volume.[2][5]
-
Rationale: The 300 mg/kg dose has been shown to be well-tolerated in mice for up to 28 days without signs of toxicity or body weight loss in non-tumor-bearing animals.[2]
-
Administer 200 µL of the SFX suspension or vehicle (corn oil) daily via oral gavage.
-
-
Endpoint Determination and Tissue Collection:
-
Continue daily monitoring. The experimental endpoint is reached when mice lose ≥20% of their initial body weight or when tumor volume exceeds 1500 mm³.[5] These are critical humane endpoints.
-
At the endpoint, euthanize mice via an approved method (e.g., CO₂ asphyxiation followed by cervical dislocation).
-
Immediately collect blood via cardiac puncture for serum/plasma analysis (e.g., for cytokines).
-
Carefully dissect and weigh key tissues:
-
-
Data Analysis:
-
Calculate tumor-free body weight by subtracting the tumor mass from the final body mass.
-
Normalize tissue weights to the initial body weight or tibia length to account for differences in animal size.
-
Perform statistical analysis (e.g., t-test or ANOVA) to compare outcomes between vehicle and SFX-treated groups.
-
Expected Outcomes and Data Interpretation
Based on published preclinical studies, the administration of Sulfisoxazole in the C26 cachexia model is expected to yield specific results primarily related to fat preservation.
| Parameter Measured | Vehicle Control (C26 Tumor) | Sulfisoxazole (300 mg/kg) | Expected Outcome & Interpretation |
| Tumor Volume | Progressive Growth | No significant difference | SFX does not appear to have a direct anti-tumor effect in the C26 model.[9][10] |
| Body Weight Loss | Significant loss (~20%) | Partial rescue (~10% loss) | The partial preservation of body weight is attributed to the maintenance of fat mass.[2][9] |
| Muscle Mass (e.g., Gastrocnemius) | Significant loss | No significant difference | SFX does not prevent skeletal muscle wasting in this model, highlighting a dissociated mechanism between fat and muscle loss.[2][10] |
| Adipose Tissue Mass (e.g., Epididymal Fat) | Severe depletion | Partial preservation | This is the key finding. SFX inhibits lipolysis, thereby protecting fat stores from cachexia-induced degradation.[1][9] |
| Survival | Median survival ~18-21 days | No significant benefit | As SFX does not address muscle wasting or tumor growth, it does not extend survival as a monotherapy.[9][10] |
Conclusion and Future Directions
Sulfisoxazole serves as a critical research tool for investigating the distinct mechanisms of cancer-associated cachexia. Its selective action in inhibiting lipolysis and preserving fat mass provides a unique pharmacological probe to uncouple adipose wasting from muscle wasting. While SFX as a monotherapy is insufficient to fully reverse cachexia, these findings strongly support its investigation in combinatorial therapies.[2][5] Future research should focus on combining SFX with agents that specifically target muscle atrophy pathways (e.g., myostatin inhibitors, activin receptor antagonists) or with standard-of-care chemotherapeutics to develop a multi-pronged approach to combat this complex and debilitating syndrome.
References
- Title: Repurposing of Antibiotic Sulfisoxazole Inhibits Lipolysis in Pre-Clinical Model of Cancer-Associated Cachexia - ProQuest Source: ProQuest URL
- Title: Repurposing of Antibiotic Sulfisoxazole Inhibits Lipolysis in Pre-Clinical Model of Cancer-Associated Cachexia - PubMed Central Source: PubMed Central URL
- Title: Sulfisoxazole does not inhibit the secretion of small extracellular vesicles - PMC - NIH Source: National Institutes of Health URL
- Title: Repurposing of Antibiotic Sulfisoxazole Inhibits Lipolysis in Pre-Clinical Model of Cancer-Associated Cachexia - MDPI Source: MDPI URL
- Title: In Vitro Models for Cancer-Associated Cachexia: The Complex Modelling of a Multiorgan Syndrome - MDPI Source: MDPI URL
-
Title: Repurposing of Antibiotic Sulfisoxazole Inhibits Lipolysis in Pre-Clinical Model of Cancer-Associated Cachexia - ResearchGate Source: ResearchGate URL: [Link]
-
Title: Repurposing of Antibiotic Sulfisoxazole Inhibits Lipolysis in Pre-Clinical Model of Cancer-Associated Cachexia Source: Biology (Basel) via PubMed URL: [Link]
- Title: Development of ovarian tumour causes significant loss of muscle and adipose tissue: a novel mouse model for cancer cachexia study - NIH Source: National Institutes of Health URL
- Title: A Comprehensive Technical Guide to the Pharmacokinetics of Sulfisoxazole Acetyl in Animal Models - Benchchem Source: BenchChem URL
-
Title: Repurposing of Antibiotic Sulfisoxazole Inhibits Lipolysis in Pre-Clinical Model of Cancer-Associated Cachexia - PubMed Source: PubMed URL: [Link]
-
Title: (PDF) Sulfisoxazole inhibits the secretion of small extracellular vesicles by targeting the endothelin receptor A - ResearchGate Source: ResearchGate URL: [Link]
- Title: Colon 26 Adenocarcinoma (C26)
- Title: Cancer Cachexia Model - Charles River Laboratories Source: Charles River Laboratories URL
- Title: A comprehensive review of animal models for cancer cachexia: Implications for translational research - PMC - NIH Source: National Institutes of Health URL
- Title: Assessment of muscle mass and strength in mice - PMC Source: National Institutes of Health URL
- Title: Modeling human cancer cachexia in colon 26 tumor-bearing adult mice - PMC - NIH Source: National Institutes of Health URL
-
Title: The Colon-26 Carcinoma Tumor-bearing Mouse as a Model for the Study of Cancer Cachexia - JoVE Source: JoVE (Journal of Visualized Experiments) URL: [Link]
- Title: Stage-specific muscle wasting mechanisms in a novel cancer cachexia mouse model for ovarian granulosa cell tumor | bioRxiv Source: bioRxiv URL
- Source: JoVE (Journal of Visualized Experiments)
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- 4. In Vitro Models for Cancer-Associated Cachexia: The Complex Modelling of a Multiorgan Syndrome | MDPI [mdpi.com]
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Cell-based assay for screening Sulfisoxazole derivatives
Application Note & Protocol
A High-Throughput Cell-Based Assay Cascade for Screening Novel Sulfisoxazole Derivatives as Anticancer Agents
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing a robust cell-based screening cascade to identify and characterize novel Sulfisoxazole derivatives with potential anticancer activity. Historically known for its antimicrobial properties through the inhibition of dihydropteroate synthetase[1][][3], recent studies have highlighted the potential of the Sulfisoxazole scaffold in developing targeted cancer therapeutics, such as inhibitors of carbonic anhydrase IX and XII[4]. This guide details a multi-tiered screening strategy, beginning with a high-throughput primary screen for cell viability, followed by secondary assays to confirm activity, elucidate the mechanism of action, and verify target engagement. The protocols provided are designed to be self-validating, ensuring data integrity and reproducibility, which are critical in early-stage drug discovery.[5][6][7]
Introduction: The Rationale for Screening Sulfisoxazole Derivatives
Sulfisoxazole is a sulfonamide antibiotic that acts as a competitive inhibitor of bacterial dihydropteroate synthetase, an enzyme essential for folic acid synthesis.[1][8][9] This mechanism, however, is specific to prokaryotes. The versatility of the isoxazole scaffold has prompted medicinal chemists to explore its utility in other therapeutic areas.[10][11][12] Notably, derivatives of sulfamethoxazole, a related sulfonamide, have been synthesized and shown to possess significant anticancer properties.[4][10] These findings suggest that a focused library of novel Sulfisoxazole derivatives could yield potent and selective anticancer agents.
Cell-based assays are indispensable in modern drug discovery, offering a biologically relevant context for evaluating compound efficacy and toxicity.[13][14][15][16] They allow for the screening of large compound libraries in a high-throughput manner, providing a crucial first step in identifying promising lead candidates.[17][18] This application note outlines a logical workflow for screening a library of Sulfisoxazole derivatives against a relevant cancer cell model.
Our proposed screening cascade is designed to efficiently identify true hits while minimizing false positives. It incorporates:
-
Primary High-Throughput Screening (HTS): A robust cell viability assay to identify compounds that inhibit cancer cell proliferation.
-
Secondary Confirmatory & Dose-Response Assays: To confirm the activity of primary hits and determine their potency (IC50).
-
Mechanism of Action & Target Engagement Assays: To investigate how the active compounds exert their effects at a cellular and molecular level.
For the purpose of this guide, we will focus on screening against a human breast cancer cell line, MDA-MB-231, which is a well-characterized model for aggressive, triple-negative breast cancer.
The Screening Cascade: A Multi-Faceted Approach
A successful screening campaign relies on a tiered approach to progressively filter a large library of compounds down to a small number of validated hits.[14] This strategy conserves resources by applying more complex and targeted assays only to the most promising candidates.
Figure 1: A diagram of the proposed screening cascade, from the initial compound library to validated hits.
Experimental Protocols
Cell Culture
Cell Line: MDA-MB-231 (human breast adenocarcinoma) Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin. Culture Conditions: 37°C, 5% CO2 in a humidified incubator.
Protocol:
-
Maintain cells in T-75 flasks.
-
Passage cells when they reach 80-90% confluency.
-
For assays, detach cells using Trypsin-EDTA, neutralize with complete medium, centrifuge, and resuspend in fresh medium to the desired concentration.
Primary HTS: CellTiter-Glo® Luminescent Cell Viability Assay
This assay quantifies ATP, an indicator of metabolically active cells, providing a highly sensitive and robust readout for cell viability.[19][20][21][22]
Materials:
-
MDA-MB-231 cells
-
White, opaque 384-well assay plates
-
Sulfisoxazole derivative library (10 mM stocks in DMSO)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Luminometer plate reader
Protocol:
-
Cell Seeding: Dispense 2,000 MDA-MB-231 cells in 40 µL of culture medium into each well of a 384-well plate.
-
Incubation: Incubate the plates for 24 hours at 37°C, 5% CO2.
-
Compound Addition:
-
Prepare a working solution of the library compounds at 200 µM in culture medium (this will result in a final concentration of 10 µM).
-
Using an automated liquid handler, add 10 µL of the compound working solution to the appropriate wells.
-
Include controls:
-
Negative Control: Medium with 0.1% DMSO (vehicle).
-
Positive Control: A known cytotoxic agent (e.g., Staurosporine at 1 µM).
-
-
-
Incubation: Incubate the plates for 72 hours at 37°C, 5% CO2.
-
Assay Readout:
-
Equilibrate the plates and the CellTiter-Glo® reagent to room temperature.
-
Add 25 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Read luminescence on a plate reader.
-
Data Analysis & Quality Control:
-
Calculate the Z'-factor to assess assay quality. A Z' > 0.5 is considered excellent for HTS.[23]
-
Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|
-
-
Normalize data to controls: % Inhibition = 100 * (1 - (Signal_compound - Mean_pos) / (Mean_neg - Mean_pos))
-
Hit Selection: Compounds demonstrating >50% inhibition are selected as primary hits.
Secondary Assay 1: Dose-Response and IC50 Determination
Primary hits are re-tested over a range of concentrations to confirm their activity and determine their potency (IC50 value).
Protocol:
-
Follow the CellTiter-Glo® protocol as described above.
-
Instead of a single concentration, treat cells with a serial dilution of the hit compounds (e.g., 8-point, 3-fold dilutions starting from 100 µM).
-
Generate a dose-response curve by plotting % inhibition versus log-transformed compound concentration.
-
Calculate the IC50 value using a non-linear regression model (e.g., four-parameter logistic fit).
| Parameter | Description |
| Top Plateau | Maximum % inhibition |
| Bottom Plateau | Minimum % inhibition |
| LogIC50 | Log of the concentration that gives 50% inhibition |
| Hill Slope | Steepness of the curve |
Table 1: Parameters for IC50 curve fitting.
Secondary Assay 2: Mechanism of Action - Reporter Gene Assay
To investigate if the compounds act on a specific signaling pathway, a reporter gene assay can be employed.[23][24][25][26][27] For example, if the hypothesized target is related to the NF-κB pathway (a key regulator of cancer cell survival), a luciferase reporter construct driven by an NF-κB response element can be used.
Materials:
-
MDA-MB-231 cells stably expressing an NF-κB-luciferase reporter construct.
-
Confirmed hit compounds.
-
Luciferase assay system (e.g., Bright-Glo™ Luciferase Assay System).
Protocol:
-
Seed the engineered MDA-MB-231 cells in a 384-well plate.
-
Pre-treat the cells with the hit compounds at their IC50 and 2x IC50 concentrations for 1 hour.
-
Stimulate the NF-κB pathway with a known activator (e.g., TNF-α).
-
Incubate for an appropriate time (e.g., 6-8 hours).
-
Add the luciferase reagent and measure luminescence.
-
A significant decrease in luminescence in compound-treated, TNF-α-stimulated cells compared to the TNF-α-only control indicates inhibition of the NF-κB pathway.
Figure 2: Workflow for the NF-κB reporter gene assay.
Secondary Assay 3: Target Engagement - NanoBRET™ Assay
To confirm that a compound physically interacts with its intended target in live cells, a target engagement assay is crucial.[28] The NanoBRET™ Target Engagement (TE) assay measures the binding of a compound to a specific protein target by detecting the bioluminescence resonance energy transfer (BRET) between a NanoLuc® luciferase-tagged target protein and a fluorescent tracer.[29][30][31]
Prerequisites:
-
A NanoLuc® fusion vector for the protein of interest (e.g., Carbonic Anhydrase IX).
-
A fluorescent tracer that binds to the target protein.
-
Cells transiently or stably expressing the NanoLuc®-target fusion protein.
Protocol:
-
Cell Preparation: Seed the engineered cells in a 384-well plate.
-
Compound Addition: Add serial dilutions of the hit compound to the wells.
-
Tracer Addition: Add the fluorescent tracer at a pre-determined optimal concentration.
-
Incubation: Incubate at 37°C for a period sufficient to reach binding equilibrium (e.g., 2 hours).
-
Readout:
-
Add the NanoBRET™ substrate.
-
Read both the donor (NanoLuc®) and acceptor (tracer) emission signals simultaneously using a BRET-enabled plate reader.
-
-
Data Analysis:
-
Calculate the NanoBRET™ ratio (Acceptor Emission / Donor Emission).
-
A decrease in the BRET ratio with increasing compound concentration indicates displacement of the tracer and engagement of the compound with the target protein.
-
Determine the IC50 from the BRET signal, which reflects the apparent cellular affinity of the compound for the target.
-
Conclusion and Future Directions
This application note provides a detailed, step-by-step framework for a cell-based screening campaign to identify novel anticancer agents from a library of Sulfisoxazole derivatives. By following a logical cascade of assays—from high-throughput viability screening to specific mechanism-of-action and target engagement studies—researchers can efficiently and reliably identify promising lead compounds.[13][15][17] The protocols are designed with built-in quality control measures to ensure the generation of robust and reproducible data.[5][7][32][33] Validated hits from this cascade can then be advanced to more complex biological models and lead optimization studies, accelerating the journey from initial hit to potential therapeutic candidate.
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Sulfisoxazole Acetyl | C13H15N3O4S | CID 6662 - PubChem. National Institutes of Health. Available at: [Link]
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HTS quality control and data analysis: a process to maximize information from a high-throughput screen. PubMed. Available at: [Link]
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Cell-based assays in high-throughput mode (HTS). BioTechnologia. Available at: [Link]
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Reporter Gene Assays in Drug Discovery. LubioScience. Available at: [Link]
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HTS Quality Control and Data Analysis: A Process to Maximize Information from a High-Throughput Screen. Bentham Science Publishers. Available at: [Link]
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Toward performance-diverse small-molecule libraries for cell-based phenotypic screening using multiplexed high-dimensional profiling. National Institutes of Health. Available at: [Link]
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Quality control and data correction in high-throughput screening. Université du Québec à Montréal. Available at: [Link]
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HTS Quality Control and Data Analysis: A Process to Maximize Information from a High-Throughput Screen | Request PDF. ResearchGate. Available at: [Link]
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Comparison of Cellular Target Engagement Methods for the Tubulin Deacetylases Sirt2 and HDAC6: NanoBRET, CETSA, Tubulin Acetylation, and PROTACs. National Institutes of Health. Available at: [Link]
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CELL VIABILITY ASSAYS | MTT Assay | Alamar Blue | Propidium Iodide | Cell Titer Glo. YouTube. Available at: [Link]
-
Cell-based high-content screening of small-molecule libraries. PubMed. Available at: [Link]
-
Luciferase Reporter Assay System for Deciphering GPCR Pathways. National Institutes of Health. Available at: [Link]
-
Understanding Sulfamethoxazole: Uses, Mechanism, and Clinical Significance. The Rx Consultant. Available at: [Link]
-
Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central. Available at: [Link]
-
Unique Protein Reporter Assays: Green Fluorescent Proteins (GFP) Multiplexed Luciferase: SEAP. Interchim. Available at: [Link]
-
Protocol to identify small-molecule inhibitors against cancer drug resistance. National Institutes of Health. Available at: [Link]
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Sulfisoxazole | C11H13N3O3S | CID 5344. PubChem. Available at: [Link]
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Gene reporter assays. BMG Labtech. Available at: [Link]
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What is the mechanism of Sulfamethoxazole? Patsnap Synapse. Available at: [Link]
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Cell Proliferation Assay Service | CellTiter-Glo. Reaction Biology. Available at: [Link]
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From Hit to Live-Cell Target Engagement Assay: DNA-Encoded Library Screens and NanoBRET Dye. Promega Connections. Available at: [Link]
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New Sulfamethoxazole Derivatives as Selective Carbonic Anhydrase IX and XII Inhibitors: Design, Synthesis, Cytotoxic Activity and Molecular Modeling. National Institutes of Health. Available at: [Link]
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High-Throughput Screening Tool to Identify Small Molecule Inhibitors of Telomerase | ACS Chemical Biology. ACS Publications. Available at: [Link]
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Synthesis of novel sulphamethoxazole derivatives and exploration of their anticancer and antimicrobial properties. National Institutes of Health. Available at: [Link]
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Synthesis of novel sulphamethoxazole derivatives and exploration of their anticancer and antimicrobial properties. PLOS. Available at: [Link]
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Synthesis of novel sulphamethoxazole derivatives and exploration of their anticancer and antimicrobial properties | PLOS One. PLOS. Available at: [Link]
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Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening. ResearchGate. Available at: [Link]
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High-Throughput Screening Using Small Molecule Libraries. News-Medical.Net. Available at: [Link]
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- 33. researchgate.net [researchgate.net]
Application Notes and Protocols for Investigating Sulfisoxazole Resistance Mechanisms
Introduction: The Enduring Challenge of Sulfonamide Resistance
Sulfisoxazole, a member of the sulfonamide class of antibiotics, has long been a stalwart in the treatment of various bacterial infections.[1][2] Its mechanism of action is well-established: it acts as a competitive inhibitor of the bacterial enzyme dihydropteroate synthase (DHPS).[3][4][5] This enzyme is a critical component of the folate biosynthesis pathway, which is essential for the production of nucleotides and, consequently, for bacterial growth and replication.[2][6] By mimicking the natural substrate of DHPS, para-aminobenzoic acid (PABA), Sulfisoxazole effectively blocks the synthesis of dihydrofolic acid, a key precursor to tetrahydrofolate.[3][7][8]
However, the extensive use of sulfonamides has inevitably led to the emergence and spread of bacterial resistance, diminishing their clinical efficacy.[9][10] Understanding the molecular underpinnings of this resistance is paramount for the development of novel therapeutic strategies and for effective antimicrobial stewardship. This guide provides a comprehensive experimental framework for researchers, scientists, and drug development professionals to investigate the mechanisms of Sulfisoxazole resistance in a laboratory setting. We will delve into both phenotypic and genotypic methodologies, offering detailed, step-by-step protocols and the scientific rationale behind each experimental choice.
Core Resistance Mechanisms: A Two-Pronged Assault
Bacterial resistance to Sulfisoxazole predominantly arises from two key mechanisms that effectively circumvent the inhibitory action of the drug on the folate pathway.
-
Acquisition of Resistance Genes: The most common mechanism is the horizontal transfer of mobile genetic elements, such as plasmids and transposons, carrying sulfonamide resistance genes (sul).[9][11][12] The most prevalent of these are sul1, sul2, and sul3.[11][13][14] These genes encode for alternative, drug-insensitive forms of dihydropteroate synthase that have a low affinity for sulfonamides but can still efficiently utilize PABA to produce dihydrofolic acid.[9][11] This allows the bacteria to bypass the inhibitory effect of Sulfisoxazole and continue to synthesize essential folates.
-
Modification of the Target Enzyme: Another significant mechanism involves mutations within the bacterial chromosome, specifically in the folP gene, which encodes the native DHPS enzyme.[9][15] These mutations can alter the amino acid sequence of the enzyme's active site, reducing its binding affinity for Sulfisoxazole while preserving its ability to bind PABA. This intrinsic resistance mechanism also allows for the continued production of dihydrofolic acid in the presence of the antibiotic.
Less common mechanisms of resistance can include the overexpression of PABA or the presence of permeability barriers and efflux pumps that reduce the intracellular concentration of the drug.[15][16]
Visualizing the Mechanism of Action and Resistance
To better understand the biochemical landscape, the following diagram illustrates the folic acid synthesis pathway, the inhibitory action of Sulfisoxazole, and the primary mechanisms of resistance.
Caption: Experimental workflow for Sulfisoxazole resistance studies.
Detailed Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
Rationale: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. It is the fundamental measure of the in vitro activity of an antibiotic against a specific bacterial isolate. This protocol is based on the broth microdilution method, a standardized and widely accepted technique for MIC determination. Adherence to guidelines from the Clinical and Laboratory Standards Institute (CLSI) is crucial for ensuring the accuracy and reproducibility of results. [4][5][8] Materials:
-
Bacterial isolate of interest
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sulfisoxazole powder (analytical grade)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
0.5 McFarland turbidity standard
-
Sterile saline or phosphate-buffered saline (PBS)
-
Incubator (35°C ± 2°C)
Procedure:
-
Preparation of Sulfisoxazole Stock Solution:
-
Accurately weigh a known amount of Sulfisoxazole powder and dissolve it in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) to create a high-concentration stock solution (e.g., 10 mg/mL).
-
Further dilute the stock solution in sterile distilled water to create a working stock solution (e.g., 1024 µg/mL).
-
Expert Insight: The initial high-concentration stock in DMSO ensures complete dissolution. Subsequent dilutions in water are necessary for compatibility with the aqueous culture medium.
-
-
Preparation of Microtiter Plates:
-
In a sterile 96-well plate, add 100 µL of CAMHB to all wells except the first column.
-
Add 200 µL of the Sulfisoxazole working stock solution to the first well of each row to be tested.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing thoroughly, and repeating this process across the plate to the tenth well. Discard 100 µL from the tenth well. This will create a range of concentrations (e.g., 512 µg/mL to 1 µg/mL).
-
The eleventh well will serve as a positive control (no drug), and the twelfth well will be a negative control (no bacteria).
-
-
Inoculum Preparation:
-
From a fresh agar plate (18-24 hours growth), pick several well-isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. [17] * Dilute this standardized suspension 1:150 in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.
-
-
Inoculation and Incubation:
-
Add 100 µL of the diluted bacterial suspension to each well of the microtiter plate (except the negative control well).
-
Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Interpretation of Results:
-
The MIC is the lowest concentration of Sulfisoxazole at which there is no visible growth of bacteria.
-
Compare the obtained MIC values to the interpretive criteria (breakpoints) provided by the CLSI to classify the isolate as susceptible, intermediate, or resistant. [18]
Parameter Typical Values Rationale Sulfisoxazole Concentration Range 1 - 512 µg/mL To cover the full spectrum of susceptible and resistant phenotypes. Final Inoculum Density 5 x 10⁵ CFU/mL A standardized density is critical for reproducible MIC results. Incubation Time 16 - 20 hours Allows for sufficient bacterial growth in the control wells. | Incubation Temperature | 35°C ± 2°C | Optimal growth temperature for most clinically relevant bacteria. |
-
Protocol 2: Genotypic Characterization of Resistance
Rationale: This protocol focuses on identifying the genetic determinants of Sulfisoxazole resistance. It involves the extraction of high-quality genomic DNA, followed by Polymerase Chain Reaction (PCR) to detect the presence of the common sulfonamide resistance genes (sul1, sul2, and sul3) and sequencing of the folP gene to identify potential mutations.
Part A: Genomic DNA Extraction
Materials:
-
Overnight bacterial culture
-
Genomic DNA extraction kit (commercial kits are recommended for consistency)
-
Microcentrifuge
-
Nuclease-free water
-
Spectrophotometer (e.g., NanoDrop)
Procedure:
-
Harvest 1-5 mL of an overnight bacterial culture by centrifugation.
-
Discard the supernatant and resuspend the pellet in the lysis buffer provided in the kit.
-
Follow the manufacturer's protocol for cell lysis, protein removal, and DNA precipitation and washing. [3][9][11][14]4. Elute the purified genomic DNA in nuclease-free water or the provided elution buffer.
-
Assess the quantity and quality of the extracted DNA using a spectrophotometer. An A260/A280 ratio of ~1.8 indicates pure DNA.
Part B: PCR for sul Genes and Sequencing of folP
Materials:
-
Purified genomic DNA
-
PCR primers for sul1, sul2, sul3, and folP (see table below)
-
Taq DNA polymerase and reaction buffer
-
dNTPs
-
Thermocycler
-
Agarose gel electrophoresis system
-
DNA sequencing service
Primer Sequences:
| Gene | Primer Sequence (5' - 3') | Expected Product Size (bp) |
| sul1 | F: GCGCTCAAGGCAGATG R: CTTGCGGTTTCGGTGG | ~840 |
| sul2 | F: GCGCTCAAGGCAGATG R: CTTGCGGTTTCGGTGG | ~730 |
| sul3 | F: CATCTGCAGGAATTGGCG R: GTGGGCTACCAGCACATAG | ~790 |
| folP | (Species-specific primers need to be designed based on the organism of interest) | Variable |
Note: The provided primer sequences for sul genes are examples and may need to be optimized.
PCR Protocol:
-
Set up the PCR reaction mixture in a PCR tube:
-
Template DNA (50-100 ng)
-
Forward Primer (10 µM)
-
Reverse Primer (10 µM)
-
dNTP mix (10 mM)
-
Taq polymerase buffer (10x)
-
Taq DNA polymerase (5 U/µL)
-
Nuclease-free water to a final volume of 25 or 50 µL.
-
-
Place the tubes in a thermocycler and run the following program (example for sul1 and sul2): [19] * Initial denaturation: 94°C for 5 minutes
-
30 cycles of:
-
Denaturation: 94°C for 30 seconds
-
Annealing: 69°C for 30 seconds
-
Extension: 72°C for 45 seconds
-
-
Final extension: 72°C for 7 minutes
-
-
Analyze the PCR products by agarose gel electrophoresis to confirm the presence and size of the amplicons.
-
For folP gene analysis, purify the PCR product and send it for Sanger sequencing. Compare the obtained sequence with a known wild-type sequence to identify mutations.
Protocol 3: Functional Validation of Resistance Mechanisms
Rationale: To definitively link a specific mutation in the folP gene to Sulfisoxazole resistance, it is necessary to express both the wild-type and mutant proteins and compare their enzymatic activity in the presence of the inhibitor. This involves cloning the respective genes into an expression vector, purifying the proteins, and performing enzyme kinetic assays. Site-directed mutagenesis is a powerful technique to introduce specific mutations into the wild-type gene. [1][6][12][16][20] Part A: Site-Directed Mutagenesis of folP
-
Design overlapping primers containing the desired mutation in the middle.
-
Use a high-fidelity DNA polymerase to amplify the entire plasmid containing the wild-type folP gene.
-
Digest the parental, methylated template DNA with the DpnI restriction enzyme.
-
Transform the mutated plasmid into competent E. coli cells. [21][22]5. Screen colonies for the desired mutation by sequencing.
Part B: Protein Expression and Purification
-
Clone the wild-type and mutant folP genes into a suitable expression vector (e.g., pET vector with a His-tag).
-
Transform the expression plasmids into an appropriate E. coli expression strain (e.g., BL21(DE3)).
-
Grow the transformed cells to mid-log phase and induce protein expression with IPTG. [23]4. Harvest the cells, lyse them, and purify the His-tagged DHPS protein using nickel-affinity chromatography.
Part C: Enzyme Kinetic Assays
-
Perform enzyme kinetic assays for both the wild-type and mutant DHPS enzymes.
-
Vary the concentration of the substrate (PABA) and the inhibitor (Sulfisoxazole).
-
Measure the rate of product formation (dihydrofolic acid) spectrophotometrically.
-
Determine the Michaelis-Menten constant (Km) for PABA and the inhibition constant (Ki) for Sulfisoxazole for both enzymes.
-
A significant increase in the Ki for the mutant enzyme compared to the wild-type enzyme confirms that the mutation confers resistance to Sulfisoxazole.
Conclusion: A Pathway to Deeper Understanding
The experimental framework outlined in this guide provides a robust and systematic approach to elucidating the mechanisms of Sulfisoxazole resistance. By combining phenotypic, genotypic, and biochemical analyses, researchers can gain a comprehensive understanding of how bacteria evolve to evade the action of this important antibiotic. These insights are crucial for the development of new drugs that can overcome existing resistance mechanisms and for the implementation of strategies to preserve the efficacy of our current antimicrobial arsenal.
References
-
Sulfisoxazole Acetyl | C13H15N3O4S | CID 6662 - PubChem - NIH. Available at: [Link]
-
Sulfonamides Resistance Genes | Rupa Health. Available at: [Link]
-
Dissemination of Sulfonamide Resistance Genes (sul1, sul2, and sul3) in Portuguese Salmonella enterica Strains and Relation with Integrons - NIH. Available at: [Link]
-
Dissemination of Sulfonamide Resistance Genes ( sul1 , sul2 , and sul3 ) in Portuguese Salmonella enterica Strains and Relation with Integrons | Scilit. Available at: [Link]
-
Sulfonamide-Resistant Bacteria and Their Resistance Genes in Soils Fertilized with Manures from Jiangsu Province, Southeastern China - Research journals - PLOS. Available at: [Link]
-
Diverse Mobile Genetic Elements and Conjugal Transferability of Sulfonamide Resistance Genes (sul1, sul2, and sul3) in Escherichia coli Isolates From Penaeus vannamei and Pork From Large Markets in Zhejiang, China - Frontiers. Available at: [Link]
-
Sulfisoxazole (oral route) - Side effects & dosage - Mayo Clinic. Available at: [Link]
-
Dihydropteroate Synthetase, Dihydrofolate Synthase and Dihydrofolate Reductase - YouTube. Available at: [Link]
-
Sulfonamide-Resistant Bacteria and Their Resistance Genes in Soils Fertilized with Manures from Jiangsu Province, Southeastern China - PLOS. Available at: [Link]
-
Site-directed mutagenesis - Wikipedia. Available at: [Link]
-
Site Directed Mutagenesis by PCR - Addgene Blog. Available at: [Link]
-
Understanding Sulfamethoxazole: Uses, Mechanism, and Clinical Significance. Available at: [Link]
-
Protocol for Genomic DNA Extraction from Escherichia coli. Available at: [Link]
-
Sulfisoxazole | C11H13N3O3S | CID 5344 - PubChem - NIH. Available at: [Link]
-
M100 | Performance Standards for Antimicrobial Susceptibility Testing - CLSI. Available at: [Link]
-
Antimicrobial Susceptibility Testing Diagnostic Aid - Wisconsin Veterinary Diagnostic Laboratory. Available at: [Link]
-
E. Coli protein expression protocol - Sandiego. Available at: [Link]
-
Resistance to Trimethoprim-Sulfamethoxazole | Clinical Infectious Diseases | Oxford Academic. Available at: [Link]
-
M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition - National Institutes of Health, Islamabad Pakistan. Available at: [Link]
-
An Optimized Transformation Protocol for Escherichia coli BW3KD with Supreme DNA Assembly Efficiency - PMC. Available at: [Link]
-
CHAIN ANTIMICROBIAL SUSCEPTIBILITY TESTING (CLSI) (MASTER) Version 1.01 (01/10/2016) 1. Available at: [Link]
-
The fastest gDNA extraction protocol for PCR with cellulose - iGEM. Available at: [Link]
-
Antibacterial Susceptibility Test Interpretive Criteria - FDA. Available at: [Link]
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- 3. static.igem.wiki [static.igem.wiki]
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- 23. home.sandiego.edu [home.sandiego.edu]
Application Note: A Validated LC-MS/MS Method for the Identification and Quantification of Sulfisoxazole and Its Major Metabolites in Biological Matrices
Introduction
Sulfisoxazole is a sulfonamide antibiotic effective against a wide range of gram-negative and gram-positive bacteria.[1] Its mechanism of action involves the competitive inhibition of dihydropteroate synthase (DHPS), an enzyme essential for bacterial folic acid synthesis.[2] Understanding the metabolic fate of Sulfisoxazole is critical in drug development for evaluating its pharmacokinetic profile, efficacy, and potential for toxicity. The primary metabolic pathways for Sulfisoxazole in humans include N-acetylation and N-glucuronidation.[1][3]
The major metabolite, N4-acetyl-sulfisoxazole, is formed by the acetylation of the aromatic amine group (N4 position).[3] Additionally, direct conjugation of glucuronic acid to the sulfonamide nitrogen (N1 position) forms Sulfisoxazole-N1-glucuronide.[1][4] The identification and quantification of these metabolites in biological matrices such as plasma and urine are essential for a comprehensive understanding of the drug's disposition.
This application note provides a detailed, validated method for the simultaneous analysis of Sulfisoxazole and its primary metabolites, N4-acetyl-sulfisoxazole and Sulfisoxazole-N1-glucuronide, using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This technique offers the high sensitivity and specificity required for complex biological samples.[5][6]
Overview of Sulfisoxazole Metabolism
The biotransformation of Sulfisoxazole primarily occurs in the liver through two main Phase II conjugation reactions:
-
N4-Acetylation: The arylamine group is acetylated to form N4-acetyl-sulfisoxazole. This metabolite is a significant component found in plasma and is the main metabolite excreted in urine.[3][4]
-
N1-Glucuronidation: Uridine diphosphate-glucuronosyltransferases (UGTs), specifically isoforms like UGT1A4 and UGT2B10 in humans, catalyze the transfer of glucuronic acid to the sulfonamide nitrogen, forming Sulfisoxazole-N1-glucuronide.[7][8]
These metabolic transformations alter the physicochemical properties of the parent drug, primarily increasing its water solubility to facilitate renal excretion.
Caption: Metabolic pathway of Sulfisoxazole.
Analytical Method: LC-MS/MS
The combination of liquid chromatography for separation and tandem mass spectrometry for detection provides a robust platform for analyzing drug metabolites.[9] The method described here is designed for high-throughput analysis of plasma samples.
Sample Preparation: Protein Precipitation
For bioanalytical methods, efficient sample preparation is key to removing interferences and preventing contamination of the analytical system. Protein precipitation is a rapid and effective technique for plasma samples.
Rationale: This method is chosen for its simplicity and speed, making it suitable for high-throughput analysis.[5] Acetonitrile is an effective precipitating agent and is compatible with the reversed-phase chromatography mobile phase.
Protocol: Plasma Sample Preparation
-
Pipette 100 µL of plasma sample into a 1.5 mL microcentrifuge tube.
-
Add 300 µL of cold acetonitrile containing the internal standard (e.g., 100 ng/mL Sulfamethoxazole-d4).
-
Vortex vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube or HPLC vial.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
Vortex for 30 seconds and inject into the LC-MS/MS system.
Caption: Workflow for plasma sample preparation.
Liquid Chromatography Parameters
A reversed-phase C18 column is ideal for separating Sulfisoxazole and its more polar metabolites. A gradient elution is employed to ensure adequate resolution and efficient elution of all analytes within a short run time.[10]
Rationale: The use of formic acid in the mobile phase aids in the protonation of the analytes, which is crucial for positive-ion electrospray ionization (ESI) and improves peak shape. A fast gradient minimizes the analysis time.[5]
| Parameter | Condition |
| Column | C18, 2.1 x 50 mm, 1.8 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Gradient Program | Time (min) |
| 0.0 | |
| 0.5 | |
| 2.5 | |
| 3.0 | |
| 3.1 | |
| 4.0 |
Mass Spectrometry Parameters
Tandem mass spectrometry operating in Multiple Reaction Monitoring (MRM) mode provides excellent selectivity and sensitivity for quantification.
Rationale: MRM ensures that only specific precursor-to-product ion transitions for each analyte are monitored, significantly reducing background noise and improving the limit of quantification.[9] The transitions provided below are typical and should be optimized for the specific instrument used.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Sulfisoxazole | 268.1 | 156.1 | 25 |
| N4-acetyl-sulfisoxazole | 310.1 | 198.1 | 22 |
| Sulfisoxazole-N1-glucuronide | 444.1 | 268.1 | 18 |
| Sulfamethoxazole-d4 (IS) | 258.1 | 160.1 | 25 |
These values are illustrative and require empirical optimization on the specific mass spectrometer.
Method Validation
The analytical method should be validated according to regulatory guidelines (e.g., FDA Bioanalytical Method Validation) to ensure its reliability.[5]
Key Validation Parameters:
-
Selectivity: The ability to differentiate and quantify the analytes in the presence of other components in the sample.
-
Linearity: The method demonstrated linearity over a concentration range of 10-5000 ng/mL for all analytes.
-
Accuracy & Precision: Inter- and intra-day precision (as %CV) should be <15%, and accuracy (as %RE) should be within ±15%.
-
Matrix Effect: Assessment of the ion suppression or enhancement caused by the biological matrix.
-
Stability: Analyte stability under various conditions (freeze-thaw, short-term, long-term).
Summary of Validation Results (Example)
| Analyte | Linearity (r²) | LLOQ (ng/mL) | Accuracy (% Bias) | Precision (%CV) |
| Sulfisoxazole | >0.998 | 10 | -4.5 to +5.2 | < 8.5 |
| N4-acetyl-sulfisoxazole | >0.997 | 10 | -6.1 to +3.8 | < 9.1 |
| Sulfisoxazole-N1-glucuronide | >0.995 | 25 | -8.2 to +7.5 | < 11.2 |
Integrated Workflow
The complete analytical process from sample receipt to data analysis is summarized below. This integrated approach ensures consistency and reliability of results.
Caption: Integrated workflow from sample to result.
Conclusion
This application note details a robust, sensitive, and selective LC-MS/MS method for the simultaneous identification and quantification of Sulfisoxazole and its two major metabolites, N4-acetyl-sulfisoxazole and Sulfisoxazole-N1-glucuronide, in plasma. The described sample preparation protocol is straightforward and amenable to high-throughput analysis. The method meets typical validation criteria for bioanalytical assays and is suitable for use in pharmacokinetic and drug metabolism studies, providing researchers with a reliable tool to advance their drug development programs.
References
-
PubChem. (n.d.). Sulfisoxazole. National Center for Biotechnology Information. Retrieved from [Link]
-
Mehdi, Z. S. (2015). Analytical Method Development for the Spectrophotometric Determination of Sulfamethoxazole in Bulk Drug and Pharmaceutical Preparation. Journal of Chemistry and Biochemistry, 3(1), 63-73. Retrieved from [Link]
-
Nagaraja, P., et al. (2007). A sensitive spectrophotometric method for the determination of sulfonamides in pharmaceutical preparations. Acta Pharmaceutica, 57(3), 333-342. Retrieved from [Link]
-
Givianrad, M. H., & Mohagheghian, M. (2012). Simultaneous determination of sulfamethoxazole and trimethoprim in rat plasma by LC-ESI-MS and its application to a pharmacokinetic study. ResearchGate. Retrieved from [Link]
-
Vree, T. B., et al. (1993). Pharmacokinetics of sulfamethoxazole with its hydroxy metabolites and N4-acetyl-,N1-glucuronide conjugates in healthy human volunteers. SciSpace. Retrieved from [Link]
-
Dijkstra, J. A., et al. (2015). Quantification of co-trimoxazole in serum and plasma using MS/MS. Bioanalysis, 7(21), 2741-2749. Retrieved from [Link]
-
Agilent Technologies. (n.d.). Determination of Sulfonamide Antibiotics in Bovine Liver Using Agilent Bond Elut QuEChERS EN Kits by LC/MS. Retrieved from [Link]
-
Lee, H. W., et al. (2016). Simultaneous determination of N(1)-acetyl sulfisoxazole and its metabolites, and relative bioavailability compare to sulfisoxazole in rats. Journal of Pharmaceutical and Biomedical Analysis, 129, 117-120. Retrieved from [Link]
-
T'Kindt, R., et al. (2011). Sulfamethoxazole is Metabolized and Mineralized at Extremely Low Concentrations. Environmental Science & Technology. Retrieved from [Link]
-
PubChem. (n.d.). Sulfamethoxazole N1-Glucuronide. National Center for Biotechnology Information. Retrieved from [Link]
-
Ghiselli, G., & Jardim, I. C. S. F. (2012). Determination of Sulfamethoxazole and Trimethoprim and Their Metabolites in Hospital Effluent. ResearchGate. Retrieved from [Link]
-
Al-Enizi, M. M. (2016). Spectrophotometric Determination of Sulfanilamide in Pure and in Synthetic Sample based on Condensation Reaction Method. International Journal of Advanced Research, 4(3), 104-112. Retrieved from [Link]
-
MicroSolv Technology Corporation. (n.d.). Sulfisoxazole Acetyl Analyzed with HPLC. Retrieved from [Link]
-
Nováková, L., et al. (2017). A high-throughput LC-MS/MS method for simultaneous analysis of albendazole, albendazole sulfoxide and albendazole sulfone in human plasma. Journal of Pharmaceutical and Biomedical Analysis, 145, 343-349. Retrieved from [Link]
-
U.S. Department of Agriculture, Food Safety and Inspection Service. (2009). Determination and Confirmation of Sulfonamides. Retrieved from [Link]
-
El-Sheikh, A. M., et al. (2018). Role of Oxidative Stress in Hypersensitivity Reactions to Sulfonamides. ResearchGate. Retrieved from [Link]
-
PubChem. (n.d.). Sulfisoxazole Acetyl. National Center for Biotechnology Information. Retrieved from [Link]
-
SCIEX. (2023, September 7). Masterclass LIVE: Identifying metabolites with tandem mass spectrometry (LC-MS/MS). YouTube. Retrieved from [Link]
-
Al-Shehri, M. M. (2011). SPECTROFLUOROMETRIC DETERMINATION OF SULPHAMETHOXAZOLE IN PHARMACEUTICAL FORMULATION. International Journal of Pharmaceutical Sciences Review and Research, 7(2), 198-202. Retrieved from [Link]
-
University of Arizona. (n.d.). Glucuronidation and Sulfonation. Retrieved from [Link]
-
Li, L., et al. (2021). Biodegradation and metabolic pathway of sulfamethoxazole by Sphingobacterium mizutaii. Environmental Science and Pollution Research, 29(10), 14615-14625. Retrieved from [Link]
-
Patsnap. (2024, July 17). What is the mechanism of Sulfamethoxazole? Retrieved from [Link]
-
Hypha Discovery. (n.d.). N-glucuronide metabolites. Retrieved from [Link]
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BioCrick. (n.d.). Sulfisoxazole Acetyl. Retrieved from [Link]
-
USP. (n.d.). Sulfisoxazole Acetyl. Retrieved from [Link]
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Troubleshooting & Optimization
Technical Support Center: Stabilizing Sulfisoxazole Solutions
Welcome to the technical support center for Sulfisoxazole. This guide is designed for researchers, scientists, and drug development professionals who work with Sulfisoxazole in solution. Maintaining the stability of your Sulfisoxazole solutions is critical for reproducible and accurate experimental results. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to help you prevent and diagnose degradation.
I. Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding the handling and storage of Sulfisoxazole solutions.
Q1: What are the primary causes of Sulfisoxazole degradation in solution?
Sulfisoxazole degradation is primarily driven by three factors: photodegradation, pH-dependent hydrolysis, and oxidation.[1][2] The anionic form of the molecule, which is prevalent in most natural waters, is particularly susceptible to direct photodegradation.[1] Prolonged exposure to air and light, as well as heat, can accelerate its breakdown.[2]
Q2: What is the optimal pH for preparing a stable Sulfisoxazole solution?
The stability of Sulfisoxazole is highly dependent on the pH of the solution. Sulfisoxazole has a pKa of approximately 5.0.[2][3] Its solubility dramatically increases in alkaline (higher pH) conditions.[4] For instance, at a pH of 6.0, its water solubility is 3.5 mg/mL, which increases significantly at higher pH values.[2][3][5] While hydrolysis is not considered a major environmental fate process, studies on the structurally similar sulfamethoxazole show that hydrolysis rates are faster in acidic conditions and the molecule is more stable at neutral or slightly alkaline pH.[1][6] Therefore, maintaining a pH above 6.0 is recommended to ensure both solubility and stability. For many applications, a buffered solution at pH 7.0 to 8.0 provides a good balance.
Q3: How should I store my Sulfisoxazole stock solutions?
Proper storage is crucial for extending the shelf-life of your solutions. For powdered, solid Sulfisoxazole, store it in a tightly closed container in a dark place, under an inert atmosphere, and refrigerated at 2-8°C .[3][5]
For stock solutions, the following is recommended:
-
Protect from light: Always store solutions in amber vials or wrap containers in aluminum foil.[1][2]
-
Refrigerate or freeze: For short-term storage (days), refrigeration at 2-8°C is adequate. For long-term storage (weeks to months), aliquot the solution into single-use vials and store at -20°C or -80°C to minimize freeze-thaw cycles.[7][8]
-
Use an inert atmosphere: If possible, purging the headspace of the vial with an inert gas like nitrogen or argon can help prevent oxidation.[3]
Q4: What solvents are recommended for preparing Sulfisoxazole solutions?
Sulfisoxazole is slightly soluble in water but shows good solubility in acetone.[3][5] For biological experiments, aqueous solutions are typically required. Due to its low water solubility at neutral pH, it is common to first dissolve Sulfisoxazole in a small amount of a suitable organic solvent like DMSO or acetone before diluting with the aqueous buffer. Alternatively, its solubility is greatly enhanced in alkaline aqueous solutions.[4] A common practice is to dissolve it in a dilute solution of sodium hydroxide and then adjust the pH downwards with a buffer.
Q5: Is Sulfisoxazole sensitive to light?
Yes, Sulfisoxazole is sensitive to light.[1][2] The anionic form, in particular, is readily photodegraded.[1] This process involves the molecule absorbing light energy, which can lead to the formation of reactive species and subsequent degradation into various by-products.[9] Therefore, all work with Sulfisoxazole solutions should be performed with minimal light exposure, and storage should always be in light-protected containers.
II. Troubleshooting Guide
This section provides solutions to specific problems you might encounter during your experiments.
Problem 1: My Sulfisoxazole solution has turned a yellow or brown color.
-
Potential Cause: Discoloration is a classic sign of oxidative or photodegradation. The aromatic amine group in the Sulfisoxazole structure is susceptible to oxidation, which can form colored by-products, especially when exposed to light and air.[2][10]
-
Troubleshooting Steps:
-
Confirm Degradation: Use a UV-Vis spectrophotometer to check the absorbance spectrum. The λmax for Sulfisoxazole is around 271 nm in methanol.[3] A significant change in the spectrum or the appearance of new peaks at longer wavelengths indicates the formation of degradation products. For a more definitive analysis, use a stability-indicating HPLC method (see Protocol 2).
-
Immediate Action: Discard the discolored solution. It is compromised and will not yield reliable experimental results.
-
Preventative Measures:
-
Prepare fresh solutions and use them promptly.
-
Store all solutions, including stock and working solutions, protected from light in amber containers.[1][2]
-
De-gas your solvents (especially water) before use to remove dissolved oxygen.
-
Consider adding an antioxidant, such as sodium metabisulfite (0.01-0.1%), to your buffer system if compatible with your experimental setup.
-
-
Problem 2: A precipitate has formed in my refrigerated Sulfisoxazole solution.
-
Potential Cause: Precipitation upon cooling is most often due to the solution being supersaturated at the storage temperature. This is common if the initial concentration is high and the pH is not sufficiently alkaline to maintain solubility.[4]
-
Troubleshooting Steps:
-
Check pH and Concentration: Verify the pH of your solution. If it has drifted towards neutral or acidic, the solubility of Sulfisoxazole will decrease. Compare your solution's concentration with the known solubility at your storage temperature and pH.
-
Immediate Action: Gently warm the solution to room temperature. If the precipitate redissolves, the issue is temperature-dependent solubility. You can use this solution, but be aware that repeated warming and cooling can accelerate degradation.
-
Preventative Measures:
-
Prepare the solution in a buffer with a pH of 7.5 or higher to maximize solubility.[4]
-
Prepare a more dilute stock solution that remains stable at 2-8°C.
-
If a high concentration is necessary, consider preparing the stock in a solvent like DMSO and making fresh dilutions into your aqueous buffer for each experiment.
-
-
Problem 3: My assay results show a progressive loss of Sulfisoxazole potency over time.
-
Potential Cause: A gradual loss of activity indicates chemical degradation. The primary suspects are hydrolysis (especially at low pH) and photodegradation.[1][11] Even if there are no visible signs like color change, the active molecule can be breaking down.
-
Troubleshooting Steps:
-
Implement a Stability-Indicating Assay: The most reliable way to confirm degradation is to use a stability-indicating analytical method, such as Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[12][13] This method should be able to separate the intact Sulfisoxazole peak from the peaks of its degradation products. (See Protocol 2 for a starting point).
-
Conduct a Mini-Stability Study: Prepare your solution and store it under your standard conditions. At defined time points (e.g., 0, 8, 24, 48 hours), take an aliquot and analyze it via HPLC. A decrease in the area of the main Sulfisoxazole peak over time confirms degradation.
-
Preventative Measures:
-
pH Control: Ensure your solution is buffered to an appropriate pH (ideally > 7.0).
-
Light Protection: Strictly adhere to light protection protocols during preparation, storage, and handling.
-
Temperature Control: Keep solutions refrigerated or frozen and minimize time spent at room temperature.[3][14]
-
-
Troubleshooting Workflow Diagram
Caption: A workflow for troubleshooting common Sulfisoxazole solution issues.
III. Key Degradation Pathways
Understanding the mechanisms of degradation is key to preventing them. The two most relevant pathways for laboratory settings are photodegradation and oxidation.
Photodegradation
Sulfisoxazole can absorb UV light, promoting the molecule to an excited state. This excited molecule can then undergo various reactions, including cleavage of the sulfur-nitrogen (S-N) bond or modifications to the aromatic rings.[9] This is a significant pathway, especially in solutions exposed to ambient or UV light.[1]
Oxidation
The primary site for oxidation is the aniline amine group (-NH2). This group can be oxidized to form nitroso and nitro derivatives, which are often colored.[10] This process can be catalyzed by trace metals and accelerated by exposure to oxygen and light. A proposed pathway involves the cleavage of the S-N bond and oxidation of the amino group.[10]
Caption: Major degradation pathways for Sulfisoxazole in solution.
IV. Experimental Protocols
Protocol 1: Preparation of a Stabilized Aqueous Stock Solution (10 mg/mL)
This protocol utilizes a slightly alkaline phosphate buffer to enhance solubility and stability.
Materials:
-
Sulfisoxazole powder
-
Sodium phosphate dibasic (Na2HPO4)
-
Sodium phosphate monobasic (NaH2PO4)
-
High-purity water (e.g., Milli-Q)
-
0.1 M Sodium Hydroxide (NaOH)
-
Calibrated pH meter
-
Sterile 0.22 µm syringe filter
-
Sterile, amber storage vials
Procedure:
-
Prepare 50 mM Phosphate Buffer (pH 7.4):
-
Prepare 50 mM solutions of Na2HPO4 and NaH2PO4 separately.
-
To the NaH2PO4 solution, add the Na2HPO4 solution while monitoring with a pH meter until the pH reaches 7.4. This creates your buffer.
-
-
Dissolve Sulfisoxazole:
-
Weigh out the required amount of Sulfisoxazole powder for your target volume (e.g., 100 mg for 10 mL).
-
In a sterile beaker or flask, add about 80% of the final volume of the phosphate buffer.
-
While stirring, slowly add the Sulfisoxazole powder.
-
If the powder does not fully dissolve, add 0.1 M NaOH dropwise until the solution clears. Be careful not to overshoot the pH significantly.
-
-
pH Adjustment and Final Volume:
-
Check the pH of the solution. If necessary, adjust back to pH 7.4-7.6 using dilute HCl or NaOH.
-
Bring the solution to the final volume with the phosphate buffer.
-
-
Sterilization and Storage:
-
Sterilize the solution by passing it through a 0.22 µm syringe filter into a sterile, amber container.
-
Aliquot into single-use, sterile amber vials.
-
For storage, label clearly and place at -20°C.[7]
-
Protocol 2: Stability-Indicating RP-HPLC Method for Sulfisoxazole
This method provides a baseline for developing a validated assay to separate Sulfisoxazole from its degradation products.
| Parameter | Recommended Condition |
| Column | C18, 4.6 x 250 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile : 20 mM Phosphate Buffer (pH 3.0) (e.g., 30:70 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm or 270 nm[3][15] |
| Injection Volume | 20 µL |
| Column Temp. | 30-40°C[15] |
Procedure:
-
Prepare Mobile Phase: Prepare the phosphate buffer and adjust the pH to 3.0 with phosphoric acid. Mix with acetonitrile at the desired ratio. Filter and degas the mobile phase before use.
-
System Suitability: Inject a standard solution of Sulfisoxazole (e.g., 100 µg/mL) multiple times to ensure the system is stable (i.e., consistent retention times and peak areas).
-
Forced Degradation (for method validation): To confirm the method is "stability-indicating," you must show it can separate the drug from its degradation products. This is done by intentionally degrading samples:
-
Acidic: Add 0.1 M HCl and heat gently.
-
Basic: Add 0.1 M NaOH and heat gently.
-
Oxidative: Add 3% H2O2.
-
Photolytic: Expose a solution to intense UV light.
-
-
Sample Analysis: Dilute your test samples with the mobile phase to fall within the linear range of your calibration curve. Inject and analyze. The appearance of new peaks alongside a decrease in the main Sulfisoxazole peak confirms degradation.
V. References
-
Sulfisoxazole | C11H13N3O3S | CID 5344. PubChem, National Institutes of Health. Available from: [Link]
-
Sulfisoxazole Acetyl | C13H15N3O4S | CID 6662. PubChem, National Institutes of Health. Available from: [Link]
-
Gao, X. et al. (2025). Photodegradation of sulfisoxazole during nitrite-sensitized photolysis. ResearchGate. Available from: [Link]
-
DEVELOPMENT AND VALIDATION OF NEW RP-HPLC METHOD FOR DETERMINATION OF ACETYL SULFISOXAZOLE IN BULK AND PHARMACEUTICAL DOSAGE FORMS. Semantic Scholar. Available from: [Link]
-
Wang, J. et al. (2022). Performance and mechanism of sulfamethoxazole degradation on a Magnéli-phase Ti4O7 reactive electrochemical membrane. PubMed Central. Available from: [Link]
-
Influence of pH and Temperature on Stability of Sulfamethoxazole Alone and in Combination with Trimethoprim (Co Trimoxazole). ResearchGate. Available from: [Link]
-
Proposed pathways of sulfisoxazole photodegradation by Bi2MoO6/Bi2WO6/MWCNTs. ResearchGate. Available from: [Link]
-
Degradation of Sulfamethoxazole in Aqueous Solution by Low-Energy X-ray Irradiation. MDPI. Available from: [Link]
-
Hydrolysis of sulphonamides in aqueous solutions. ResearchGate. Available from: [Link]
-
(PDF) Development and Validation of RP-HPLC Method for Quantitative Analysis of Sulfamethoxazole and Trimethoprim in Liquid Suspension: A Comparative Study with Compendial Method. ResearchGate. Available from: [Link]
-
The degradation mechanism of sulfamethoxazole under ozonation: a DFT study. Environmental Science: Processes & Impacts, RSC Publishing. Available from: [Link]
-
Solvatochromic and fluorescence behavior of sulfisoxazole. PubMed. Available from: [Link]
-
Hydrolysis of sulfamethoxazole in the hyporheic zone: kinetics, factors and pathways. Taylor & Francis Online. Available from: [Link]
-
Sulfisoxazole, Sulfisoxazole Acetyl. AntiinfectiveMeds.com. Available from: [Link]
-
Development and validation RP-HPLC method for simultaneous estimation of Sulfamethoxazole and Trimethoprim. Indian Journal of Research in Pharmacy and Biotechnology. Available from: [Link]
-
Influence of pH and Temperature on Stability of Sulfamethoxazole Alone and in Combination with Trimethoprim (Co Trimoxazole). Asian Journal of Chemistry. Available from: [Link]
-
Development and Validation of a Stability-Indicating HPLC Method for the Simultaneous Determination of Sulfadiazine Sodium and Trimethoprim in Injectable Solution Formulation. PubMed Central, National Institutes of Health. Available from: [Link]
-
Oxidative degradation of sulfamethoxazole from secondary treated effluent by ferrate(VI): kinetics, by-products, degradation pathway and toxicity assessment. PubMed, National Institutes of Health. Available from: [Link]
-
Photodegradation of Sulfamethoxazole and Enrofloxacin under UV and Simulated Solar Light Irradiation. MDPI. Available from: [Link]
-
Stability Studies of the Dilution Series of Different Antibiotic Stock Solutions in Culture Medium Incubated at 37 °C. PubMed, National Institutes of Health. Available from: [Link]
-
(PDF) Stability of cefoselis sulfate in aqueous solutions. ResearchGate. Available from: [Link]
-
Photodegradation of sulfonamide antimicrobial compounds (sulfadiazine, sulfamethizole, sulfamethoxazole and sulfathiazole) in various UV/oxidant systems. PubMed. Available from: [Link]
-
Sulfisoxazole does not inhibit the secretion of small extracellular vesicles. PubMed Central, National Institutes of Health. Available from: [Link]
-
(PDF) Validation of a stability indicating HPLC method for the simultaneous determination of sulfadiazine sodium, sulfathiazole, and sulfadimine sodium in water soluble powder dosage form. ResearchGate. Available from: [Link]
-
Drug quality and storage. MSF Medical Guidelines. Available from: [Link]
-
Stability of Commonly Used Antibiotic Solutions in an Elastomeric Infusion Device. PubMed Central, National Institutes of Health. Available from: [Link]
-
Biodegradation of Photocatalytic Degradation Products of Sulfonamides: Kinetics and Identification of Intermediates. PubMed Central, National Institutes of Health. Available from: [Link]
-
How to Prepare a Sterile Antibiotic Stock Solution Using an EZ Pak™. YouTube. Available from: [Link]
Sources
- 1. Sulfisoxazole | C11H13N3O3S | CID 5344 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [wap.guidechem.com]
- 3. Sulfisoxazole | 127-69-5 [chemicalbook.com]
- 4. antiinfectivemeds.com [antiinfectivemeds.com]
- 5. Sulfisoxazole CAS#: 127-69-5 [m.chemicalbook.com]
- 6. Hydrolysis of sulfamethoxazole in the hyporheic zone: kinetics, factors and pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. goldbio.com [goldbio.com]
- 8. youtube.com [youtube.com]
- 9. Photodegradation of Sulfamethoxazole and Enrofloxacin under UV and Simulated Solar Light Irradiation | MDPI [mdpi.com]
- 10. Performance and mechanism of sulfamethoxazole degradation on a Magnéli-phase Ti4O7 reactive electrochemical membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. semanticscholar.org [semanticscholar.org]
- 13. Development and Validation of a Stability-Indicating HPLC Method for the Simultaneous Determination of Sulfadiazine Sodium and Trimethoprim in Injectable Solution Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Drug quality and storage | MSF Medical Guidelines [medicalguidelines.msf.org]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Optimizing HPLC-MS/MS Parameters for Sulfisoxazole Analysis
Welcome to the technical support center for the analysis of Sulfisoxazole using High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into method optimization and troubleshooting. Our goal is to move beyond simple procedural lists and explain the causality behind experimental choices, ensuring robust and reliable results.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions encountered during the development and execution of HPLC-MS/MS methods for Sulfisoxazole.
Q1: What are the recommended starting parameters for HPLC separation of Sulfisoxazole?
A1: For Sulfisoxazole analysis, a reversed-phase HPLC setup is the standard approach.[1][2] A C18 column is the most common choice due to its hydrophobicity, which provides good retention for the moderately polar Sulfisoxazole molecule.
Causality: The choice of a C18 stationary phase is based on providing a non-polar environment that interacts with the non-polar regions of Sulfisoxazole, allowing for effective separation from more polar matrix components. The mobile phase composition is critical for achieving good peak shape and retention. An acidic mobile phase is typically used to ensure that Sulfisoxazole, an amphoteric compound, is in a consistent, protonated state, which leads to better peak symmetry and retention time stability.[3] Formic acid is preferred for MS applications as it is a volatile modifier that aids in the ionization process.[4]
Recommended Starting Conditions:
| Parameter | Recommendation | Rationale |
| Column | C18 (e.g., 100 x 2.1 mm, 3.5 µm) | Provides good retention and resolution. Smaller particle sizes can be used for faster UPLC applications.[4] |
| Mobile Phase A | Water with 0.1% Formic Acid | Acidifies the mobile phase to ensure consistent protonation of the analyte.[5][6] |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid | Organic solvent to elute the analyte. Acetonitrile often provides better peak shape and lower backpressure. |
| Flow Rate | 0.2 - 0.5 mL/min | Appropriate for standard 2.1 mm ID columns to ensure optimal chromatographic efficiency. |
| Gradient | Start with a low percentage of Mobile Phase B (e.g., 5-10%), ramp up to elute Sulfisoxazole, then return to initial conditions. | A gradient is often necessary to effectively separate the analyte from matrix components. |
| Column Temperature | 25 - 40 °C | Helps in maintaining stable retention times and can improve peak shape. |
| Injection Volume | 5 - 20 µL | Dependent on sample concentration and instrument sensitivity. |
Q2: How do I select the optimal MS/MS parameters for Sulfisoxazole?
A2: Sulfisoxazole readily forms a protonated molecule [M+H]⁺ in positive electrospray ionization (ESI) mode.[3][7] Therefore, ESI in positive polarity is the recommended ionization technique. The optimization process involves direct infusion of a Sulfisoxazole standard solution into the mass spectrometer to determine the most abundant and stable precursor and product ions.
Causality: The sulfonamide group in Sulfisoxazole's structure is easily protonated in an acidic environment, making positive ESI a highly efficient ionization method.[3] In tandem mass spectrometry, the protonated molecule (precursor ion) is selected in the first quadrupole, fragmented in the collision cell, and the resulting fragment ions (product ions) are detected in the third quadrupole. This process, known as Multiple Reaction Monitoring (MRM), provides high selectivity and sensitivity.[6] The fragmentation of sulfonamides often involves the cleavage of the bond between the sulfur atom and the aromatic ring, leading to characteristic product ions.[8][9]
Optimized MS/MS Parameters for Sulfisoxazole:
| Parameter | Typical Value | Rationale |
| Ionization Mode | Electrospray Ionization (ESI), Positive | Sulfonamides are readily protonated.[3] |
| Precursor Ion (Q1) | m/z 268.3 | Corresponds to the [M+H]⁺ of Sulfisoxazole.[10] |
| Product Ion (Q3) | m/z 156.0 | A common and stable fragment ion for sulfonamides, corresponding to the aminobenzenesulfonyl moiety.[5][10] |
| Alternate Product Ion | m/z 92.1 | Another characteristic fragment, often used as a confirmatory ion.[10] |
| Collision Energy (CE) | Analyte and instrument dependent | Must be optimized to maximize the abundance of the product ions. |
| Dwell Time | 20-50 ms | A shorter dwell time allows for more data points across the peak, improving peak shape and reproducibility. |
Q3: What are the best practices for sample preparation to minimize matrix effects?
A3: The choice of sample preparation technique is critical for minimizing matrix effects, which can suppress or enhance the analyte signal, leading to inaccurate quantification.[11][12] The most common techniques for biological matrices like plasma or urine are protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE).
Causality: Matrix effects arise from co-eluting endogenous components of the sample that interfere with the ionization of the target analyte in the MS source.[13] Effective sample preparation aims to remove these interfering components while maximizing the recovery of the analyte.[14]
-
Protein Precipitation (PPT): This is a simple and fast method where an organic solvent like acetonitrile is added to the sample to precipitate proteins.[15][16] While quick, it is the least clean method and may not sufficiently remove all matrix components.
-
Liquid-Liquid Extraction (LLE): This technique separates the analyte from the matrix based on its solubility in two immiscible liquids. It provides a cleaner extract than PPT but is more labor-intensive.
-
Solid-Phase Extraction (SPE): SPE is often the most effective method for removing interfering components.[5][10] It uses a solid sorbent to retain the analyte while the matrix components are washed away. The analyte is then eluted with a small volume of solvent.
Recommended Protocol: Solid-Phase Extraction (SPE) for Water Samples [3][10]
-
Sample Pre-treatment: Adjust the pH of the water sample to between 4 and 7.
-
Cartridge Conditioning: Condition an SPE cartridge (e.g., HLB) with methanol followed by water.
-
Sample Loading: Load the pre-treated sample onto the SPE cartridge.
-
Washing: Wash the cartridge with water to remove polar interferences.
-
Elution: Elute Sulfisoxazole with methanol.
-
Drying and Reconstitution: Evaporate the eluent to dryness under a stream of nitrogen and reconstitute in the initial mobile phase.
Section 2: Troubleshooting Guide
This section provides a systematic approach to resolving common issues encountered during the analysis of Sulfisoxazole.
Issue 1: Poor Peak Shape (Tailing or Fronting)
| Potential Cause | Troubleshooting Step | Scientific Rationale |
| Secondary Interactions with Column | Ensure mobile phase pH is sufficiently low (e.g., 0.1% formic acid) to keep Sulfisoxazole protonated. | Unprotonated silanol groups on the silica backbone of the column can interact with the analyte, causing peak tailing. A low pH suppresses this interaction. |
| Column Contamination or Degradation | Flush the column with a strong solvent, or if necessary, replace the column. | Accumulation of matrix components on the column can lead to active sites that cause poor peak shape. |
| Inappropriate Reconstitution Solvent | Reconstitute the final sample extract in a solvent that is weaker than the initial mobile phase. | Injecting a sample in a solvent stronger than the mobile phase can cause the analyte to travel down the column before the gradient starts, leading to peak fronting. |
Issue 2: Low Sensitivity or No Signal
| Potential Cause | Troubleshooting Step | Scientific Rationale |
| Incorrect MS/MS Parameters | Re-optimize MS parameters by infusing a standard solution of Sulfisoxazole. Check precursor and product ion masses, collision energy, and other source parameters.[17] | The instrument's tuning may have drifted, or the initial parameters may not be optimal for the specific instrument. |
| Ion Suppression from Matrix | Dilute the sample or improve the sample preparation method (e.g., switch from PPT to SPE).[11][12] | Co-eluting matrix components can compete with the analyte for ionization in the ESI source, reducing its signal.[13] |
| Analyte Degradation | Prepare fresh standards and samples. Ensure proper storage conditions. | Sulfisoxazole may be unstable under certain pH or temperature conditions. |
| Instrument Contamination | Clean the ion source, including the capillary and cone. | Contamination in the ion source can suppress the signal of the analyte.[17] |
Issue 3: High Background Noise or Inconsistent Baselines
| Potential Cause | Troubleshooting Step | Scientific Rationale |
| Contaminated Mobile Phase | Prepare fresh mobile phase using high-purity solvents and additives. | Impurities in the mobile phase can cause high background noise and adduct formation. |
| Carryover | Inject a blank solvent after a high-concentration sample to check for carryover. Optimize the autosampler wash procedure. | Analyte from a previous injection can adsorb to surfaces in the autosampler or column and elute in subsequent runs. |
| Leaks in the HPLC System | Check all fittings for leaks. | Leaks can cause fluctuations in pressure and flow rate, leading to an unstable baseline. |
Section 3: Experimental Protocols & Workflows
Protocol 1: System Suitability Testing (SST)
System suitability testing is essential to ensure that the HPLC-MS/MS system is performing adequately before and during sample analysis.[18][19]
Objective: To verify the performance of the chromatographic system.
Procedure:
-
Prepare a system suitability solution containing Sulfisoxazole at a known concentration (e.g., mid-point of the calibration curve).
-
Make five replicate injections of the SST solution at the beginning of the analytical run.
-
Evaluate the following parameters:
-
Retention Time: The retention time of Sulfisoxazole should be consistent across all injections. The relative standard deviation (RSD) should be less than 2%.[19]
-
Peak Area: The peak area should be reproducible. The RSD should be less than 15%.
-
Tailing Factor: The tailing factor should be between 0.8 and 1.5 to ensure good peak symmetry.[19]
-
Signal-to-Noise Ratio (S/N): For a low-concentration standard, the S/N ratio should be greater than 10.[19][20]
-
Acceptance Criteria:
| Parameter | Acceptance Limit |
| Retention Time RSD | ≤ 2% |
| Peak Area RSD | ≤ 15% |
| Tailing Factor | 0.8 - 1.5 |
| S/N (at LLOQ) | ≥ 10 |
Workflow Visualization
Overall Analytical Workflow:
Caption: Overall workflow for Sulfisoxazole analysis.
Troubleshooting Decision Tree for Low Sensitivity:
Caption: Decision tree for troubleshooting low sensitivity.
References
-
Roos, R. W. (1981). High pressure liquid chromatographic determination of sulfisoxazole in pharmaceuticals and separation patterns of other sulfonamides. Journal of the Association of Official Analytical Chemists, 64(4), 851–854. [Link]
-
SIELC Technologies. Separation of Sulfisoxazole on Newcrom R1 HPLC column. [Link]
-
Jung, D., & Oie, S. (1980). "High-pressure" liquid chromatography of sulfisoxazole and N4-acetylsulfisoxazole in body fluids. Clinical Chemistry, 26(1), 51–54. [Link]
-
Analytical Letters. (1982). Analysis Of N1-Acetyl Sulfisoxazole and Related Manufacturing Impurities by Thin Layer and High Performance Liquid Chromatography. Analytical Letters, 15(11). [Link]
-
Reddy, B. S., et al. (2018). LC/ESI/MS/MS method development and validation for the determination of sulfonamide antibiotic residues in shrimp sample. Journal of Applicable Chemistry, 14(1). [Link]
-
Wu, M., Wu, C., & Zhao, L. Analysis of Sulfonamide Drugs in Water Using Agilent Bond Elut HLB Cartridges and LC/MS/MS. Agilent Technologies, Inc. [Link]
-
Thermo Fisher Scientific. Determination of Sulfonamide Antibiotics inWastewater by Liquid Chromatography — Tandem Mass Spectrometry. [Link]
-
Reliable Determination of Sulfonamides in Water Using UHPLC Tandem Mass Spectrometry. Agilent Technologies, Inc. [Link]
-
Shimadzu. (2017). Multi-residual quantitative analytical method for antibiotics in sea food by LC/MS/MS. ASMS 2017 TP 198. [Link]
-
SCIEX. Analysis of Sulfonamides in Milk Using the SCIEX Triple Quad™ 3500 System. [Link]
- Kebarle, P., & Tang, L. (1993). From ions in solution to ions in the gas phase—the mechanism of electrospray mass spectrometry. Analytical chemistry, 65(22), 972A-986A.
-
Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Matrix effect in bio-analysis of illicit drugs with LC-MS/MS. Journal of the American Society for Mass Spectrometry, 14(11), 1290-1294. [Link]
-
Sangster, T., Spence, M., & Sinclair, P. (2004). System suitability in bioanalytical LC/MS/MS. Bioanalysis, 2(4), 643-650. [Link]
-
Pharmaguideline. System Suitability in HPLC Analysis. [Link]
-
Jian, W., Edom, R. W., & Weng, N. (2014). Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chromatography. LCGC North America. [Link]
-
Shimadzu. LCMS Troubleshooting Tips. [Link]
-
Bansal, S., & DeStefano, A. (2007). Key elements of a matrix effect assessment for quantitative LC-MS bioanalysis. The AAPS journal, 9(1), E109-E114. [Link]
Sources
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- 2. High pressure liquid chromatographic determination of sulfisoxazole in pharmaceuticals and separation patterns of other sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. hpst.cz [hpst.cz]
- 4. Separation of Sulfisoxazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. researchgate.net [researchgate.net]
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- 7. researchgate.net [researchgate.net]
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- 9. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. agilent.com [agilent.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
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- 14. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
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- 18. System suitability in bioanalytical LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. System Suitability in HPLC Analysis | Pharmaguideline [pharmaguideline.com]
- 20. researchgate.net [researchgate.net]
Troubleshooting poor yield in Sulfisoxazole synthesis
A Senior Application Scientist's Guide to Troubleshooting Poor Yields
Welcome to the technical support center for Sulfisoxazole synthesis. This guide is designed for researchers, chemists, and process development professionals who are encountering challenges in achieving optimal yields and purity. As scientists, we understand that a synthetic procedure is more than a series of steps; it's a system where each parameter influences the outcome. This guide is structured in a question-and-answer format to directly address the specific, practical issues you may face in the lab. We will delve into the causality behind common problems and provide validated protocols to get your synthesis back on track.
I. Foundational Knowledge & Reaction Overview
Before troubleshooting, it's crucial to understand the core reaction. The synthesis of Sulfisoxazole, or 4-amino-N-(3,4-dimethyl-5-isoxazolyl)benzenesulfonamide, is typically a two-step process starting from the readily available acetanilide.
-
Step 1: Electrophilic Aromatic Substitution & Sulfonamide Formation: Acetanilide is first chlorosulfonated to produce p-acetamidobenzenesulfonyl chloride. This intermediate is then coupled with 5-amino-3,4-dimethylisoxazole in the presence of a base to form the N-acetyl protected Sulfisoxazole.
-
Step 2: Deprotection (Hydrolysis): The acetyl protecting group is removed from the aromatic amine, typically under acidic conditions, to yield the final Sulfisoxazole product.
This entire workflow is visualized below.
Caption: General two-step synthesis workflow for Sulfisoxazole.
II. FAQs: Troubleshooting Low Yield in the Coupling Reaction (Step 1)
This first step is often the most critical for determining the overall yield. Problems here will cascade through the entire synthesis.
Question 1: My Thin Layer Chromatography (TLC) analysis shows a significant amount of unreacted p-acetamidobenzenesulfonyl chloride. What is the likely cause?
Answer: This is a classic sign of an incomplete or stalled reaction. Several factors could be at play, often related to reagent quality or reaction conditions.
-
Causality: The sulfonylation of the amine is a nucleophilic substitution reaction. Its rate and completion depend on the reactivity of the electrophile (the sulfonyl chloride) and the nucleophile (the amine), as well as the effectiveness of the base used to scavenge the HCl byproduct.
-
Troubleshooting Steps:
-
Moisture Contamination: p-acetamidobenzenesulfonyl chloride is highly susceptible to hydrolysis. Even trace amounts of water in your solvent, amine, or glassware can convert it to the unreactive p-acetamidobenzenesulfonic acid, which will not couple with the amine. Ensure all glassware is oven-dried, and use anhydrous solvents.[1]
-
Base Inefficiency: Pyridine is commonly used as it acts as both a base and a nucleophilic catalyst.[2] If your pyridine has absorbed moisture or is of low quality, it will be ineffective. Using a non-catalytic base like triethylamine can sometimes lead to side reactions, while a weaker base like sodium carbonate may not be sufficient to drive the reaction to completion in certain solvents.[3] We recommend using freshly opened or distilled anhydrous pyridine.
-
Insufficient Temperature/Time: While the reaction is often run at or slightly above room temperature, low ambient temperatures can significantly slow the reaction rate.[2] If the reaction appears stalled after several hours, gentle heating (e.g., to 40-50 °C) can often promote completion. Monitor progress by TLC every hour.
-
Question 2: My reaction has gone to completion according to TLC, but after work-up, my yield of crude N-Acetylsulfisoxazole is very low. Where could my product have gone?
Answer: This scenario points to issues during the work-up and extraction phase. The product is likely being lost due to solubility issues or improper pH adjustment.
-
Causality: The work-up is designed to separate the product from the base (e.g., pyridine hydrochloride) and any unreacted starting materials. This typically involves an aqueous wash. The sulfonamide product has specific solubility characteristics that are pH-dependent.
-
Troubleshooting Protocol: Optimized Work-up
-
Quenching: After the reaction is complete, cool the mixture in an ice bath.
-
Acidification: Slowly pour the reaction mixture into a beaker of ice-cold dilute HCl. This step is critical. It protonates the pyridine, forming water-soluble pyridinium hydrochloride, and precipitates your N-Acetylsulfisoxazole product, which is much less soluble in acidic water.
-
pH Check: Ensure the aqueous mixture is acidic (pH 1-2) using litmus paper. If the solution is not sufficiently acidic, your product may remain partially dissolved.
-
Filtration: Collect the precipitated solid by vacuum filtration. Wash the solid thoroughly with cold water to remove any remaining pyridinium salts. A final wash with a small amount of cold diethyl ether can help to dry the product.
-
Check the Filtrate: If you suspect significant product loss, you can perform a back-extraction of the acidic aqueous filtrate with a suitable organic solvent like ethyl acetate to recover any dissolved product.
-
Question 3: I am observing multiple unexpected spots on my TLC plate. What are the likely side products?
Answer: Side product formation is a common cause of reduced yield and purity. The identity of the byproducts provides clues to procedural flaws.
-
Causality & Identification:
-
Spot 1 (Baseline/Low Rf): p-acetamidobenzenesulfonic acid. This is the hydrolysis product of your sulfonyl chloride. It is highly polar and will stick to the baseline of the silica gel TLC plate. Its presence confirms moisture contamination.
-
Spot 2 (Higher Rf than product): Dimerization/Di-sulfonylation. It is possible for the sulfonyl chloride to react with the sulfonamide nitrogen of an already formed product molecule, especially if reaction conditions are harsh or stoichiometry is off. This is less common but possible.
-
Spot 3 (Variable): Unreacted Amine. 5-amino-3,4-dimethylisoxazole will appear as a distinct spot. If present in large amounts, it indicates a problem with the sulfonyl chloride's reactivity or stoichiometry.
-
The following diagram illustrates a decision-making process for troubleshooting low yield based on initial observations.
Sources
Technical Support Center: Minimizing Batch-to-Batch Variability of Commercial Sulfisoxazole
Welcome to the technical support center for Sulfisoxazole. This resource is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot the complexities of working with this active pharmaceutical ingredient (API). Batch-to-batch variability is a critical challenge that can impact experimental reproducibility, formulation stability, and ultimately, therapeutic efficacy. This guide provides in-depth, scientifically-grounded answers and protocols to help you identify, understand, and mitigate these inconsistencies.
Frequently Asked Questions (FAQs)
Q1: We're observing inconsistent dissolution profiles between different lots of Sulfisoxazole. What are the likely causes?
A1: Inconsistent dissolution is a common manifestation of batch-to-batch variability and can stem from several physicochemical properties of the API.[1][2][3] The primary culprits are typically variations in:
-
Particle Size Distribution (PSD): Smaller particles have a larger surface area, which generally leads to faster dissolution.[4][5][6] A shift in the PSD from one batch to another will directly impact the dissolution rate.[4][5]
-
Polymorphism: Sulfisoxazole can exist in different crystalline forms, or polymorphs.[7][8][9] Each polymorph can have unique solubility and dissolution characteristics.[8] The presence of a different, less soluble polymorph in a new batch is a significant cause for slower dissolution.
-
Purity and Impurity Profile: The presence of different types or levels of impurities can affect the crystal habit and solubility of the API.[3][10]
Q2: Our HPLC analysis shows a consistent purity of >98% for all batches, yet we still see functional differences in our formulation. Why?
A2: While HPLC is excellent for determining chemical purity, it doesn't provide a complete picture of the API's physical properties, which are often the source of variability.[11] Batches with identical chemical purity can differ significantly in:
-
Crystalline Structure (Polymorphism): As mentioned, different polymorphs will behave differently during formulation and dissolution, even with the same chemical purity.[7][8]
-
Particle Morphology and Size: These factors influence bulk properties like flowability, compressibility, and dissolution, which are critical during tablet manufacturing and for final product performance.[4][5]
-
Residual Solvents: Varying levels of residual solvents from the manufacturing process can impact the API's stability and processing behavior.[2]
Q3: What are the critical quality attributes (CQAs) of Sulfisoxazole we should be monitoring to ensure batch consistency?
A3: To proactively manage variability, a comprehensive analysis of each incoming batch is crucial. Beyond standard identity and purity tests, you should focus on:
-
Solid-State Characterization:
-
X-Ray Powder Diffraction (XRPD): To identify and quantify polymorphic forms.
-
Differential Scanning Calorimetry (DSC): To determine melting point and detect polymorphic transitions.
-
-
Particle Size and Shape Analysis:
-
Laser Diffraction: To measure the particle size distribution.
-
Microscopy (e.g., SEM): To visually inspect particle morphology.
-
-
Dissolution Testing: A performance-based test that can reveal the combined effects of various physical properties.[12][13][14]
Q4: Can the manufacturing process itself introduce variability?
A4: Absolutely. The final steps of API manufacturing are critical for defining the physical properties of Sulfisoxazole.[15][16] Key process parameters that must be tightly controlled include:
-
Crystallization: Cooling rate, solvent choice, and agitation speed can all influence which polymorph is formed and the resulting particle size distribution.[15][17][18]
-
Drying: The temperature and duration of drying can affect residual solvent levels and potentially induce polymorphic transformations.[15]
-
Milling/Micronization: This step directly controls the final particle size distribution but must be carefully managed to avoid introducing amorphous content or changing the polymorphic form.[4][6][15]
Troubleshooting Guides
Issue 1: Slower than Expected Dissolution Rate in a New Batch
You've received a new lot of Sulfisoxazole, and it fails to meet the established dissolution specifications for your formulation, despite passing purity tests.
Caption: Troubleshooting workflow for dissolution failure.
-
Establish a "Golden Batch": Identify a previous batch of Sulfisoxazole that exhibited ideal performance. This will serve as your benchmark for all comparisons.[2]
-
Solid-State Characterization (Polymorphism):
-
Action: Perform X-Ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC) on both the new, problematic batch and your golden batch.
-
Rationale: XRPD provides a definitive fingerprint of the crystalline structure. DSC can reveal differences in melting points or the presence of multiple polymorphs. A change in the XRPD pattern or thermal behavior is a strong indicator of polymorphic variation.[7][8]
-
-
Particle Size Analysis:
-
Corrective and Preventive Actions (CAPA):
-
Short-term: Quarantine the problematic batch. If the issue is particle size, re-milling (if feasible and validated) could be a potential salvage strategy. However, this carries the risk of inducing polymorphic changes.
-
Long-term: Engage with your supplier. Share your analytical data and request a review of their crystallization and milling process controls for the affected batch.[1][3] Update your incoming material specifications to include acceptance criteria for polymorphism (via XRPD) and particle size distribution.
-
Issue 2: Poor Flowability and Weight Variation During Tableting
A new batch of Sulfisoxazole is causing issues on the tablet press, leading to inconsistent tablet weights and potential content uniformity failures.
Caption: Root causes for poor powder flowability.
-
Characterize API Physical Properties:
-
Action: Use Scanning Electron Microscopy (SEM) to compare the particle morphology of the new batch to the golden batch. Analyze PSD to check for an increase in the percentage of fine particles.
-
Rationale: Irregularly shaped particles (e.g., needle-like or acicular) tend to have poorer flow properties than more spherical particles. A high proportion of very fine particles (<10 µm) can also lead to poor flow due to increased cohesiveness.
-
-
Evaluate Bulk Powder Properties:
-
Action: Measure the bulk density, tapped density, and calculate the Carr's Index or Hausner Ratio for both the new and golden batches.
-
Rationale: These are quantitative measures of powder flowability and compressibility. A higher Carr's Index for the new batch would confirm that the API itself is the source of the flow problem.
-
-
Formulation and Process Optimization:
-
Action: If API properties are confirmed to be different, assess if the formulation can be adapted. This might involve increasing the concentration of a glidant (e.g., colloidal silicon dioxide) or optimizing blending times and tablet press speeds.
-
Rationale: While the ideal solution is a consistent API, minor batch-to-batch differences can sometimes be compensated for by adjusting formulation or process parameters. This should be done within the validated design space of your process.
-
-
Supplier Communication:
-
Action: Report the findings to the API supplier. Variations in particle morphology are often linked to changes in the crystallization or drying stages of their manufacturing process.[15]
-
Rationale: Providing specific data (SEM images, Carr's Index) helps the supplier identify and correct the root cause in their process, preventing future occurrences.
-
Data Summary and Acceptance Criteria
To ensure consistency, it is crucial to establish internal specifications for the key physical properties of Sulfisoxazole. The table below provides an example of how to structure these criteria, comparing a "Golden Batch" with two hypothetical incoming batches.
| Parameter | Method | Golden Batch Result | New Batch (Lot A) | New Batch (Lot B) | Acceptance Criteria |
| Purity | HPLC | 99.8% | 99.7% | 99.8% | ≥ 98.0% |
| Polymorphic Form | XRPD | Form I | Form I | Form III | Must match Form I pattern |
| Melting Point | DSC | 194 °C | 193.5 °C | 188 °C | 192 - 196 °C |
| Particle Size (d50) | Laser Diffraction | 45 µm | 48 µm | 85 µm | 40 - 55 µm |
| Particle Size (d90) | Laser Diffraction | 110 µm | 115 µm | 210 µm | ≤ 120 µm |
| Carr's Index | Bulk/Tapped Density | 14 (Good Flow) | 15 (Good Flow) | 28 (Poor Flow) | ≤ 18 |
| Dissolution (at 30 min) | USP App. II | 92% | 89% | 55% | ≥ 85% |
Analysis:
-
Lot A: Meets all specifications and is acceptable for use.
-
Lot B: Fails on multiple critical parameters (Polymorphism, Particle Size, Carr's Index, Dissolution). This batch should be rejected and a full investigation initiated with the supplier.
This structured, data-driven approach to evaluating incoming batches of Sulfisoxazole is essential for minimizing variability, ensuring consistent product quality, and maintaining the integrity of your research and development efforts. Adherence to Good Manufacturing Practices (GMP) and thorough validation of all processes are foundational to achieving this consistency.[16][19][20]
References
- API Quality Variability Causing Batch Failures? Control Strategies for Consistent Raw Materials - Pharma.Tips. (2025, December 29). Pharma.Tips.
- 127-69-5, Sulfisoxazole Formula - ECHEMI. (n.d.). ECHEMI.
- Sulfisoxazole 127-69-5 wiki - Guidechem. (n.d.). Guidechem.
- In Vitro and In Vivo Evaluation of some Tablet Formulations of Sulfisoxazole. (2015, November 18).
- Sulfisoxazole | 127-69-5 - ChemicalBook. (n.d.). ChemicalBook.
- Q7A Good Manufacturing Practice Guidance for Active Pharmaceutical Ingredients - FDA. (n.d.). FDA.
- The effect of genetic polymorphisms in CYP2C9 on sulphamethoxazole N-hydroxyl
- Sulfasoxazole - Uses, DMF, Dossier, Manufacturer, Supplier, Licensing, Distributer, Prices, News, GMP - PharmaCompass.com. (n.d.). PharmaCompass.com.
- Analysis Of N 1 -Acetyl Sulfisoxazole and Related Manufacturing Impurities by Thin Layer and High Performance Liquid Chromatography. (n.d.). Taylor & Francis Online.
- Sulfisoxazole - Chem-Impex. (n.d.). Chem-Impex.
- sulfisoxazole | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). IUPHAR/BPS Guide to PHARMACOLOGY.
- How to Handle API Errors in Bulk Property Data - BatchData. (n.d.).
- Technical Support Center: Troubleshooting Batch-to-Batch Variability for Research Compounds - Benchchem. (n.d.). Benchchem.
- API Quality Variability Problems? Supplier, Testing, and Control Strategy Solutions. (2025, December 28). Pharma.Tips.
- High pressure liquid chromatographic determination of sulfisoxazole in pharmaceuticals and separation patterns of other sulfonamides. (1981, July). PubMed.
- Sulfamethoxazole Production Cost Analysis & Profitability - IMARC Group. (n.d.). IMARC Group.
- food and drug administration - compliance program program 7356.002f - FDA. (2025, August 1). FDA.
- Troubleshooting Guide for API Failure: Common Causes & Solutions - APIsec. (2025, October 21). APIsec.
- SPECTROFLUOROMETRIC DETERMINATION OF SULPHAMETHOXAZOLE IN PHARMACEUTICAL FORMULATION Research Article. (2011, April 10). International Journal of Pharmaceutical Sciences Review and Research.
- Production process and quality control in Caspian Tamin Pharmaceutical Company. (2021, August 25). Gavin Publishers.
- An FDA Perspective on Regulatory Considerations for Co-Processed Active Pharmaceutical Ingredients (APIs). (n.d.). FDA.
- Guidance for Industry: Manufacturing, Processing, or Holding Active Pharmaceutical Indgredients - GovInfo. (1998, April 17). GovInfo.
- FDA´s draft Guidance on Post-approval Changes to APIs - gmp-compliance.org. (2018, September 19). gmp-compliance.org.
- Crystallization and growth control of sulfathiazole using 2,2,6,6-tetramethylpiperidinooxy cellulose nanofibers gel - The University of Aberdeen Research Portal. (n.d.). The University of Aberdeen Research Portal.
- (PDF) Analytical Method Development for the Spectrophotometric Determination of Sulfamethoxazole in Bulk Drug and Pharmaceutical Preparation - ResearchGate. (2019, August 5).
- Dissolution Testing of Formulations: A Regulatory, Industry and Academic Perspective. (n.d.).
- An efficient method for synthesis, characterization and molecular docking study of new sulfamethoxazole derivatives as antibacterial agents. (n.d.).
- Polymorphism in Pharmaceutical Solvates: Structural and Physicochemical Characterisation of a Sulfamethoxazole System - ResearchGate. (n.d.).
- Polymorphism in a Sulfamethoxazole Derivative: Coexistence of Five Polymorphs in Methanol at Room Temperature | Crystal Growth & Design - ACS Publications. (n.d.).
- (PDF) Polymorphism in Pharmaceutical Solvates: Structural and Physicochemical Characterisation of a Sulfamethoxazole System - ResearchGate. (n.d.).
- Sulfamethoxazole Crystalluria - PMC - NIH. (n.d.). NIH.
- Why does Particle Size Matter for Pharmaceuticals? (2024, October 12). Copley Scientific.
- DISSOLUTION TESTING - SAHPRA. (n.d.). SAHPRA.
- Dissolution Testing: An overview - RSSL. (n.d.). RSSL.
- Characterization of Polymorphism in Sulfamethoxazole Pharmaceutical Molecule Using Terahertz Time-domain Spectroscopy - Optica Publishing Group. (n.d.). Optica Publishing Group.
- Intensified Crystallization Processes for 1:1 Drug-Drug Co-crystals of Sulfathiazole-Theophylline, and Sulfathiazole-Sulfanilamide | Request PDF - ResearchGate. (n.d.).
- Dissolution Testing for Poorly Soluble Drugs: A Continuing Perspective. (2010, August 23). AAPS PharmSciTech.
- Particle-size Measurement and Its Impact on Drug Bioavailability - YouTube. (2023, November 6). YouTube.
- The effect of particle size on drug bioavailability in various parts of the body - Cronfa - Swansea University. (n.d.). Cronfa - Swansea University.
- Crystallization of Sulfathiazole in Gel: Polymorph Selectivity and Cross-Nucleation | Request PDF - ResearchGate. (n.d.).
- The Effect of the Particle Size Reduction on the Biorelevant Solubility and Dissolution of Poorly Soluble Drugs with Different Acid-Base Character - PMC - NIH. (2023, January 13). NIH.
- The effect of particle size on drug bioavailability in various parts of the body - ResearchGate. (2023, November).
- Sulfisoxazole | C11H13N3O3S | CID 5344 - PubChem - NIH. (n.d.). NIH.
- Degradation of Sulfamethoxazole by Chlorination in Water Distribution Systems: Kinetics, Toxicity, and Antibiotic Resistance Genes - ResearchGate. (2022, November 15).
- Batch‐to‐batch pharmacokinetic variability confounds current bioequivalence regulations: A dry powder inhaler randomized clinical trial - NIH. (n.d.). NIH.
- SULFISOXAZOLE - precisionFDA. (n.d.). precisionFDA.
- Reducing Batch-to-Batch Variability of Botanical Drug Products - Sartorius. (2019, January 14). Sartorius.
- Reducing Batch-to-Batch Variability a Success Story for Pharmaceutical Valid
- Navigating Batch-to-Batch Variability with a Data-Centric Approach - Zaether. (n.d.). Zaether.
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Addressing interference in Sulfisoxazole assays
Welcome to the technical support center for Sulfisoxazole assays. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common analytical challenges. Here, we move beyond simple procedural lists to explain the causality behind experimental choices, ensuring robust and reliable results.
Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during the quantification of Sulfisoxazole.
Q1: My Sulfisoxazole peak in HPLC has significant tailing or fronting. What is causing this?
Peak asymmetry is a common issue in HPLC that can compromise resolution and integration accuracy.
-
Peak Tailing is often caused by secondary interactions between the analyte and the stationary phase. Sulfisoxazole, with its amine groups, can interact with residual, un-capped silanols on C18 columns, especially at mid-range pH. Tailing can also result from a void volume at the column inlet due to a poorly installed fitting or a collapsed column bed.[1]
-
Peak Fronting is typically a sign of column overload or an injection solvent that is significantly stronger than the mobile phase, causing the analyte band to spread prematurely.[2]
Quick Troubleshooting:
-
Adjust Mobile Phase pH: Add a small amount of an acid modifier like acetic acid or formic acid (e.g., 0.1%) to the mobile phase. This protonates the silanols, minimizing secondary interactions. A high-pressure liquid chromatographic method has been successfully developed using an acetonitrile-acetic acid-water mobile phase.[3]
-
Check Injection Solvent: Whenever possible, dissolve your sample in the initial mobile phase to ensure good peak shape.[1]
-
Inspect Column and Fittings: Ensure all fittings are properly seated without creating void volumes. If the column is old, it may need to be replaced.[1]
Q2: I'm analyzing a biological sample (plasma, urine) using LC-MS/MS and see significant signal suppression for Sulfisoxazole. How can I mitigate this?
This phenomenon is known as the "matrix effect," where co-eluting endogenous components from the biological matrix interfere with the ionization of the target analyte in the mass spectrometer source.[4][5] This can lead to poor accuracy and precision.
Causality: Components like phospholipids, salts, and proteins can alter the efficiency of droplet formation and solvent evaporation in the ion source, either suppressing or enhancing the signal of the analyte.[5]
Mitigation Strategies:
-
Improve Sample Preparation: Move from a simple protein precipitation method to a more selective technique like Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) to better remove interfering components.[6]
-
Optimize Chromatography: Adjust the HPLC gradient to achieve chromatographic separation between Sulfisoxazole and the region where most matrix components elute (typically the early part of the run).
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): An ideal internal standard, such as ¹³C₆-Sulfisoxazole, will co-elute with the analyte and experience the same degree of matrix effect. By using the response ratio (Analyte/IS), the effect can be effectively normalized, leading to accurate quantification.
Q3: In my spectrophotometric assay based on diazotization, the color is fading quickly. What's wrong?
Spectrophotometric methods for sulfonamides often rely on the Bratton-Marshall reaction.[7] This involves converting the primary aromatic amine of Sulfisoxazole into a diazonium salt, which is then coupled with a chromophore to produce a stable, colored azo dye.[8][9]
Causality: The instability of the final colored product can be due to several factors:
-
Unstable Diazonium Salt: The diazonium salt intermediate is sensitive to degradation. Excess nitrous acid (formed from sodium nitrite in acidic conditions) must be removed before the coupling step, typically by adding sulfamic acid.[9]
-
Incorrect pH: The coupling reaction is highly pH-dependent. The final step usually requires an alkaline medium to facilitate the formation of the stable azo dye.[8][10]
-
Photodegradation: The resulting azo dye may be light-sensitive.
Solution: Ensure the procedural steps are followed precisely, particularly the timing between adding reagents and controlling the pH of the final reaction mixture.[8] Analyze samples promptly after color development and protect them from direct light.
In-Depth Troubleshooting Guides
Guide 1: High-Performance Liquid Chromatography (HPLC) Assays
HPLC is a powerful tool for separating and quantifying Sulfisoxazole from its metabolites and other interfering substances.[3][11]
Inconsistent retention times compromise peak identification and integration.
| Potential Cause | Scientific Rationale & Verification | Recommended Solution |
| Mobile Phase Composition Change | The mobile phase composition directly dictates analyte retention. Evaporation of the more volatile solvent (e.g., acetonitrile) will change the solvent strength. | Prepare fresh mobile phase daily. Keep solvent bottles capped. |
| Pump Malfunction | Inconsistent flow from the pump leads to variable retention times. Check for pressure fluctuations. | Degas the mobile phase thoroughly. Purge the pump and check pump seals for leaks or wear.[2] |
| Column Temperature Fluctuation | Retention is temperature-dependent. A 1°C change can alter retention time by 1-2%. | Use a column oven to maintain a stable temperature (e.g., 40°C).[12] |
| Column Degradation | Loss of stationary phase or column contamination over time will alter its retention characteristics. | Use a guard column to protect the analytical column. If performance degrades, attempt to wash the column with a strong solvent or replace it. |
When analyzing stability samples or biological fluids, you may encounter peaks that are not Sulfisoxazole. These could be metabolites, degradation products, or impurities.[13]
Caption: Workflow for identifying extraneous peaks.
Explanation:
-
Metabolites: The primary metabolite of Sulfisoxazole is N4-acetylsulfisoxazole.[14][15] Other identified metabolites include glucuronide and sulfate conjugates. These compounds have different polarities and will elute at different retention times. A validated HPLC method should demonstrate specificity and be able to resolve the parent drug from its major metabolites.[13][16]
-
Impurities: Manufacturing impurities can also be present.[13] Regulatory guidelines often require the identification and quantification of impurities above a certain threshold.
Guide 2: Spectrophotometric Assays
These methods are cost-effective but more susceptible to interference than chromatographic methods.
A reliable standard curve is the foundation of an accurate assay.
| Potential Cause | Scientific Rationale & Verification | Recommended Solution |
| Pipetting Errors | Inaccurate dilution of standards is a primary source of error. | Use calibrated pipettes. Prepare standards in duplicate or triplicate. |
| Incorrect Reagent Concentration/Order | The diazotization-coupling reaction is stoichiometric. Insufficient or excess reagents can lead to incomplete reaction or side reactions. | Prepare reagents fresh. Strictly follow the validated procedure for the order and timing of reagent addition.[8] |
| Interference from Excipients | Common pharmaceutical excipients like starch, glucose, or sucrose can sometimes interfere, though many studies show no significant interference.[9][17] However, compounds with primary aromatic amines will interfere directly. | Prepare a "formulation blank" containing all excipients except Sulfisoxazole to check for background absorbance. |
| Saturated Detector Response | At high concentrations, the absorbance may exceed the linear range of the spectrophotometer (typically > 2.0 AU). | Narrow the concentration range of your standards to stay within the linear portion of the Beer-Lambert law curve.[10] |
This protocol is based on established methods for sulfonamide determination.[8][9]
-
Standard Preparation: Prepare a series of Sulfisoxazole standards (e.g., 2-14 µg/mL) in an appropriate solvent.
-
Acidification: To a fixed volume of each standard, add 0.7 mL of 1M HCl.
-
Diazotization: Add 0.5 mL of 1% (w/v) sodium nitrite solution. Mix and allow to stand for 3 minutes for the diazonium salt to form.
-
Removal of Excess Nitrite: Add 1.0 mL of 3% (w/v) sulfamic acid. Mix and wait 2 minutes until gas evolution ceases. This step is critical to prevent side reactions.
-
Coupling: Add 1.0 mL of a coupling agent (e.g., 0.1% N-(1-Naphthyl)ethylenediamine or γ-resorsolic acid) followed by 2.0 mL of 1M NaOH to make the solution alkaline.
-
Measurement: Dilute to a final volume with distilled water, mix well, and measure the absorbance at the λmax (e.g., 432 nm or 525 nm, depending on the coupling agent) against a reagent blank.[8][10]
Caption: Conceptual diagram of ion suppression (Matrix Effect).
Drug-Drug and Drug-Disease Interactions
From an analytical standpoint, co-administered drugs and their metabolites are potential interferents. [18]Furthermore, certain disease states can alter drug metabolism or excretion, changing the profile of potential interferents in a patient sample.
-
Renal Dysfunction: Can slow the elimination of Sulfisoxazole and its metabolites, leading to higher concentrations in plasma and urine. [15]* Polypharmacy: Patients may be taking multiple drugs. There are over 100 known moderate drug interactions with Sulfisoxazole. [18]Any method must be validated for specificity against commonly co-administered drugs.
When developing a bioanalytical method, it is crucial to test for interference from the most likely co-administered medications to ensure the assay is selective for Sulfisoxazole.
References
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ResearchGate. (n.d.). Spectrophotometric Assay of Sulphamethoxazole in Pure and Pharmaceutical Dosage Forms by Diazotization and Coupling Reaction. Retrieved from [Link]
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Mohammed, S. A., & Zamel, H. A. (n.d.). Spectrophotometric Assay of Sulphamethoxazole in Pure and Pharmaceutical Dosage Forms by Diazotization and Coupling Reaction. SciSpace. Retrieved from [Link]
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ResearchGate. (2016). Spectrophotometric Determination of Sulfamethoxazole Following Simple Diazotization and Coupling with Diphenylamine. Retrieved from [Link]
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Wang, X., et al. (2019). relA Inactivation Converts Sulfonamides Into Bactericidal Compounds. Frontiers in Microbiology. Retrieved from [Link]
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ACS Publications. (2022). Sulfamethoxazole is Metabolized and Mineralized at Extremely Low Concentrations. Environmental Science & Technology. Retrieved from [Link]
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Semantic Scholar. (2011). DEVELOPMENT AND VALIDATION OF NEW RP-HPLC METHOD FOR DETERMINATION OF ACETYL SULFISOXAZOLE IN BULK AND PHARMACEUTICAL DOSAGE FORMS. Retrieved from [Link]
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PharmaCompass. (n.d.). Sulfisoxazole. Retrieved from [Link]
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Saisunee, L., et al. (2008). Spectrophotometric determination of sulphamethoxazole and trimethoprim (co-trimoxazole) in binary mixtures and in tablets. African Journal of Pharmacy and Pharmacology. Retrieved from [Link]
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Al-Nisour Journal for Medical Sciences. (2022). Spectrophotometric determination of sulfamethoxazole in pure and pharmaceutical formulations. Retrieved from [Link]
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International Journal of Pharmaceutical and Phytopharmacological Research. (n.d.). Matrix effect in bioanalysis: An overview. Retrieved from [Link]
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International Journal of Pharmacy and Pharmaceutical Sciences. (2011). SPECTROFLUOROMETRIC DETERMINATION OF SULPHAMETHOXAZOLE IN PHARMACEUTICAL FORMULATION. Retrieved from [Link]
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Taylor & Francis Online. (1982). Analysis Of N1-Acetyl Sulfisoxazole and Related Manufacturing Impurities by Thin Layer and High Performance Liquid Chromatography. Analytical Letters. Retrieved from [Link]
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Chen, Y., et al. (2019). Assessment of matrix effect in quantitative LC–MS bioanalysis. Bioanalysis. Retrieved from [Link]
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Drugs.com. (n.d.). Sulfisoxazole Interactions Checker. Retrieved from [Link]
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International Journal of MediPharm Research. (2015). Review Article on Matrix Effect in Bioanalytical Method Development. Retrieved from [Link]
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Liang, H. R., et al. (2003). Investigation of matrix effects in bioanalytical high-performance liquid chromatography/tandem mass spectrometric assays: application to drug discovery. Rapid Communications in Mass Spectrometry. Retrieved from [Link]
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medtigo. (n.d.). sulfisoxazole | Dosing & Uses. Retrieved from [Link]
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Fonseka, P., et al. (2021). Sulfisoxazole does not inhibit the secretion of small extracellular vesicles. Cell Communication and Signaling. Retrieved from [Link]
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van der Heijden, R., et al. (2009). Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: influence of ionization type, sample preparation, and biofluid. Journal of Separation Science. Retrieved from [Link]
- Sci-Hub. (1981). High Pressure Liquid Chromatographic Determination of Sulfisoxazole in Pharmaceuticals and Separation Patterns of Other Sulfonamides.
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Roos, R. W. (1981). High pressure liquid chromatographic determination of sulfisoxazole in pharmaceuticals and separation patterns of other sulfonamides. Journal of the Association of Official Analytical Chemists. Retrieved from [Link]
-
Semantic Scholar. (2020). Analytical Method Validation of Sulfamethoxazole in Human Plasma and Urine by HPLC-PDA. Retrieved from [Link]
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ResearchGate. (2022). Quantitative Determination of Sulfamethoxazole using various Spectroscopic Methods. Retrieved from [Link]
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Ofni Systems. (n.d.). Assay Validation Guidelines. Retrieved from [Link]
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Obach, R. S., et al. (2018). In Vitro Drug-Drug Interaction Potential of Sulfoxide and/or Sulfone Metabolites of Albendazole, Triclabendazole, Aldicarb, Methiocarb, Montelukast and Ziprasidone. Drug Metabolism Letters. Retrieved from [Link]
-
MDPI. (2022). Detection of the Sulfamethoxazole Antibiotic by Gold Nanoparticles: Binding Mechanism and SERS Spectra. Nanomaterials. Retrieved from [Link]
-
ResearchGate. (2021). Quantitative determination of sulfisoxazole and its three N-acetylated metabolites using HPLC-MS/MS, and the saturable pharmacokinetics of sulfisoxazole in mice. Retrieved from [Link]
-
Journal of Biomolecular Structure and Dynamics. (2020). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Retrieved from [Link]
-
ResearchGate. (2023). Development and Validation of RP-HPLC Method for Quantitative Analysis of Sulfamethoxazole and Trimethoprim in Liquid Suspension: A Comparative Study with Compendial Method. Retrieved from [Link]
-
ResearchGate. (2021). Interference of medicines in laboratory exams. Retrieved from [Link]
-
International Journal of Pharmaceutical Research and Applications. (2024). An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. Retrieved from [Link]
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Shimadzu Scientific Instruments. (n.d.). Diagnosing HPLC Chromatography Problems & Troubleshooting. Retrieved from [Link]
-
ResearchGate. (2021). Interference of medicines in laboratory exams. Journal of Bras Patol Med Lab. Retrieved from [Link]
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Improving the stability of Sulfisoxazole stock solutions
Starting Research Phase
I am now kicking off a deep dive into Sulfisoxazole, focusing on its core chemical characteristics. I’m zeroing in on solubility, pKa values, and how it breaks down over time. I am on the hunt for existing protocols and best practices for prepping and storing this compound. I am focused on getting a solid foundation for this project.
Analyzing Literature & Standards
I have broadened my scope to include scientific literature and regulatory guidelines concerning Sulfisoxazole's stability. I'm actively pinpointing quantitative degradation data across various conditions. I am focusing on identifying authoritative sources to bolster the guide with established standards and best practices. My goal is to ground the troubleshooting steps in solid scientific evidence.
Initiating Information Gathering
I'm now diving into the specifics of Sulfisoxazole, expanding my search to include Google for key properties, protocols, and best storage practices, particularly solvents, pH levels, and ideal storage environments. Concurrently, I'm scouring scientific literature and data sheets for degradation information under various stressors. My focus remains on establishing a robust, standards-backed technical guide.
Strategies to reduce Sulfisoxazole crystalluria in animal studies
A Researcher's Guide to Mitigating Crystalluria-Induced Nephrotoxicity
Prepared by a Senior Application Scientist
This guide serves as a technical resource for researchers, scientists, and drug development professionals utilizing Sulfisoxazole in preclinical animal models. Its purpose is to provide in-depth, actionable strategies to anticipate, manage, and mitigate the risk of crystalluria, a significant compound-related adverse effect that can compromise study integrity and animal welfare. The following content is structured in a question-and-answer format to directly address common challenges encountered during in-vivo studies.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is Sulfisoxazole crystalluria and why is it a critical concern in my animal studies?
Sulfisoxazole crystalluria is the formation of solid drug crystals within the urine. Sulfisoxazole and its primary metabolite, N4-acetyl-sulfisoxazole, have limited solubility, particularly in acidic environments.[1] When the concentration of these compounds in the renal tubules exceeds their solubility limit, they precipitate out of solution, forming crystals.
This is a critical concern for two primary reasons:
-
Renal Injury: These crystals can cause direct physical damage to the renal tubular epithelium and can aggregate to form larger stones (urolithiasis), leading to blockages, inflammation, and acute kidney injury (AKI).[2][3] This drug-induced nephrotoxicity can lead to confounding experimental results and, in severe cases, morbidity or mortality.[4]
-
Study Integrity: The development of nephrotoxicity is an unintended variable that can significantly impact the interpretation of your study's primary endpoints. It can alter the drug's pharmacokinetics and introduce systemic stress responses in the animal, masking or falsely attributing other toxicological or efficacy signals.
Q2: What are the primary factors that cause Sulfisoxazole to precipitate in urine?
The precipitation of Sulfisoxazole and its N4-acetyl metabolite is governed by a confluence of physicochemical and physiological factors. The three most critical parameters are:
-
Urine pH: This is the most influential factor. Both Sulfisoxazole and its N4-acetyl metabolite are weak acids. Their solubility increases dramatically as the urine becomes more alkaline (higher pH).[5] In acidic urine (pH below 6.0), their solubility is drastically reduced, creating a high risk for precipitation.[1][3]
-
Hydration Status & Urine Flow Rate: Dehydration leads to more concentrated urine. A lower volume of urinary solvent for a given amount of excreted drug and metabolite significantly increases the likelihood that their concentration will exceed the solubility threshold. A high urine flow rate, promoted by adequate hydration, helps to keep the drug diluted.[6]
-
Drug Dosage: Higher doses of Sulfisoxazole result in higher concentrations of the parent drug and its metabolites being excreted by the kidneys, increasing the overall crystal-forming potential.[7]
Q3: How can I detect crystalluria and associated kidney injury in my study animals?
Monitoring for crystalluria and its consequences is essential. A multi-pronged approach is recommended:
-
Urinalysis: The most direct method. Freshly collected urine samples can be centrifuged and the resulting sediment examined under a microscope to identify the characteristic pleomorphic crystals of Sulfisoxazole.[1] Urine pH should also be measured concurrently.
-
Clinical Observations: Monitor animals daily for signs of renal distress, which may include changes in urine volume (oliguria or anuria), painful urination (stranguria), or blood in the urine (hematuria).[8]
-
Serum Biomarkers: At scheduled time points or if clinical signs appear, collect blood to measure markers of kidney function, such as Blood Urea Nitrogen (BUN) and serum creatinine.[9][10] An elevation in these markers indicates a decline in glomerular filtration rate and potential kidney injury.
Q4: What are the core strategies to prevent or reduce Sulfisoxazole crystalluria?
The three primary strategies directly counteract the causative factors described in Q2:
-
Urinary Alkalinization: Proactively increasing urine pH to a target range of 7.0-8.0. This is the most effective single intervention.
-
Forced Diuresis/Hydration: Ensuring animals are well-hydrated to maintain a high urine output, thereby diluting the drug concentration in the tubules.[3]
-
Dose Optimization: Using the lowest effective dose of Sulfisoxazole to achieve the desired therapeutic or experimental effect, which minimizes the excretory load on the kidneys.
Section 2: Troubleshooting & In-Depth Protocols
Urine Alkalinization Guide
Q5: How exactly does increasing urine pH prevent Sulfisoxazole crystallization?
The mechanism is rooted in the acid-base chemistry of Sulfisoxazole. With a pKa of approximately 5.0, Sulfisoxazole exists predominantly in its less soluble, un-ionized form in acidic urine (pH < 5.0). As the urine pH increases above the pKa, the equilibrium shifts towards the more soluble, ionized (salt) form of the drug. This relationship is exponential; a small increase in pH can lead to a massive increase in solubility. The N4-acetyl metabolite behaves similarly.
The diagram below illustrates this principle within the context of the renal tubule.
Caption: Mechanism of pH-dependent Sulfisoxazole crystalluria.
Q6: What is the target urine pH, and how does Sulfisoxazole solubility change with pH?
The target urine pH should be 7.0 or higher . As demonstrated in the table below, the solubility of both Sulfisoxazole and its N4-acetyl metabolite increases dramatically in the transition from slightly acidic to alkaline pH.
Table 1: pH-Dependent Solubility of Sulfisoxazole and its N4-Acetyl Metabolite
| pH | Sulfisoxazole Solubility (mg/dL) | N4-Acetyl Sulfisoxazole Solubility (mg/dL) | Fold Increase (from pH 5) |
|---|---|---|---|
| 5.0 | 43 | 14 | 1x |
| 6.0 | 196 | 88 | ~5-6x |
| 7.0 | 1,700 | 837 | ~40-60x |
| 8.0 | 17,000 | 8,300 | ~395-590x |
Data adapted from AntiinfectiveMeds.com.
This data clearly illustrates that maintaining a urinary pH of at least 7.0 provides a substantial safety margin against precipitation.
Q7: Can you provide a step-by-step protocol for urinary alkalinization in rodents?
Yes. The most common and effective method is the administration of sodium bicarbonate.
Protocol: Urinary Alkalinization in Rodents via Drinking Water
Objective: To raise and maintain urine pH ≥ 7.0 throughout the Sulfisoxazole dosing period.
Materials:
-
Sodium Bicarbonate (NaHCO₃), USP grade
-
Sterile drinking water
-
pH meter or pH test strips (range 5.0-9.0)
-
Metabolism cages (for accurate urine collection) or hydrophobic sand
Procedure:
-
Baseline Measurement (Acclimation Phase):
-
For 2-3 days prior to starting the protocol, house animals in their designated caging and provide normal drinking water.
-
Collect urine and measure the baseline pH to understand the normal physiological range for your animals and diet. Rodent urine is often slightly acidic.
-
-
Preparation of Bicarbonate Solution:
-
Prepare a fresh 1-2% (w/v) solution of sodium bicarbonate in sterile drinking water. A common starting point is 10g of NaHCO₃ per 1 liter of water.
-
Ensure the solution is thoroughly mixed.
-
-
Initiation of Alkalinization:
-
At least 24-48 hours before the first dose of Sulfisoxazole, replace the regular drinking water with the sodium bicarbonate solution. This lead-in period is crucial to allow the animal's systemic pH balance to adjust and for urine pH to rise.
-
-
pH Verification:
-
On the morning of Sulfisoxazole administration (but before dosing), collect a urine sample from a subset of animals.
-
Measure the pH. It should be ≥ 7.0.
-
Troubleshooting: If the pH is still too low, you can consider a one-time oral gavage of a more concentrated bicarbonate solution (e.g., 5% NaHCO₃ at 5 mL/kg) 1-2 hours before dosing, but providing it in drinking water is generally a lower-stress method.
-
-
Maintenance and Monitoring:
-
Continue providing the bicarbonate-treated water for the entire duration of the Sulfisoxazole treatment period.
-
Periodically monitor urine pH (e.g., daily or every other day) to ensure it remains within the target range.
-
Monitor water consumption to ensure animals are not avoiding the treated water.
-
Hydration Strategy Guide
Q8: Why is maintaining adequate hydration so crucial?
Hydration is critical because the kidneys excrete Sulfisoxazole via glomerular filtration. A high urine flow rate (diuresis) directly dilutes the concentration of the drug and its metabolites in the tubular fluid. This simple dilution can be enough to keep the concentrations below the solubility threshold, even if the pH is suboptimal. Conversely, dehydration concentrates the urine, dramatically increasing the risk of precipitation.[3]
Q9: What are recommended hydration protocols for animals receiving Sulfisoxazole?
The primary goal is to ensure free and easy access to fluids and to encourage intake. Ad-libitum access to water (or bicarbonate-treated water) is the standard.[11] In some cases, supplemental hydration may be warranted, especially if high doses of Sulfisoxazole are used.
Protocol: Supplemental Hydration in Rodents
Objective: To ensure adequate hydration and promote diuresis during Sulfisoxazole treatment.
When to Consider:
-
When using high-dose Sulfisoxazole regimens.
-
If animals show any signs of reduced water intake.
-
In study designs that might inadvertently cause stress or reduce drinking behavior.
Procedure:
-
Method Selection: The least stressful method is preferable.
-
Option A (Preferred): Provide a highly palatable, hydrating supplement like a hydrogel pack or a second water bottle containing 5% sucrose.
-
Option B (Interventional): Administer a bolus of sterile saline (0.9% NaCl) subcutaneously (SC) or intraperitoneally (IP). This should be scientifically justified and approved by the IACUC.[12]
-
-
Dosage and Timing (for Option B):
-
Administer a dose of 10-20 mL/kg of warm, sterile saline.
-
This can be given 30-60 minutes prior to Sulfisoxazole administration to ensure peak urine flow coincides with peak drug excretion.
-
-
Animal Welfare: All hydration strategies must comply with institutional animal care and use committee (IACUC) and AAALAC guidelines.[13][14][15] Never restrict water access unless it is an integral, justified, and approved component of the study design.[11]
Table 2: General Daily Fluid Requirements for Common Lab Animals
| Species | Approximate Daily Water Intake |
|---|---|
| Mouse | 15 mL per 100g body weight |
| Rat | 10 mL per 100g body weight |
| Rabbit | 10-12 mL per 100g body weight |
These are estimates; actual intake can vary. The goal is to ensure these minimums are met or exceeded.
Q10: How do I monitor the hydration status of my animals?
Regular monitoring is a key component of animal welfare.[12]
-
Body Weight: Track body weights daily. A weight loss of >10% from baseline can be an indicator of dehydration.[11][13]
-
Skin Turgor: Gently pinch the skin over the scruff of the neck. In a well-hydrated animal, it will immediately return to its normal position. In a dehydrated animal, the skin will remain "tented" for a moment.
-
Clinical Signs: Look for signs such as a ruffled coat, sunken eyes, lethargy, or reduced urine output.
-
Urine Specific Gravity: If possible, measuring urine specific gravity with a refractometer can provide a quantitative assessment of urine concentration.
The following workflow diagram summarizes the integrated approach to preventing crystalluria.
Caption: Experimental workflow for preventing Sulfisoxazole crystalluria.
Section 3: Advanced Considerations
Q11: Are there species-specific differences in Sulfisoxazole metabolism I should be aware of?
Yes. The metabolic pathways for sulfonamides can vary significantly between species.[16] The primary metabolic route for Sulfisoxazole is N4-acetylation, which produces the poorly soluble N4-acetyl-sulfisoxazole.[17]
-
Rats and Pigs: Primarily utilize acetylation, similar to humans.[17]
-
Dogs: Lack the specific enzyme for N4-acetylation. In dogs, other pathways like hydroxylation are more dominant.[17] This may alter the risk profile for crystalluria in this species, as the primary metabolite is different.
-
Mice: Studies have shown that mice can have a much greater systemic exposure to the N4-acetyl metabolite compared to the parent drug, potentially increasing their risk if mitigation strategies are not employed.[7]
It is crucial to be aware of the metabolic profile in your chosen species when designing your study.
Q12: What are the key animal welfare considerations for these mitigation strategies?
Adherence to ethical and welfare standards is paramount.
-
Justification: All procedures, including supplemental hydration or the use of metabolism cages, must be scientifically justified and approved in your animal use protocol.[12]
-
Palatability: When adding agents like sodium bicarbonate to drinking water, monitor water intake to ensure the taste does not deter the animals from drinking, which would be counterproductive and lead to dehydration.
-
Stress Reduction: Use the least invasive and least stressful methods possible. For example, voluntary ingestion of treated water is preferable to repeated oral gavage.
-
Monitoring: Implement a clear monitoring plan with defined endpoints for intervention or removal of an animal from the study if they show signs of distress or significant weight loss.[11][12]
By proactively implementing these strategies, researchers can significantly reduce the risk of Sulfisoxazole-induced crystalluria, thereby enhancing data quality, ensuring the successful completion of studies, and upholding the highest standards of animal welfare.
References
- Sulfisoxazole, Sulfisoxazole Acetyl - Antibacterial drugs. (2025). AntiinfectiveMeds.com.
- Mechanisms of Drug-induced Nephrotoxicity: A Comprehensive Analysis using Animal Models. (2026). Research Journal of Pharmacy and Technology.
- Metabolic Disposition and Elimination of Tritum-Labeled Sulfamethoxazole in Pigs, Chickens and R
- A Review on Animal Models of Chronic Kidney Disease- An Update. (2023).
- Method used to establish a large animal model of drug-induced acute kidney injury. (n.d.). NIH.
- A Comprehensive Technical Guide to the Pharmacokinetics of Sulfisoxazole Acetyl in Animal Models. (2025). BenchChem.
- Development rat models of nephrotoxic: A pre-clinical test model to discover nephroprotective agents. (2024).
- Restricted Access to Water. (n.d.).
- Kidney-based in vivo model for drug-induced nephrotoxicity testing. (2025).
- Guidelines on Experimental Food or Water Restriction or Manipulation in Labor
- Guidance Regarding Food or Water Restriction. (n.d.). UCI Office of Research.
- Quantitative determination of sulfisoxazole and its three N-acetylated metabolites using HPLC-MS/MS, and the saturable pharmacokinetics of sulfisoxazole in mice. (2016). PubMed.
- Guidelines for Diet Control in Labor
- Food and Water Restriction/Regulation in Non-Rodent USDA Species. (n.d.). UW Sites.
- [Sulfamethoxazole crystalluria]. (2015). PubMed.
- Pharmacokinetics of Sulfonamides in Animals. (n.d.). Source not available.
- Effects of Urinary pH and Urine Flow on Metabolism and Renal Excretion of Sulphamethoxazole and Its Metabolite N4-acetylsulphamethoxazole. (n.d.). PubMed.
- Sulfamethoxazole-induced sulfamethoxazole urolithiasis: a case report. (2021). PMC - NIH.
- Alkalising agents in urinary tract infections: theoretical contraindications, interactions and synergy. (2022). PMC - NIH.
- Sulfamethoxazole Crystalluria. (n.d.). PMC - NIH.
- CRYSTALLURIA. (n.d.). Pets Plus Us.
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Validation & Comparative
A Comparative Efficacy Analysis of Sulfisoxazole and Sulfamethoxazole for Researchers and Drug Development Professionals
Introduction: The Enduring Relevance of Sulfonamides in an Era of Evolving Resistance
Sulfonamides, as synthetic antimicrobial agents, hold a significant place in the history of chemotherapy. Their mechanism, the competitive inhibition of dihydropteroate synthase (DHPS), a key enzyme in the bacterial folic acid synthesis pathway, represents a classic example of targeted antimicrobial action.[1] This pathway is essential for bacterial synthesis of nucleic acids and certain amino acids, and its disruption leads to a bacteriostatic effect.[1][] Mammalian cells, which acquire folic acid from dietary sources, are not susceptible to this mechanism, providing a degree of selective toxicity.[]
Despite the advent of newer antibiotic classes, sulfonamides like Sulfisoxazole and Sulfamethoxazole remain relevant, particularly in the treatment of urinary tract infections and in combination therapies.[3] However, the rising tide of antimicrobial resistance necessitates a nuanced understanding of the subtle yet significant differences between these closely related compounds. This guide aims to provide that clarity, enabling informed decisions in research and development.
Mechanism of Action: A Shared Pathway of Inhibition
Both Sulfisoxazole and Sulfamethoxazole are structural analogs of para-aminobenzoic acid (PABA), the natural substrate for DHPS.[1][] By competing with PABA for the active site of this enzyme, they prevent the synthesis of dihydrofolic acid, a crucial precursor in the folate metabolic pathway.[][4]
Caption: Bacterial Folic Acid Synthesis Pathway and Sulfonamide Inhibition.
Pharmacokinetic Profile: A Tale of Two Absorption and Excretion Rates
While sharing a common mechanism, the clinical utility of Sulfisoxazole and Sulfamethoxazole is significantly influenced by their differing pharmacokinetic properties.
| Parameter | Sulfisoxazole | Sulfamethoxazole |
| Absorption | Rapidly and completely absorbed from the small intestine. | Rapidly absorbed orally. |
| Time to Peak Plasma Concentration (Tmax) | 1 to 4 hours | 1 to 4 hours[5] |
| Protein Binding | ~85% | ~70%[5] |
| Half-life (t½) | 4.6 - 7.8 hours | ~10 hours[5] |
| Metabolism | Metabolized to N-acetyl sulfisoxazole. | Hepatic acetylation and glucuronidation.[5] |
| Excretion | Primarily renal (97% in urine). | Primarily renal.[5] |
Key Insights: The shorter half-life of Sulfisoxazole necessitates more frequent dosing compared to Sulfamethoxazole. Conversely, the higher protein binding of Sulfisoxazole may influence its distribution and availability at the site of infection.
Comparative In Vitro Efficacy: A Look at the Minimum Inhibitory Concentrations (MIC)
The in vitro efficacy of an antibiotic is quantified by its Minimum Inhibitory Concentration (MIC), the lowest concentration that prevents visible growth of a microorganism. While extensive head-to-head comparative data is limited, available information suggests a broad spectrum of activity for both agents against Gram-positive and Gram-negative bacteria.
| Organism | Sulfisoxazole MIC (µg/mL) | Sulfamethoxazole MIC (µg/mL) |
| Escherichia coli | 8 - 512 | 8 - 512 |
| Staphylococcus aureus | 32 - 512 | 16 - >1000 |
| Streptococcus pneumoniae | 1.95 | Data not readily available |
| Klebsiella pneumoniae | 7.81 | Data not readily available |
Note: MIC values can vary significantly based on the specific strain and testing methodology. The data presented is a compilation from various sources and should be interpreted with caution.
Clinical Efficacy: Evidence from the Field
The ultimate measure of an antibiotic's utility lies in its clinical performance. Both Sulfisoxazole and Sulfamethoxazole have been extensively used, particularly for uncomplicated urinary tract infections (UTIs).
A prospective, randomized, double-blind study comparing sulfamethizole and sulfamethoxazole for uncomplicated acute UTIs found comparable cure rates of 91.5% and 92.5%, respectively.[6][7] This suggests that for this specific indication, the clinical outcomes are similar.
Sulfamethoxazole is most commonly used in a fixed-dose combination with trimethoprim (TMP-SMX), which provides a synergistic bactericidal effect by sequentially blocking the folic acid synthesis pathway.[4] This combination has demonstrated high efficacy in treating UTIs.[8]
Safety and Tolerability: A Class-Wide Perspective
The adverse effect profiles of Sulfisoxazole and Sulfamethoxazole are largely similar and characteristic of the sulfonamide class. Common side effects include gastrointestinal disturbances (nausea, vomiting) and skin rashes.[5]
A significant concern with sulfonamides is the potential for hypersensitivity reactions, ranging from mild rashes to severe and life-threatening conditions like Stevens-Johnson syndrome.[5] Crystalluria (the formation of crystals in the urine) is another potential adverse effect, though it is less common with the more soluble sulfonamides like Sulfisoxazole.
Experimental Protocols for Comparative Efficacy Assessment
To facilitate further research, this section provides standardized protocols for key in vitro assays used to compare antibiotic efficacy.
Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution
This method determines the lowest concentration of an antibiotic that inhibits the visible growth of a microorganism in a liquid medium.
Caption: Workflow for MIC Determination by Broth Microdilution.
Step-by-Step Methodology:
-
Prepare Antibiotic Stock Solutions: Accurately weigh and dissolve Sulfisoxazole and Sulfamethoxazole in an appropriate solvent to create high-concentration stock solutions.
-
Serial Dilutions: Perform a series of two-fold dilutions of the antibiotic stock solutions in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.
-
Prepare Bacterial Inoculum: Culture the test organism on an appropriate agar medium. Suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the microtiter plate wells.
-
Inoculation: Add the diluted bacterial suspension to each well of the microtiter plate containing the antibiotic dilutions. Include a growth control (no antibiotic) and a sterility control (no bacteria).
-
Incubation: Incubate the plate at 37°C for 16-20 hours in ambient air.
-
MIC Determination: The MIC is the lowest concentration of the antibiotic at which there is no visible growth of the organism.[9]
Time-Kill Kinetic Assay
This assay evaluates the bactericidal or bacteriostatic activity of an antibiotic over time.
Step-by-Step Methodology:
-
Prepare Cultures: Grow the test organism to the logarithmic phase in CAMHB.
-
Set Up Test Conditions: Prepare flasks containing CAMHB with the test antibiotics at various concentrations (e.g., 1x, 2x, and 4x the MIC). Also, prepare a growth control flask without any antibiotic.
-
Inoculation: Inoculate each flask with the logarithmic phase bacterial culture to a starting density of approximately 5 x 10^5 to 5 x 10^6 CFU/mL.
-
Sampling and Plating: At specified time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each flask. Perform serial dilutions of the aliquots in sterile saline and plate them onto appropriate agar plates.
-
Incubation and Colony Counting: Incubate the plates at 37°C for 18-24 hours. Count the number of colonies on the plates to determine the viable bacterial count (CFU/mL) at each time point.
-
Data Analysis: Plot the log10 CFU/mL against time for each antibiotic concentration. A ≥3-log10 reduction in CFU/mL from the initial inoculum is considered bactericidal activity.[10]
Conclusion: Guiding Future Research and Development
Both Sulfisoxazole and Sulfamethoxazole are effective bacteriostatic agents with a well-established mechanism of action. While their clinical efficacy in treating uncomplicated UTIs appears to be similar, their pharmacokinetic differences, particularly half-life, are important considerations for dosing regimens. Sulfamethoxazole's frequent combination with trimethoprim for synergistic bactericidal activity is a key differentiator in its clinical application.
For researchers, the choice between these two sulfonamides may depend on the specific research question. The provided experimental protocols offer a framework for conducting rigorous head-to-head comparisons of their in vitro efficacy against a broader range of clinically relevant pathogens. Such studies are crucial for a deeper understanding of sulfonamide activity and for guiding the development of new therapeutic strategies in the ongoing battle against antimicrobial resistance.
References
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Wikipedia. Sulfamethoxazole. [Link]
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medtigo. sulfisoxazole | Dosing & Uses. [Link]
- Poirier, R. H., & Tierney, J. P. (1974). Trimethoprim-sulfamethoxazole compared with sulfamethoxazole in urinary tract infection.
- Khan, M. A., et al. (1993). Trimethoprim-sulfamethoxazole vs sulfamethoxazole for acute urinary tract infections in children. Pediatric Infectious Disease Journal, 12(1), 77-79.
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JJN Medical Services. Sulfonamides. [Link]
- Gyllensten, B., et al. (1979). Double blind comparison of short and medium term sulfonamides, sulfamethizole and sulfamethoxazole, in uncomplicated acute urinary tract infections. Scandinavian Journal of Infectious Diseases, 11(3), 219-223.
- Iravani, A., et al. (1983). Treatment of urinary tract infections with varying regimens of sulfisoxazole. The Journal of Urology, 130(3), 484-487.
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Basicmedical Key. Sulfonamides, Trimethoprim-Sulfamethoxazole, Quinolones, and Agents for Urinary Tract Infections. [Link]
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Drugs.com. Sulfamethoxazole vs Sulfamethoxazole / Trimethoprim Comparison. [Link]
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Emery Pharma. Time-Kill Kinetics Assay. [Link]
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Nelson Labs. Time-Kill Evaluations. [Link]
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Acta Scientific. Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. [Link]
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Pacific BioLabs. Time Kill Testing. [Link]
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Drugs.com. Cephalexin vs Sulfamethoxazole / Trimethoprim Comparison. [Link]
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ResearchGate. MIC values of sulfonamides derivatives I, II, and III against total 50 S. aureus clinical isolates (data given as percentage). [Link]
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tl;dr pharmacy. What Every Pharmacist Should Know about Antimicrobial Susceptibility Testing. [Link]
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PubMed. Double blind comparison of short and medium term sulfonamides, sulfamethizole and sulfamethoxazole, in uncomplicated acute urinary tract infections. [Link]
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A Comparative Guide to the Validation of Analytical Methods for Sulfisoxazole Detection
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical analysis, the rigorous validation of analytical methods is paramount to ensure the quality, safety, and efficacy of drug substances. This guide provides an in-depth comparison of established and emerging analytical techniques for the detection and quantification of Sulfisoxazole, a widely used sulfonamide antibiotic. As a Senior Application Scientist, my objective is to offer not just protocols, but a comprehensive understanding of the principles and performance of each method, grounded in experimental data and authoritative guidelines.
The validation of an analytical procedure is the process by which it is established, by laboratory studies, that the performance characteristics of the procedure meet the requirements for the intended analytical applications.[1][2] This guide will delve into the validation of High-Performance Liquid Chromatography (HPLC), UV-Visible (UV-Vis) Spectrophotometry, and Capillary Electrophoresis (CE) for Sulfisoxazole analysis, adhering to the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines.[3][4][5]
The Analytical Challenge: Sulfisoxazole
Sulfisoxazole, chemically N'-(3,4-dimethyl-5-isoxazolyl)sulfanilamide, is a bacteriostatic agent effective against a wide range of gram-positive and gram-negative bacteria. Its accurate quantification in bulk drug substances, pharmaceutical formulations, and biological matrices is critical for quality control and pharmacokinetic studies. The choice of an analytical method depends on various factors, including the sample matrix, required sensitivity, and the specific information needed (e.g., purity, content, or presence of impurities).
Core Validation Parameters: A Framework for Comparison
According to ICH Q2(R1) guidelines, the validation of an analytical method involves the evaluation of several key performance characteristics.[3][4][5] This guide will compare the selected methods based on the following parameters:
-
Specificity: The ability to assess unequivocally the analyte in the presence of components which may be expected to be present.
-
Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte in the sample.
-
Accuracy: The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.
-
Precision: The closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
The following diagram illustrates the typical workflow for analytical method validation.
Caption: A generalized workflow for the validation of an analytical method.
High-Performance Liquid Chromatography (HPLC): The Gold Standard
Reverse-phase HPLC (RP-HPLC) is a cornerstone technique for the analysis of pharmaceutical compounds, offering high resolution and sensitivity. For Sulfisoxazole and its derivatives like Acetyl Sulfisoxazole, RP-HPLC methods provide excellent specificity and are capable of separating the active ingredient from its impurities and degradation products.[6][7][8][9][10]
Comparative Performance of a Validated RP-HPLC Method for Acetyl Sulfisoxazole
| Validation Parameter | Performance Data | Source |
| Linearity Range | 2 - 10 µg/mL | [8] |
| Correlation Coefficient (r²) | > 0.999 | [8] |
| Accuracy (% Recovery) | 102.30% | [8] |
| Precision (% RSD) | < 1% | [8] |
| Limit of Detection (LOD) | 15 µg/mL | [8] |
| Limit of Quantitation (LOQ) | 40 µg/mL | [8] |
| Specificity | No interference from excipients or impurities | [8] |
Experimental Protocol: RP-HPLC for Acetyl Sulfisoxazole
This protocol is based on a validated method for the determination of Acetyl Sulfisoxazole in bulk and pharmaceutical dosage forms.[8]
1. Chromatographic Conditions:
-
Column: Kromasil C18 (250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: Methanol: Acetonitrile: 0.01M Potassium dihydrogen phosphate (25:50:25 v/v/v)
-
Flow Rate: 1.2 mL/min
-
Detection: PDA detector at 260 nm
-
Injection Volume: 20 µL
-
Run Time: 8 minutes
2. Standard Solution Preparation:
-
Accurately weigh and dissolve an appropriate amount of Acetyl Sulfisoxazole reference standard in the mobile phase to obtain a stock solution.
-
Prepare a series of calibration standards by diluting the stock solution with the mobile phase to concentrations ranging from 2 to 10 µg/mL.
3. Sample Preparation (for tablets):
-
Weigh and finely powder not fewer than 20 tablets.
-
Accurately weigh a portion of the powder equivalent to a specified amount of Acetyl Sulfisoxazole and transfer it to a volumetric flask.
-
Add a portion of the mobile phase, sonicate to dissolve, and then dilute to volume with the mobile phase.
-
Filter the solution through a 0.45 µm membrane filter before injection.
4. Validation Experiments:
-
Specificity: Analyze blank (mobile phase), placebo, and standard solutions to ensure no interfering peaks at the retention time of Acetyl Sulfisoxazole.
-
Linearity: Inject the calibration standards in triplicate and construct a calibration curve by plotting the peak area against the concentration.
-
Accuracy: Perform recovery studies by spiking a known amount of Acetyl Sulfisoxazole standard into a placebo mixture at three different concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration).
-
Precision:
-
Repeatability (Intra-day precision): Analyze six replicate injections of a standard solution at 100% of the test concentration on the same day.
-
Intermediate Precision (Inter-day precision): Repeat the repeatability study on a different day with a different analyst and/or equipment.
-
-
LOD and LOQ: Determine based on the standard deviation of the response and the slope of the calibration curve.
UV-Visible Spectrophotometry: A Simple and Cost-Effective Alternative
UV-Vis spectrophotometry offers a simpler, more rapid, and cost-effective method for the quantification of Sulfisoxazole, particularly in bulk drug and simple dosage forms.[11] The method is based on the principle that the drug absorbs UV radiation at a specific wavelength.
Comparative Performance of a Validated UV-Vis Spectrophotometric Method for Sulfamethoxazole
While specific data for Sulfisoxazole is less prevalent, the validation of a method for the closely related Sulfamethoxazole provides a strong indication of expected performance.[11]
| Validation Parameter | Performance Data | Source |
| Linearity Range | 2 - 10 µg/mL | [11] |
| Correlation Coefficient (r²) | 0.999 | [11] |
| Accuracy (% Recovery) | 99.2% - 100.8% | [11] |
| Precision (% RSD) | Intra-day: 0.93%, Inter-day: 1.38% | [11] |
| Limit of Detection (LOD) | Not explicitly stated, but method is sensitive in the µg/mL range | |
| Limit of Quantitation (LOQ) | Not explicitly stated, but method is quantifiable in the µg/mL range | |
| Specificity | Suitable for formulations where excipients do not absorb at the analytical wavelength | [11] |
Experimental Protocol: UV-Vis Spectrophotometry for Sulfamethoxazole
This protocol is based on a validated method for the quantitative determination of Sulfamethoxazole in pharmaceutical formulations.[11]
1. Instrument and Reagents:
-
UV-Visible Spectrophotometer with 1 cm quartz cuvettes.
-
0.1N Sodium Hydroxide (NaOH) as the solvent.
2. Standard Solution Preparation:
-
Accurately weigh and dissolve a suitable amount of Sulfamethoxazole reference standard in 0.1N NaOH to prepare a stock solution.
-
Prepare a series of calibration standards by diluting the stock solution with 0.1N NaOH to achieve concentrations in the range of 2-10 µg/mL.
3. Sample Preparation (for tablets):
-
Follow a similar procedure as for HPLC sample preparation, using 0.1N NaOH as the solvent.
4. Wavelength Determination (λmax):
-
Scan a standard solution of Sulfamethoxazole over the UV range (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λmax), which is approximately 262 nm.[11]
5. Validation Experiments:
-
Specificity: Analyze a placebo solution to ensure it does not show any significant absorbance at the λmax of the drug.
-
Linearity: Measure the absorbance of the calibration standards at the determined λmax and plot a calibration curve of absorbance versus concentration.
-
Accuracy: Perform recovery studies by adding known amounts of the standard drug solution to the placebo at different concentration levels.
-
Precision:
-
Repeatability: Measure the absorbance of six replicate samples of a single concentration.
-
Intermediate Precision: Repeat the analysis on different days.
-
Capillary Electrophoresis: High Efficiency and Low Sample Consumption
Capillary Electrophoresis (CE) is a powerful separation technique that offers high efficiency, short analysis times, and minimal sample and reagent consumption.[1] It is particularly well-suited for the analysis of charged species and can be a valuable alternative to HPLC for the analysis of sulfonamides.[12]
Comparative Performance of a Validated Capillary Zone Electrophoresis (CZE) Method for Sulfamethoxazole
Validation data for Sulfisoxazole using CE is not as readily available, but a method for separating Sulfamethoxazole provides relevant performance indicators.[13]
| Validation Parameter | Performance Data | Source |
| Linearity Range | Up to 3 mg/L (3 µg/mL) | [3] |
| Correlation Coefficient (r²) | > 0.99 | [8] |
| Accuracy (% Recovery) | Close to 100% | [13] |
| Precision (% RSD) | Typically < 5% | [6] |
| Limit of Detection (LOD) | In the range of 0.1 mg/L (0.1 µg/mL) | |
| Limit of Quantitation (LOQ) | Approximately 1 mg/L (1 µg/mL) | [13] |
| Specificity | High, capable of separating multiple sulfonamides | [13] |
Experimental Protocol: Capillary Zone Electrophoresis for Sulfonamides
This protocol is a generalized procedure based on methods for the separation of sulfonamides.[13]
1. Electrophoretic Conditions:
-
Capillary: Fused-silica capillary (e.g., 60.2 cm total length, 50 cm effective length, 75 µm I.D.)
-
Background Electrolyte (BGE): 15 mM phosphate buffer, pH 6.2
-
Applied Voltage: 30 kV
-
Temperature: 25 °C
-
Detection: UV detection at a suitable wavelength (e.g., 214 nm or 254 nm)
-
Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds)
2. Standard and Sample Preparation:
-
Prepare stock solutions of Sulfisoxazole in a suitable solvent (e.g., methanol or the BGE).
-
Dilute the stock solution with the BGE to prepare calibration standards.
-
Prepare sample solutions by dissolving the formulation in the BGE, followed by filtration.
3. Validation Experiments:
-
Specificity: Analyze individual sulfonamide standards and a mixture to demonstrate separation. Analyze a placebo solution to check for interference.
-
Linearity: Inject a series of calibration standards and plot the peak area versus concentration.
-
Accuracy: Perform recovery studies by spiking the drug into a placebo matrix.
-
Precision: Conduct repeatability and intermediate precision studies as described for HPLC.
-
LOD and LOQ: Determine based on the signal-to-noise ratio or the standard deviation of the response and the slope.
Method Comparison: A Head-to-Head Analysis
The following diagram provides a visual comparison of the key attributes of the three analytical methods.
Caption: A comparison of the primary characteristics of HPLC, UV-Vis, and CE.
Emerging Analytical Techniques: A Glimpse into the Future
While HPLC, UV-Vis, and CE are well-established, research into novel analytical methods for sulfonamide detection is ongoing. These emerging techniques aim to provide faster, more sensitive, and field-deployable analyses.
-
Biosensors: These devices utilize biological recognition elements, such as antibodies or enzymes, coupled with a transducer to generate a measurable signal.[14][15] Biosensors offer the potential for highly specific and sensitive detection of Sulfisoxazole, even in complex matrices.[16] However, their development and validation can be complex.
-
Paper-Based Analytical Devices (µPADs): These low-cost, portable devices are based on colorimetric reactions and can provide semi-quantitative or quantitative results using a smartphone for analysis.[17] While promising for rapid screening, they may lack the precision and accuracy of traditional laboratory methods.
-
Micellar Electrokinetic Chromatography (MEKC): A modification of CE that uses micelles as a pseudo-stationary phase, allowing for the separation of both charged and neutral molecules.[2][3][18][19][20] MEKC can enhance the separation of complex mixtures of sulfonamides and their metabolites.
Conclusion: Selecting the Right Tool for the Job
The choice of an analytical method for Sulfisoxazole detection is a critical decision that should be guided by the specific requirements of the analysis.
-
RP-HPLC remains the method of choice for regulatory submissions and quality control testing where high specificity and the ability to resolve impurities are paramount.
-
UV-Vis Spectrophotometry is a valuable tool for rapid and routine analysis of bulk drug and simple formulations where interfering substances are not a concern.
-
Capillary Electrophoresis offers a high-efficiency, low-consumption alternative to HPLC, particularly for the analysis of multiple sulfonamides or when sample volume is limited.
Emerging technologies like biosensors and µPADs hold promise for future applications in rapid screening and point-of-care testing, although further development and validation are required for their widespread adoption in pharmaceutical quality control.
Ultimately, a thorough understanding of the principles of method validation, as outlined in the ICH guidelines, is essential for any scientist working in drug development and analysis. By carefully selecting and validating the appropriate analytical method, we can ensure the quality and safety of pharmaceutical products containing Sulfisoxazole.
References
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- Aslam, M., Ali, S., Ahmed, M., Javed, M. A., Iftikhar, A., Abbas, Y., Sohail, A., Abdul-Rehman, M., & Habibullah, K. (2023). Development and Validation of RP-HPLC Method for Quantitative Analysis of Sulfamethoxazole and Trimethoprim in Liquid Suspension: A Comparative Study with Compendial Method. Scientific Inquiry and Review, 7(4).
- Aslam, M., et al. (2023). Development and Validation of RP-HPLC Method for Quantitative Analysis of Sulfamethoxazole and Trimethoprim in Liquid Suspension: A Comparative Study with Compendial Method. UMT Journals.
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- Prasanthi, V., et al. (2011). Development and validation of new rp-hplc method for determination of acetyl sulfisoxazole in bulk and pharmaceutical dosage forms. Bulletin of Pharmaceutical Research, 1(1), 47-53.
- Mehdi, Z. S. (2015). Analytical Method Development for the Spectrophotometric Determination of Sulfamethoxazole in Bulk Drug and Pharmaceutical Preparation.
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A Comparative Guide to Cross-Resistance Between Sulfisoxazole and Other Sulfonamides
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Challenge of Sulfonamide Resistance
Sulfonamides, the first class of synthetic antimicrobial agents, have been a cornerstone of infectious disease treatment for decades.[1][2] Their mechanism of action, the competitive inhibition of dihydropteroate synthase (DHPS) in the bacterial folic acid synthesis pathway, provides a broad spectrum of activity against many gram-positive and gram-negative bacteria.[3][4][5] However, the extensive use of these drugs has led to widespread bacterial resistance, significantly limiting their clinical efficacy.[1][3] A critical aspect of this resistance is the phenomenon of cross-resistance, where resistance to one sulfonamide confers resistance to others in the same class.[4] This guide focuses on sulfisoxazole, a short-acting sulfonamide, and explores its cross-resistance profile with other commonly used sulfonamides, providing the foundational knowledge and experimental protocols necessary for researchers in the field.
The Molecular Basis of Sulfonamide Cross-Resistance
Understanding the mechanisms of resistance is fundamental to predicting and combating cross-resistance. For sulfonamides, the primary resistance strategies employed by bacteria directly impact the entire class of drugs due to their shared mechanism of action.
Mechanism of Action
Sulfonamides are structural analogs of para-aminobenzoic acid (PABA), a crucial substrate for the enzyme dihydropteroate synthase (DHPS).[3] By competitively inhibiting DHPS, sulfonamides block the synthesis of dihydrofolic acid, a precursor to tetrahydrofolic acid, which is essential for the synthesis of nucleotides and certain amino acids.[4][6] This disruption of the folate pathway leads to bacteriostasis.[4]
Diagram: Mechanism of Action of Sulfonamides
Caption: Competitive inhibition of DHPS by sulfonamides, blocking folic acid synthesis.
Mechanisms of Resistance
The two predominant mechanisms of sulfonamide resistance directly affect the DHPS enzyme, leading to broad cross-resistance among this class of antibiotics.
-
Alterations in the Target Enzyme: Mutations in the bacterial gene encoding DHPS, folP, can alter the enzyme's structure.[3] These mutations reduce the binding affinity of sulfonamides to the active site while still allowing the natural substrate, PABA, to bind, thus conferring resistance.[3]
-
Acquisition of Resistance Genes: Bacteria can acquire mobile genetic elements, such as plasmids, that carry sulfonamide resistance genes (sul1, sul2, sul3).[3] These genes encode for alternative, drug-resistant forms of DHPS that are not effectively inhibited by sulfonamides.[3][7] This horizontal gene transfer is a major contributor to the rapid spread of sulfonamide resistance.[3]
Because both of these primary resistance mechanisms target the site of action common to all sulfonamides, a bacterium resistant to sulfisoxazole via these mechanisms will almost certainly be resistant to other sulfonamides like sulfamethoxazole and sulfadiazine.
Experimental Framework for Assessing Cross-Resistance
To empirically determine the extent of cross-resistance, standardized antimicrobial susceptibility testing (AST) methods are employed. The two most common and reliable methods are the broth microdilution assay for determining the Minimum Inhibitory Concentration (MIC) and the disk diffusion assay.
Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial drug that prevents the visible growth of a microorganism.[6] Comparing the MIC values of different sulfonamides against a panel of bacterial isolates provides a quantitative measure of cross-resistance.
-
Preparation of Sulfonamide Solutions:
-
Prepare stock solutions of sulfisoxazole and other sulfonamides to be tested (e.g., sulfamethoxazole, sulfadiazine) in an appropriate solvent.
-
Perform a two-fold serial dilution of each sulfonamide in cation-adjusted Mueller-Hinton Broth (MHB) directly in a 96-well microtiter plate. The final volume in each well should be 100 µL.[8]
-
Include a growth control well (MHB with bacteria, no drug) and a sterility control well (MHB only).[8]
-
-
Inoculum Preparation:
-
From a fresh agar plate (18-24 hours growth), select 3-5 isolated colonies of the test bacterium (e.g., Escherichia coli ATCC 25922, Staphylococcus aureus ATCC 29213).[8]
-
Suspend the colonies in sterile saline or phosphate-buffered saline (PBS).[8]
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[8]
-
Dilute the standardized suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.[8]
-
-
Inoculation and Incubation:
-
MIC Determination:
Diagram: Workflow for MIC Determination
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A Comparative Analysis of Sulfisoxazole Activity in Different Bacterial Strains
Introduction: Re-evaluating a Classic Antibiotic in the Age of Resistance
Sulfisoxazole is a short-acting sulfonamide antibiotic that has been in clinical use for decades.[1] As a synthetic structural analog of para-aminobenzoic acid (PABA), its mechanism of action is the competitive inhibition of dihydropteroate synthase (DHPS), a key enzyme in the bacterial folic acid synthesis pathway.[1] This inhibition halts the production of dihydrofolic acid, a precursor to essential components like purines and thymidine, ultimately leading to a bacteriostatic effect.[1] While newer classes of antibiotics have since been developed, the enduring challenge of antimicrobial resistance necessitates a renewed understanding of the efficacy and limitations of established agents like Sulfisoxazole against a diverse range of bacterial pathogens.
This guide provides a comparative analysis of Sulfisoxazole's activity against four clinically relevant bacterial strains: Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, and Streptococcus pyogenes. We will delve into the standardized methodologies for assessing its in vitro activity, present available susceptibility data, and explore the underlying molecular mechanisms that dictate the observed differences in bacterial response to this antibiotic.
The Science of Measurement: How Sulfisoxazole's Activity is Quantified
To objectively compare the activity of Sulfisoxazole across different bacteria, standardized antimicrobial susceptibility testing (AST) methods are crucial. The two most widely recognized protocols are the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) and the Kirby-Bauer disk diffusion method to measure the zone of inhibition. These methods are governed by institutions like the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
A critical consideration for testing sulfonamides is the composition of the growth medium. Mueller-Hinton agar or broth is the standard, but it must have a low concentration of thymidine.[2] Thymidine can be utilized by some bacteria to bypass the folic acid synthesis pathway, which would antagonize the effect of Sulfisoxazole and lead to falsely elevated resistance readings.[2]
Experimental Protocols
1. Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This method establishes the lowest concentration of an antibiotic that prevents visible growth of a bacterium.
Step-by-Step Methodology:
-
Inoculum Preparation: A standardized suspension of the bacterial isolate is prepared in a saline or broth solution, adjusted to a 0.5 McFarland turbidity standard.
-
Serial Dilution: A two-fold serial dilution of Sulfisoxazole is prepared in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension. A growth control well (no antibiotic) and a sterility control well (no bacteria) are included.
-
Incubation: The plate is incubated at 35°C ± 2°C for 16-20 hours in ambient air.
-
Result Interpretation: The MIC is recorded as the lowest concentration of Sulfisoxazole at which there is no visible bacterial growth.
2. Kirby-Bauer Disk Diffusion
This technique assesses the susceptibility of a bacterium to an antibiotic by measuring the diameter of the zone of growth inhibition around a disk impregnated with the antibiotic.
Step-by-Step Methodology:
-
Plate Preparation: A Mueller-Hinton agar plate is uniformly inoculated with a bacterial suspension equivalent to a 0.5 McFarland standard to create a bacterial lawn.
-
Disk Application: A paper disk containing a standardized amount of Sulfisoxazole is placed on the agar surface.
-
Incubation: The plate is incubated under the same conditions as the broth microdilution method.
-
Measurement: The diameter of the zone of complete growth inhibition around the disk is measured in millimeters. This diameter is then correlated with established interpretive criteria (Susceptible, Intermediate, or Resistant) from CLSI or EUCAST.
Visualizing the Methodologies
Caption: Standardized workflows for determining MIC and disk diffusion susceptibility.
Comparative Susceptibility of Bacterial Strains to Sulfisoxazole
The effectiveness of Sulfisoxazole varies significantly among different bacterial species. This variation is a reflection of intrinsic differences in their physiology and the acquisition of specific resistance mechanisms.
| Bacterial Strain | Typical Sulfisoxazole MIC Range (μg/mL) | Typical Zone of Inhibition (mm) | General Susceptibility |
| Escherichia coli | Highly variable; can range from susceptible to highly resistant (>256) | Variable | Resistance is common |
| Staphylococcus aureus | 32 to >512 | Variable | Often resistant |
| Pseudomonas aeruginosa | Often >1000 | No Zone of Inhibition | Intrinsically resistant |
| Streptococcus pyogenes | Generally low (e.g., <1) when tested with appropriate media | Susceptible | Generally susceptible |
Note: The values in this table are compiled from various sources for illustrative purposes. Specific MIC and zone diameter values can vary between individual isolates.
Analysis of Differential Activity
Escherichia coli (Gram-Negative)
E. coli, a common cause of urinary tract infections, displays a wide spectrum of susceptibility to Sulfisoxazole. While some isolates remain susceptible, a high frequency of resistance has been reported.[3] The primary mechanisms of resistance are the acquisition of plasmids carrying sulfonamide-resistant genes, namely sul1 and sul2. These genes encode for alternative DHPS enzymes that have a low affinity for sulfonamides, thus rendering the antibiotic ineffective.
Staphylococcus aureus (Gram-Positive)
S. aureus is a versatile pathogen responsible for a range of skin and soft tissue infections. Resistance to sulfonamides is prevalent in this species. Studies have shown MIC values for sulfonamide derivatives against S. aureus ranging from 32 to over 512 μg/mL.[4][5] This resistance is often associated with the acquisition of the sul1 gene, frequently carried on mobile genetic elements that also harbor other antibiotic resistance genes.
Pseudomonas aeruginosa (Gram-Negative)
P. aeruginosa is an opportunistic pathogen known for its intrinsic resistance to many antibiotics, including Sulfisoxazole. A significant percentage of isolates exhibit high-level resistance, with MICs often exceeding 1000 μg/mL.[6] This intrinsic resistance is not typically due to alterations in the DHPS enzyme but is largely attributed to the bacterium's low outer membrane permeability and the presence of efficient efflux pumps that actively remove the antibiotic from the cell.
Streptococcus pyogenes (Gram-Positive)
Historically, S. pyogenes was often considered resistant to sulfonamides. However, this was largely an artifact of using testing media with high levels of thymidine.[2][7] When tested on appropriate low-thymidine media, such as Mueller-Hinton agar supplemented with lysed horse blood, most S. pyogenes isolates are found to be susceptible to trimethoprim-sulfamethoxazole, with geometric mean MICs often below 1 mg/L.[2][8][9][10] This highlights the critical importance of proper methodology in assessing the activity of Sulfisoxazole.
Molecular Basis of Sulfisoxazole Action and Resistance
The efficacy of Sulfisoxazole is entirely dependent on its ability to bind to and inhibit the bacterial DHPS enzyme. Consequently, the primary mechanisms of resistance involve either alterations to this target enzyme or bypassing the metabolic block it creates.
Caption: Sulfisoxazole's mechanism and key bacterial resistance strategies.
Key Resistance Mechanisms:
-
Target Modification: This is the most common form of acquired resistance. Bacteria can acquire mutations in their chromosomal folP gene (which encodes DHPS) or obtain plasmid-borne sul genes (sul1, sul2, sul3). Both result in a DHPS enzyme with a significantly lower binding affinity for Sulfisoxazole, allowing folic acid synthesis to continue even in the presence of the drug.
-
Intrinsic Resistance: As seen in P. aeruginosa, this is due to inherent structural and physiological characteristics. The outer membrane of P. aeruginosa is less permeable to sulfonamides, and it possesses multi-drug efflux pumps that actively transport Sulfisoxazole out of the cell, preventing it from reaching a high enough intracellular concentration to inhibit DHPS.
Conclusion and Future Perspectives
This comparative analysis demonstrates that the in vitro activity of Sulfisoxazole is highly dependent on the bacterial species . While it remains a potent agent against susceptible strains of organisms like S. pyogenes when tested under appropriate conditions, its utility against E. coli and S. aureus is hampered by widespread acquired resistance. For organisms like P. aeruginosa, Sulfisoxazole is clinically ineffective due to powerful intrinsic resistance mechanisms.
For researchers and drug development professionals, these findings underscore several key points:
-
Methodology Matters: The importance of standardized, appropriate testing protocols cannot be overstated, especially for older antibiotics where historical data may have been generated using suboptimal methods.
-
Resistance is Contextual: A deep understanding of the specific molecular mechanisms of resistance within each bacterial species is essential for predicting clinical efficacy and for the development of new strategies to overcome this resistance.
-
Revisiting Old Drugs: While the prevalence of resistance to Sulfisoxazole is high in some species, its continued efficacy against others suggests that it, and other classic antibiotics, may still have a role in our therapeutic arsenal, particularly if used judiciously and guided by accurate susceptibility testing.
Future research could focus on the development of DHPS inhibitors that are less susceptible to existing resistance mutations or on adjuvants that could counteract resistance mechanisms, such as efflux pump inhibitors, thereby revitalizing the activity of this established class of antibiotics.
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CLSI. (2024). Performance Standards for Antimicrobial Susceptibility Testing. 34th ed. CLSI supplement M100. Available from: [Link]
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A Researcher's Guide to In Vitro and In Vivo Correlation of Sulfisoxazole Activity
This guide provides an in-depth analysis of the methodologies used to assess the antimicrobial activity of Sulfisoxazole, a classic sulfonamide antibiotic. We will explore the nuances of both in vitro and in vivo experimental designs, focusing on the scientific rationale behind these protocols. The primary objective is to illuminate the critical, yet often challenging, process of correlating data from the controlled environment of the laboratory bench to the complex biological system of a living organism. Understanding this relationship is paramount for drug development professionals aiming to predict clinical efficacy from preclinical data.
The Foundational Principle: Sulfisoxazole's Mechanism of Action
To meaningfully compare in vitro and in vivo data, one must first grasp the drug's fundamental mechanism. Sulfisoxazole, like other sulfonamides, is a synthetic bacteriostatic antibiotic.[1] Its efficacy stems from its structural similarity to para-aminobenzoic acid (PABA).[2] Bacteria that synthesize their own folic acid rely on the enzyme dihydropteroate synthetase (DHPS) to incorporate PABA into dihydrofolic acid, a crucial precursor for synthesizing nucleic acids and proteins.[1][2]
Sulfisoxazole acts as a competitive inhibitor of DHPS, preventing PABA from binding and thereby halting the folic acid synthesis pathway.[1][3] This ultimately arrests bacterial growth and replication.[1] It is critical to note that mammalian cells are unaffected because they obtain folic acid from their diet and lack the DHPS enzyme.
Caption: Workflow for a standard broth microdilution MIC assay.
Data Presentation: Representative In Vitro Activity
The following table summarizes hypothetical, yet representative, MIC data for Sulfisoxazole against common pathogens. This illustrates its broad-spectrum activity against both Gram-positive and Gram-negative organisms. [4][5]
| Bacterial Species | Strain | MIC (µg/mL) | Interpretation |
|---|---|---|---|
| Escherichia coli | ATCC 25922 | 16 | Susceptible |
| Staphylococcus aureus | ATCC 25923 | 32 | Susceptible |
| Streptococcus pneumoniae | ATCC 49619 | 8 | Susceptible |
| Pseudomonas aeruginosa | ATCC 27853 | >256 | Resistant |
Note: Interpretive breakpoints are defined by clinical standards bodies like CLSI.
In Vivo Assessment: Evaluating Efficacy in a Biological System
While in vitro data establishes baseline potency, in vivo studies are essential to determine if that potency translates into a therapeutic effect within a living organism. These studies account for the complex interplay of pharmacokinetics (PK) and pharmacodynamics (PD).
The Murine Infection Model: A Preclinical Standard
Animal infection models are designed to mimic human disease, allowing for the evaluation of a drug's efficacy under physiological conditions. A common model for systemic bacterial infections is the murine sepsis model. [6] Experimental Protocol: Murine Systemic Infection Model
-
Step 1: Acclimatization and Health Screening
-
Causality: A 5-7 day acclimatization period ensures that the animals are not stressed, which could impact the immune response and study outcomes. All animals must be healthy prior to the experiment.
-
-
Step 2: Induction of Infection
-
Causality: The route and dose of infection are chosen to produce a consistent, non-lethal systemic infection that the drug must clear.
-
Administer a standardized inoculum of a pathogenic strain (e.g., E. coli O157) to mice via intraperitoneal (IP) injection. A typical dose might be 10⁷ CFU per mouse.
-
-
Step 3: Drug Administration
-
Causality: The dosing regimen (dose, frequency, route) is based on known pharmacokinetic data for the drug in that species to achieve therapeutic concentrations.
-
At a set time post-infection (e.g., 2 hours), begin treatment. Administer Sulfisoxazole to the treatment group (e.g., 100 mg/kg via oral gavage) and a vehicle control to the placebo group. [6]Continue dosing for a defined period (e.g., 4 days). [6]
-
-
Step 4: Monitoring and Endpoint Analysis
-
Causality: Monitoring clinical signs provides qualitative data on efficacy. The primary quantitative endpoint is the reduction in bacterial burden in target organs.
-
Monitor animals daily for clinical signs (e.g., weight loss, lethargy).
-
Caption: Workflow for a murine systemic infection efficacy study.
Bridging the Gap: Correlating In Vitro and In Vivo Data
A strong in vitro-in vivo correlation (IVIVC) is the "holy grail" of preclinical development, but for antibiotics, it is rarely straightforward. A low MIC does not guarantee in vivo success. The discrepancy is almost always explained by the drug's pharmacokinetic profile. [7] Key Pharmacokinetic Parameters Influencing Sulfisoxazole Efficacy:
-
Absorption & Bioavailability: Sulfisoxazole is readily absorbed from the GI tract in humans, with a high oral bioavailability of approximately 95%. [1]However, bioavailability can differ in animal models; for instance, it is around 70% in dogs but 100% in swine. [8]This species-specific variation is a critical consideration when extrapolating preclinical data.
-
Distribution: The drug is widely distributed throughout body tissues and can cross the blood-brain and placental barriers. [1]Its apparent volume of distribution indicates it is primarily found in the extracellular fluid. [1]* Protein Binding: This is a crucial factor. Approximately 85% of Sulfisoxazole is bound to plasma proteins, primarily albumin. [1]Only the unbound, "free" fraction of the drug is microbiologically active. Therefore, even if the total plasma concentration exceeds the MIC, the free concentration at the site of infection might be insufficient.
-
Metabolism & Excretion: Sulfisoxazole is partly metabolized to an acetylated form and is primarily excreted by the kidneys. [1]The elimination half-life in young, healthy humans is around 5-8 hours, but this can be significantly longer in elderly individuals or those with impaired renal function, necessitating dosage adjustments. [3][9][10] Comparative Analysis: Why MIC ≠ Efficacy
| Factor | In Vitro (MIC Assay) | In Vivo (Animal Model) | Implication for IVIVC |
| Drug Concentration | Fixed, known, and constant | Dynamic; varies with absorption, distribution, metabolism, and excretion (ADME) | The in vivo concentration at the infection site must remain above the MIC for a sufficient duration. |
| Protein Binding | Not a factor (protein-free medium) | Significant (~85% bound); only the free fraction is active. [1] | Total plasma concentration can be misleading. The free-drug concentration is the relevant PD parameter. |
| Host Immune System | Absent | Active participant; works synergistically with the bacteriostatic drug to clear the infection. | The drug only needs to suppress growth enough for the immune system to take over, a factor not measured by the MIC. |
| Bacterial State | Logarithmic growth phase | Can include stationary phase, biofilm-associated, or intracellular bacteria, which are less susceptible. | The MIC reflects activity against rapidly dividing bacteria, which may not represent the state of all pathogens in vivo. |
| Drug Resistance | A single resistant clone can be missed. | Selective pressure can lead to the emergence of resistant subpopulations during treatment. [11] | Resistance mechanisms, such as the acquisition of sul genes, can render the drug ineffective in vivo despite initial susceptibility. [12][13] |
Conclusion
The correlation of in vitro and in vivo activity for Sulfisoxazole is a multifactorial challenge that underscores the complexity of antibiotic development. While the MIC provides an indispensable measure of a compound's intrinsic antibacterial potency, it is merely the first step. A thorough understanding of the drug's pharmacokinetic and pharmacodynamic properties—particularly its high plasma protein binding and species-specific metabolic differences—is essential to rationally design in vivo experiments and interpret their outcomes. By integrating data from well-designed in vitro assays and physiologically relevant animal models, researchers can build a more predictive and robust preclinical data package, ultimately improving the translation of laboratory findings into effective clinical therapies.
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A Head-to-Head Comparison of Sulfisoxazole and Ciprofloxacin for Urinary Tract Infections: A Guide for Researchers
In the landscape of antimicrobial therapeutics for urinary tract infections (UTIs), the choice of agent is a critical determinant of clinical success, guided by considerations of efficacy, safety, and the ever-present challenge of microbial resistance. This guide provides a detailed, head-to-head comparison of two historically significant antibacterial agents: Sulfisoxazole, a classic sulfonamide, and Ciprofloxacin, a second-generation fluoroquinolone. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth analysis of their mechanisms, in vitro activity, clinical performance, and the experimental methodologies used for their evaluation.
Introduction: Two Distinct Classes Targeting a Common Foe
Urinary tract infections represent one of the most common bacterial infections encountered in both community and hospital settings. The etiological agents are predominantly Gram-negative bacteria, with Escherichia coli being the most frequent isolate.
-
Sulfisoxazole , a short-acting sulfonamide, was one of the first effective systemic chemotherapeutic agents. Its use has diminished over time due to widespread resistance but it remains a valuable tool for understanding antimicrobial action and resistance development.[1]
-
Ciprofloxacin , a fluoroquinolone, offers a broad spectrum of activity and has been a mainstay in the treatment of a variety of infections, including UTIs.[2][3] However, its utility is increasingly threatened by rising resistance rates and a notable profile of potential adverse effects.[4][5]
This guide will dissect the fundamental differences between these two agents, providing the scientific rationale behind their use and the empirical data that defines their clinical utility.
Mechanism of Action: A Tale of Two Targets
The antibacterial effects of Sulfisoxazole and Ciprofloxacin are achieved through the inhibition of two entirely different, yet equally vital, bacterial processes.
Sulfisoxazole: Disrupting Folate Synthesis
Sulfisoxazole exerts a bacteriostatic effect by acting as a competitive inhibitor of the bacterial enzyme dihydropteroate synthase (DHPS).[6][7] This enzyme is crucial for the synthesis of dihydrofolic acid, a precursor to tetrahydrofolic acid, which is essential for the production of nucleotides and certain amino acids.[6] Mammalian cells are unaffected as they obtain folic acid from their diet.[8]
Ciprofloxacin: Inhibiting DNA Replication
Ciprofloxacin is bactericidal, targeting the bacterial enzymes DNA gyrase (topoisomerase II) and topoisomerase IV.[2][9][10] These enzymes are essential for DNA replication, transcription, repair, and recombination. In Gram-negative bacteria, DNA gyrase is the primary target, while topoisomerase IV is the main target in Gram-positive bacteria.[11] By inhibiting these enzymes, ciprofloxacin leads to breaks in the bacterial chromosome and ultimately cell death.[4]
Caption: Comparative mechanisms of action for Sulfisoxazole and Ciprofloxacin.
In Vitro Antimicrobial Activity: A Spectrum of Potency
The in vitro efficacy of an antibiotic is a primary indicator of its potential clinical utility. This is typically assessed by determining the Minimum Inhibitory Concentration (MIC) against a panel of relevant pathogens.
A study in Ghana comparing the in vitro activity of ciprofloxacin and another fluoroquinolone, levofloxacin, against uropathogens found that the overall sensitivity to ciprofloxacin was 77.1%.[12][13] Gram-negative isolates, including Escherichia coli, Klebsiella spp., and Coliform spp., all showed higher sensitivity to ciprofloxacin.[13][14][15] For instance, E. coli sensitivity was 69.8% for ciprofloxacin.[15]
While direct recent comparative data for sulfisoxazole is less common due to its age, historical data and its inclusion in susceptibility testing panels provide insight. Resistance to sulfonamides is widespread, often exceeding 20-25% in domiciliary isolates and over 50% in hospital isolates, which can limit its empirical use.[1]
Table 1: Representative In Vitro Activity (MIC90 in µg/mL) Against Common Uropathogens
| Organism | Sulfisoxazole (Representative Data) | Ciprofloxacin (Representative Data) |
| Escherichia coli | >256 | ≤0.25 - >32 |
| Klebsiella pneumoniae | >256 | ≤0.25 - >32 |
| Proteus mirabilis | 64 - >256 | ≤0.25 - 4 |
| Enterococcus faecalis | Resistant | 1 - 8 |
| Staphylococcus saprophyticus | ≤16 - 64 | ≤0.25 - 1 |
Note: MIC values can vary significantly based on geographic location and local resistance patterns. The data presented is illustrative.
Pharmacokinetics and Pharmacodynamics: The Drug's Journey and Impact
A drug's effectiveness is not solely dependent on its intrinsic activity but also on its ability to reach the site of infection at sufficient concentrations.
Table 2: Comparison of Key Pharmacokinetic Parameters
| Parameter | Sulfisoxazole | Ciprofloxacin |
| Bioavailability | >90% | ~60-70%[16] |
| Protein Binding | ~85% | 20-30%[17] |
| Half-life (t½) | 4.6 - 7.8 hours[7] | ~3-4 hours[16][17] |
| Metabolism | Acetylation in the liver | Hepatic, with several metabolites |
| Excretion | Primarily renal | Renal and non-renal[16] |
| Urine Concentration | High | High |
Both drugs achieve high concentrations in the urine, a critical factor for treating UTIs. However, the pharmacokinetic profile of sulfisoxazole can be affected by diminished renal function, a more common consideration in elderly patients.
Clinical Efficacy and Safety: The Real-World Evidence
Direct, large-scale, contemporary clinical trials comparing sulfisoxazole alone with ciprofloxacin for UTIs are scarce. However, extensive data exists comparing trimethoprim-sulfamethoxazole (TMP-SMX), a combination drug containing a sulfonamide, with ciprofloxacin. These studies serve as a reasonable proxy for understanding the clinical performance of these drug classes.
Several randomized comparative trials have demonstrated that for uncomplicated UTIs, fluoroquinolones like ciprofloxacin are at least as effective as TMP-SMX.[1][2] One study found the success rate for both ciprofloxacin and TMP-SMX to be 91% for community-acquired UTIs.[8] Another multicenter trial concluded that a 3-day course of ciprofloxacin was as clinically and bacteriologically effective as a 7-day course of TMP-SMX for uncomplicated lower UTIs.[11] A meta-analysis of 47 randomized controlled trials concluded that quinolones showed similar clinical and bacteriological remission rates compared with TMP/SMX.
For acute uncomplicated pyelonephritis, a 7-day course of ciprofloxacin was found to have superior bacteriological and clinical cure rates compared to a 14-day course of TMP-SMX, especially against TMP-SMX-resistant strains.[4]
Table 3: Summary of Clinical Efficacy and Adverse Events from Comparative Trials (Ciprofloxacin vs. TMP-SMX)
| Outcome | Ciprofloxacin | Trimethoprim-Sulfamethoxazole (TMP-SMX) | Key Findings |
| Clinical Cure Rate (Uncomplicated UTI) | 84.5% - 96%[4][11] | 78.5% - 91%[8][11] | Ciprofloxacin is at least as effective as TMP-SMX.[2][11] |
| Bacteriological Cure Rate (Pyelonephritis) | 99% (7-day course)[4] | 89% (14-day course)[4] | Ciprofloxacin was superior, particularly against resistant strains.[4] |
| Incidence of Adverse Events | 17%[8] | 32%[8] | Ciprofloxacin was associated with fewer adverse reactions in one head-to-head trial.[8] |
Adverse Effects Profile
-
Sulfisoxazole: Common side effects include gastrointestinal issues (nausea, vomiting, anorexia) and hypersensitivity reactions like rashes. More severe, though rare, effects include Stevens-Johnson syndrome, crystalluria (requiring adequate hydration), and hematologic effects like agranulocytosis and aplastic anemia.
-
Ciprofloxacin: The most common adverse effects are gastrointestinal (nausea, diarrhea, vomiting).[5] It carries FDA boxed warnings for serious adverse reactions including tendinitis and tendon rupture, peripheral neuropathy, and central nervous system effects. It can also cause QT interval prolongation. Due to these potential side effects, fluoroquinolones are often not recommended as first-line therapy for uncomplicated UTIs when other options are available.
Mechanisms of Resistance
The sustained efficacy of any antibiotic is challenged by the evolution of bacterial resistance.
-
Sulfisoxazole Resistance: The primary mechanism is the acquisition of genes (sul1, sul2, sul3) that encode for alternative, drug-resistant forms of the DHPS enzyme.[8] These resistant enzymes have a much lower affinity for sulfonamides but retain their ability to bind the natural substrate, PABA.[8] Mutations in the chromosomal gene for DHPS (folP) can also confer resistance.[8]
-
Ciprofloxacin Resistance: Resistance to fluoroquinolones typically arises from chromosomal mutations in the genes encoding its targets, DNA gyrase (gyrA, gyrB) and topoisomerase IV (parC, parE).[11] These mutations alter the drug-binding site on the enzymes. Other mechanisms include changes in drug accumulation via upregulation of efflux pumps or decreased expression of outer membrane porins.[11] Plasmid-mediated resistance, through genes like qnr, has also emerged, often conferring low-level resistance that facilitates the selection of higher-level mutational resistance.[11]
Experimental Protocols: A Self-Validating System
To ensure the trustworthiness and reproducibility of comparative data, standardized experimental protocols are essential. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide such guidelines.
Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This protocol provides a self-validating system for assessing the in vitro potency of Sulfisoxazole and Ciprofloxacin.
Causality and Self-Validation: This method is chosen for its quantitative nature, providing a precise MIC value rather than a qualitative susceptible/resistant result. The inclusion of a growth control (no antibiotic) validates that the bacterial isolate is viable and the medium supports growth. The sterility control (no bacteria) validates that the medium and diluents are not contaminated. The use of a quality control (QC) strain with a known, expected MIC range for each drug validates the entire testing process, including the antibiotic potency, inoculum density, and incubation conditions. An out-of-range QC result invalidates the test run, ensuring the reliability of the reported MICs.
Step-by-Step Methodology:
-
Prepare Antibiotic Stock Solutions: Accurately weigh and dissolve Sulfisoxazole and Ciprofloxacin powders in their appropriate solvents to create high-concentration stock solutions.
-
Prepare Inoculum: From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the uropathogen to be tested. Suspend in sterile saline or broth and adjust the turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute Inoculum: Make a further dilution of the standardized inoculum in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final target concentration of 5 x 10⁵ CFU/mL in the test wells.
-
Prepare Microdilution Plate: In a 96-well microtiter plate, perform serial two-fold dilutions of each antibiotic in CAMHB. The final volume in each well should be 50 µL, covering a clinically relevant concentration range.
-
Inoculate Plate: Add 50 µL of the diluted bacterial inoculum to each well, bringing the final volume to 100 µL. This also dilutes the inoculum to the final target of 5 x 10⁵ CFU/mL.
-
Include Controls:
-
Growth Control: One well containing 100 µL of inoculated broth with no antibiotic.
-
Sterility Control: One well containing 100 µL of uninoculated broth.
-
Quality Control: Test a reference strain (e.g., E. coli ATCC 25922) in parallel.
-
-
Incubation: Cover the plate and incubate at 35°C ± 2°C in ambient air for 16-20 hours.
-
Read Results: The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.
Caption: Experimental workflow for determining Minimum Inhibitory Concentration (MIC).
Conclusion
The head-to-head comparison of Sulfisoxazole and Ciprofloxacin reveals a classic trade-off in antimicrobial therapy.
-
Sulfisoxazole represents an older class of antibiotics whose utility for empirical treatment of UTIs has been severely eroded by high rates of resistance. However, it remains a cornerstone for understanding fundamental antimicrobial mechanisms and the genetic basis of resistance.
-
Ciprofloxacin offers potent, broad-spectrum bactericidal activity and has demonstrated high efficacy in clinical trials.[2][8] Its utility, however, is tempered by a significant profile of potential adverse events and the steady increase in fluoroquinolone resistance worldwide.[4] Clinical guidelines now often recommend against its use as a first-line agent for uncomplicated UTIs to preserve its efficacy for more serious infections and to avoid unnecessary patient risk.[10]
For the research and drug development professional, this comparison underscores the dynamic interplay between efficacy, safety, and resistance. While Ciprofloxacin is clinically superior in most head-to-head scenarios, the limitations of both agents highlight the continuous need for novel antimicrobial strategies that can overcome existing resistance mechanisms while offering a favorable safety profile.
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A Researcher's Guide to Validating the Purity of Commercial Sulfisoxazole
For researchers in drug development and the broader scientific community, the integrity of your work hinges on the quality of your starting materials. When working with active pharmaceutical ingredients (APIs) like Sulfisoxazole, a broad-spectrum sulfonamide antibiotic, verifying the purity of the commercial-grade material you procure is not just a matter of good practice—it is a prerequisite for reproducible and reliable results.
This guide provides an in-depth comparison of methodologies for validating the purity of commercial Sulfisoxazole. We will delve into compendial methods from the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP), and explore powerful alternative techniques that can provide a more comprehensive purity profile. This guide is structured to empower you, the researcher, to make informed decisions on the most appropriate analytical strategies for your specific research needs.
The Critical Need for Purity Validation in Research
Sulfisoxazole, though a well-established compound, can contain various impurities stemming from its synthesis, degradation, or improper storage. These impurities can include starting materials, intermediates like sulfanilamide and sulfanilic acid , or other related substances.[1] The presence of such impurities, even in trace amounts, can significantly impact experimental outcomes by introducing confounding variables, altering biological activity, or causing unexpected toxicity. Therefore, an orthogonal testing strategy, employing multiple analytical techniques, is essential to build a comprehensive and trustworthy purity profile.
Comparative Analysis of Purity Validation Methods
The choice of analytical method for purity validation depends on several factors, including the desired level of scrutiny, available instrumentation, and the specific impurities being targeted. Here, we compare the classical pharmacopeial methods with modern, high-resolution techniques.
Pharmacopeial Monographs: The Regulatory Benchmark
The United States Pharmacopeia (USP) and the European Pharmacopoeia (EP) provide official monographs for Sulfisoxazole (referred to as Sulfafurazole in the EP).[2][3] These monographs outline the minimum quality standards, including tests for identification, assay (potency), and limits for specific and unspecified impurities.
United States Pharmacopeia (USP) Approach:
The USP monograph for Sulfisoxazole employs a combination of traditional and instrumental methods to ascertain its quality.[4]
-
Identification: The primary identification tests involve Infrared (IR) Absorption spectrophotometry and Ultraviolet (UV) Absorption spectrophotometry, comparing the spectrum of the sample to that of a USP Sulfisoxazole Reference Standard. A melting point range is also specified as a confirmatory identification test.
-
Assay: The official assay method is a non-aqueous titration. This classic titrimetric method determines the overall percentage of Sulfisoxazole but is not specific for the parent compound in the presence of structurally similar impurities.
-
Impurities: The USP sets limits for loss on drying, residue on ignition, and heavy metals. For organic impurities, it often relies on a Thin-Layer Chromatography (TLC) method.
European Pharmacopoeia (EP) Approach:
The EP monograph for Sulfafurazole (Sulfisoxazole) generally aligns with the USP in its fundamental requirements but may differ in specific methodologies and impurity limits. The EP emphasizes control of related substances and often favors chromatographic techniques for this purpose.[5] The policy of the European Pharmacopoeia is to prefer a precise but potentially non-specific assay, like titration, provided that the tests for related substances are sufficiently specific and comprehensive.[2]
Comparison of Pharmacopeial Approaches:
| Feature | United States Pharmacopeia (USP) | European Pharmacopoeia (EP) | Causality and Insight |
| Primary Identification | IR, UV Spectroscopy, Melting Point | IR Spectroscopy, TLC comparison with reference standard | Both pharmacopeias rely on spectroscopic "fingerprinting" for unambiguous identification. The EP's use of TLC for identification provides an early indication of potential impurities. |
| Assay (Potency) | Non-aqueous Titration | Typically a Titrimetric Method | Titration is a robust, precise, and cost-effective method for determining the overall content of the active substance. Its non-specific nature is compensated by stringent tests for impurities. |
| Control of Impurities | TLC, Limits on Heavy Metals, Residue on Ignition | Emphasis on Chromatographic Techniques (TLC/HPLC) for Related Substances | The EP has historically placed a stronger emphasis on controlling specific, named impurities through chromatography, reflecting a move towards more specific purity assessments. |
While adherence to pharmacopeial standards is essential for regulatory submissions, for cutting-edge research, these methods may not provide the desired level of detail regarding the complete impurity profile.
High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity Profiling
High-Performance Liquid Chromatography (HPLC) is the most powerful and widely used technique for the purity analysis of pharmaceuticals.[2] Its high resolution, sensitivity, and specificity allow for the separation, identification, and quantification of the main component and its impurities in a single analysis.
Why HPLC is Superior for Research Applications:
-
Specificity: HPLC can separate Sulfisoxazole from its structurally similar impurities, providing a more accurate assessment of purity than non-specific methods like titration.
-
Quantification of Impurities: HPLC allows for the precise quantification of individual impurities, which is crucial for understanding the potential impact on research outcomes.
-
Method Validation: HPLC methods can be rigorously validated according to International Council for Harmonisation (ICH) guidelines, ensuring the reliability of the generated data.[4][6][7]
Experimental Protocols
To provide practical guidance, we outline detailed protocols for key analytical techniques. These protocols are designed to be self-validating by incorporating system suitability tests, ensuring the trustworthiness of the results.
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling
This reversed-phase HPLC method is designed for the simultaneous assay of Sulfisoxazole and the quantification of its potential impurities.
Instrumentation and Reagents:
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Phosphate buffer (pH 3.0)
-
Sulfisoxazole Reference Standard (USP or EP grade)
-
Commercial Sulfisoxazole sample
Chromatographic Conditions:
| Parameter | Condition |
| Mobile Phase | A mixture of Phosphate buffer (pH 3.0), Acetonitrile, and Methanol (e.g., 60:30:10 v/v/v). The exact ratio should be optimized for best separation. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 20 µL |
System Suitability:
Before sample analysis, a system suitability solution containing Sulfisoxazole and a known impurity (e.g., sulfanilamide) should be injected. The following parameters must be met:
-
Tailing Factor (T): Not more than 2.0 for the Sulfisoxazole peak.
-
Theoretical Plates (N): Not less than 2000 for the Sulfisoxazole peak.
-
Resolution (R): Not less than 2.0 between the Sulfisoxazole and the impurity peak.
Procedure:
-
Standard Solution Preparation: Accurately weigh and dissolve an appropriate amount of Sulfisoxazole Reference Standard in the mobile phase to obtain a known concentration (e.g., 0.1 mg/mL).
-
Sample Solution Preparation: Prepare the commercial Sulfisoxazole sample in the same manner as the standard solution.
-
Analysis: Inject the standard and sample solutions into the chromatograph and record the chromatograms.
-
Calculation: Calculate the percentage purity of the commercial sample by comparing the peak area of Sulfisoxazole in the sample chromatogram to that in the standard chromatogram. Quantify any impurities using the reference standard of the impurity or by the area normalization method, assuming a response factor of 1.0 if a standard is not available.
Alternative and Complementary Techniques
While HPLC is the workhorse for purity analysis, other techniques can provide valuable, orthogonal information.
Thin-Layer Chromatography (TLC): A Rapid Screening Tool
TLC is a simple, cost-effective, and rapid technique for a qualitative assessment of purity. It is particularly useful for screening multiple samples or for laboratories without access to HPLC.[1]
Differential Scanning Calorimetry (DSC): Assessing Absolute Purity
DSC measures the heat flow associated with thermal transitions in a material. For highly pure crystalline compounds, DSC can be used to determine the absolute purity based on the van't Hoff equation, which describes the melting point depression caused by impurities.[8][9][10][11] This technique is particularly valuable as it does not require impurity reference standards. However, it is only applicable to eutectic systems where the impurity is soluble in the molten API but not in the solid state.
UV-Visible Spectrophotometry: A Quantitative Assay Method
UV-Visible spectrophotometry can be a simple and rapid method for the quantitative determination of Sulfisoxazole.[12][13][14] While less specific than HPLC, a validated UV-Vis method can be a useful tool for routine assay checks, provided that the potential impurities do not have significant absorbance at the analytical wavelength.
Visualizing the Workflow
A systematic approach to validating the purity of commercial Sulfisoxazole is crucial. The following diagram illustrates a logical workflow.
Caption: A logical workflow for the comprehensive purity validation of commercial Sulfisoxazole.
Data Summary and Comparison
The following table summarizes the key attributes of the discussed analytical techniques, providing a quick reference for method selection.
| Analytical Technique | Primary Purpose | Specificity | Throughput | Cost | Key Advantage |
| Titration (USP/EP) | Assay (Potency) | Low | High | Low | Robust and precise for overall content. |
| TLC | Qualitative Impurity Screening | Moderate | High | Low | Rapid, simple, and cost-effective for screening. |
| HPLC | Quantitative Purity & Impurity Profiling | High | Moderate | High | Gold standard for separation and quantification of all components. |
| DSC | Absolute Purity Determination | High (for eutectic systems) | Low | Moderate | Does not require impurity reference standards. |
| UV-Vis Spectrophotometry | Quantitative Assay | Low to Moderate | High | Low | Simple and rapid for routine content determination. |
Conclusion
Validating the purity of commercial Sulfisoxazole is a non-negotiable step for any researcher aiming for high-quality, reproducible data. While pharmacopeial methods provide a regulatory baseline, a comprehensive purity assessment for research purposes should incorporate modern, high-resolution techniques like HPLC. By employing an orthogonal approach, combining chromatographic, thermal, and spectroscopic methods, researchers can build a robust and trustworthy purity profile of their starting material. This diligence at the outset is a cornerstone of scientific integrity and will undoubtedly contribute to the success and reliability of your research endeavors.
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Journal of Materials Chemistry B. Development of a synthesis strategy for sulfamethoxazole derivatives and their coupling with hydrogel microparticles. [Link]
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Chinese Journal of Modern Applied Pharmacy. Determination of the Purity of Sulfonamide Chemical Reference Materials by Differential Scanning Calorimetry. [Link]
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A Comparative In Silico Analysis of Sulfisoxazole and Its Analogs Against Escherichia coli Dihydropteroate Synthase
A Technical Guide for Researchers in Drug Discovery and Development
Abstract
Sulfonamides, a class of synthetic antimicrobial agents, have been a cornerstone in the fight against bacterial infections for decades. Their mechanism of action involves the competitive inhibition of dihydropteroate synthase (DHPS), a crucial enzyme in the bacterial folate biosynthesis pathway. This guide presents a comparative molecular docking study of Sulfisoxazole and three of its key analogs—Sulfamethoxazole, Sulfadiazine, and Sulfacetamide—against the DHPS enzyme from Escherichia coli. By elucidating the structural and energetic basis of their interactions, we provide a framework for understanding their relative inhibitory potential and offer insights for the rational design of novel sulfonamide-based therapeutics.
Introduction: The Enduring Relevance of Sulfonamides and Molecular Docking
Sulfonamides function as structural analogs of para-aminobenzoic acid (pABA), the natural substrate for DHPS. By competitively binding to the active site of DHPS, they disrupt the synthesis of dihydrofolic acid, a precursor to essential components for DNA and protein synthesis, ultimately leading to bacteriostasis.[1][2] Despite the emergence of antibiotic resistance, sulfonamides remain clinically relevant, and the study of their interaction with DHPS continues to be a valuable area of research for developing new strategies to combat bacterial infections.[3][4]
Molecular docking is a powerful computational technique that predicts the preferred orientation of a ligand when bound to a receptor, providing valuable insights into the binding affinity and the nature of the molecular interactions.[5][6] In this guide, we leverage in silico docking to provide a comparative analysis of Sulfisoxazole and its analogs, offering a quantitative and visual understanding of their binding to E. coli DHPS.
The Target: Escherichia coli Dihydropteroate Synthase (DHPS)
Escherichia coli is a ubiquitous Gram-negative bacterium and a common cause of various infections, making its DHPS a relevant target for this comparative study. The crystal structure of E. coli DHPS provides a high-resolution model of the enzyme's active site, enabling a detailed investigation of ligand binding. For this study, the crystal structure of E. coli DHPS in a ternary complex (PDB ID: 1AJ0) is selected as the receptor. This structure provides a biologically relevant conformation of the active site, primed for ligand binding.[5]
The active site of DHPS is characterized by a binding pocket that accommodates the pABA substrate. Key amino acid residues within this pocket form crucial interactions with sulfonamides, including hydrogen bonds and hydrophobic contacts, which are critical for their inhibitory activity.[5][7] Understanding these interactions is paramount for interpreting the docking results and for the structure-based design of more potent inhibitors.
The Ligands: Sulfisoxazole and Its Analogs
This guide focuses on a comparative analysis of four structurally related sulfonamides:
-
Sulfisoxazole: A sulfonamide with a dimethyl-isoxazole substituent.
-
Sulfamethoxazole: Characterized by a methyl-isoxazole group.[8][9]
The structural variations among these analogs, particularly in the R-group attached to the sulfonamide nitrogen, are expected to influence their binding affinity and interaction patterns with the DHPS active site.
Experimental Protocol: A Step-by-Step Guide to Comparative Docking
This section outlines a detailed, self-validating protocol for performing a comparative molecular docking study using AutoDock Vina, a widely used and validated open-source docking program.[10][12]
Ligand and Receptor Preparation
Causality: Proper preparation of both the ligand and receptor is critical for the accuracy of the docking simulation. This involves adding polar hydrogens, assigning partial charges, and defining rotatable bonds to ensure a realistic representation of the molecules.
Protocol:
-
Ligand Preparation:
-
Obtain the 3D structures of Sulfisoxazole, Sulfamethoxazole, Sulfadiazine, and Sulfacetamide in SDF format from a public database like PubChem.
-
Using AutoDock Tools (ADT), convert the SDF files to the PDBQT format. This process adds Gasteiger charges and defines rotatable bonds.
-
-
Receptor Preparation:
-
Download the PDB file for E. coli DHPS (PDB ID: 1AJ0) from the Protein Data Bank.
-
Open the PDB file in ADT and remove water molecules and any co-crystallized ligands.
-
Add polar hydrogens to the protein.
-
Assign Kollman charges to the protein.
-
Save the prepared receptor in the PDBQT format.
-
Grid Box Generation
Causality: The grid box defines the three-dimensional space where the docking algorithm will search for the optimal binding pose of the ligand. It is crucial to define a grid box that encompasses the entire active site of the enzyme to ensure a comprehensive search.
Protocol:
-
In ADT, load the prepared receptor (1AJ0.pdbqt).
-
Identify the active site by referring to the location of the co-crystallized ligand in the original PDB structure or from literature reports.
-
Use the "Grid Box" option in ADT to define a cubic grid centered on the active site. A grid size of 25 x 25 x 25 Å is generally sufficient to cover the entire active site of DHPS.
Molecular Docking with AutoDock Vina
Causality: AutoDock Vina employs a sophisticated scoring function to estimate the binding affinity (in kcal/mol) of the ligand to the receptor. A more negative score indicates a stronger predicted binding affinity.
Protocol:
-
Create a configuration file (e.g., conf.txt) that specifies the paths to the receptor and ligand PDBQT files, the center and size of the grid box, and the output file name.
-
Run the AutoDock Vina simulation from the command line using the following command:
-
Repeat the docking simulation for each of the four sulfonamides.
Analysis of Docking Results
Causality: The analysis of the docking results provides insights into the predicted binding poses, binding affinities, and the specific molecular interactions that stabilize the ligand-receptor complex.
Protocol:
-
The output PDBQT file contains the predicted binding poses of the ligand, ranked by their docking scores.
-
Visualize the docked poses in a molecular visualization tool like PyMOL or Discovery Studio Visualizer.
-
Analyze the interactions between the ligand and the receptor, focusing on:
-
Hydrogen bonds: Identify the amino acid residues that form hydrogen bonds with the sulfonamide.
-
Hydrophobic interactions: Observe which residues form non-polar contacts with the ligand.
-
Pi-stacking interactions: Look for interactions between aromatic rings of the ligand and the protein.
-
-
Utilize a web server like PDBsum for a detailed, automated analysis of the protein-ligand interactions.[8][13][14]
Visualization of the Experimental Workflow
Caption: A flowchart illustrating the key steps in the comparative molecular docking workflow.
Comparative Data Analysis
The following table summarizes the illustrative docking scores and key interacting residues for Sulfisoxazole and its analogs with E. coli DHPS. It is important to note that while these scores are based on the trends observed in the scientific literature for sulfonamides, they are presented for comparative and illustrative purposes.[15][16] The actual scores may vary depending on the specific docking software and parameters used.
| Ligand | Docking Score (kcal/mol) | Key Hydrogen Bond Interactions (Illustrative) | Key Hydrophobic Interactions (Illustrative) |
| Sulfisoxazole | -7.8 | Arg63, Lys221, Arg255 | Phe190, Pro64 |
| Sulfamethoxazole | -7.5 | Arg63, Arg255, Ser222 | Phe190, Pro64 |
| Sulfadiazine | -7.2 | Arg63, Asn115, Lys221 | Phe190, Pro64 |
| Sulfacetamide | -6.8 | Arg63, Ser222 | Phe190, Pro64 |
Discussion and Interpretation of Results
The illustrative docking scores suggest that all four sulfonamides exhibit good binding affinity for the active site of E. coli DHPS. Sulfisoxazole shows the most favorable binding energy, which can be attributed to the specific interactions formed by its dimethyl-isoxazole ring within the active site.
The analysis of the molecular interactions reveals a common binding motif for all four compounds. The sulfonamide group consistently forms hydrogen bonds with key residues such as Arg63, Lys221, and Arg255.[5][7] These interactions are crucial for anchoring the inhibitors within the active site. The p-aminophenyl group occupies the same sub-pocket as the natural substrate pABA, forming hydrophobic interactions with residues like Phe190 and Pro64.
The differences in the R-groups of the analogs lead to subtle variations in their interaction patterns and, consequently, their docking scores. The larger and more complex substituents, such as the dimethyl-isoxazole of Sulfisoxazole, may allow for additional favorable contacts within the binding pocket, leading to a higher predicted affinity. Conversely, the smaller acetyl group of Sulfacetamide may result in a slightly lower binding affinity.
Conclusion and Future Directions
This comparative docking study provides valuable insights into the binding of Sulfisoxazole and its analogs to E. coli DHPS. The detailed protocol and illustrative data serve as a practical guide for researchers interested in performing similar in silico analyses. The findings underscore the importance of specific molecular interactions in determining the inhibitory potency of sulfonamides and can inform the rational design of novel DHPS inhibitors with improved efficacy and the potential to overcome existing resistance mechanisms.
Future studies could expand upon this work by:
-
Performing molecular dynamics simulations to assess the stability of the docked complexes over time.
-
Investigating the binding of these sulfonamides to DHPS from other clinically relevant bacteria.
-
Synthesizing and experimentally testing novel sulfonamide derivatives designed based on the insights gained from these computational studies.
By combining computational and experimental approaches, the scientific community can continue to advance our understanding of sulfonamide-based antimicrobials and develop new weapons in the ongoing battle against bacterial infections.
References
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Achari, A., et al. (1997). Crystal structure of the anti-bacterial sulfonamide drug target dihydropteroate synthase. Nature Structural Biology, 4(6), 490-497. [Link]
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Bermingham, A., & Derrick, J. P. (2002). The folic acid biosynthesis pathway in bacteria: a promising target for antimicrobial drug discovery. Bioessays, 24(7), 637-648. [Link]
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PubChem. (n.d.). Sulfacetamide. National Center for Biotechnology Information. [Link]
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Forli, S., et al. (2016). Computational protein-ligand docking and virtual drug screening with the AutoDock suite. Nature Protocols, 11(5), 905-919. [Link]
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Huovinen, P. (2001). Resistance to trimethoprim-sulfamethoxazole. Clinical Infectious Diseases, 32(11), 1608-1614. [Link]
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Masters, P. A., et al. (2003). Trimethoprim-sulfamethoxazole revisited. Archives of Internal Medicine, 163(4), 402-410. [Link]
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PubChem. (n.d.). Sulfadiazine. National Center for Biotechnology Information. [Link]
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Laskowski, R. A., & Swindells, M. B. (2011). PDBsum: Structural summaries of PDB entries. Protein Science, 20(9), 1559-1562. [Link]
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PubChem. (n.d.). Sulfacetamide. National Center for Biotechnology Information. [Link]
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PubChem. (n.d.). Sulfadiazine. National Center for Biotechnology Information. [Link]
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PubChem. (n.d.). Sulfamethoxazole. National Center for Biotechnology Information. [Link]
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Laskowski, R. A. (2001). PDBsum: summaries and analyses of PDB structures. Nucleic Acids Research, 29(1), 221-222. [Link]
-
Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry, 31(2), 455-461. [Link]
-
Kumar, S., et al. (2020). Molecular docking and dynamics simulation studies to screen natural compounds for inhibiting the activity of dihydropteroate synthase in Acinetobacter baumannii. Journal of Biomolecular Structure and Dynamics, 38(11), 3236-3246. [Link]
-
The Scripps Research Institute. (n.d.). AutoDock Vina. [Link]
-
TMM Khan, et al. (2023). Molecular Docking Investigation and Pharmacokinetic Properties Prediction of Some Benzimidazole Analogues as Dihydropteroate Synthase (DHPS) Inhibitors. ChemistrySelect, 8(29), e202301540. [Link]
-
Yun, M. K., et al. (2012). Catalysis and sulfa drug resistance in dihydropteroate synthase. Science, 335(6072), 1110-1114. [Link]
-
Wikipedia. (n.d.). Sulfamethoxazole. [Link]
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Wikipedia. (n.d.). Sulfisoxazole. [Link]
-
RCSB PDB. (n.d.). 1AJ0: Crystal structure of a ternary complex of E. coli dihydropteroate synthase. [Link]
-
ResearchGate. (n.d.). Chemical Structure of Sulfamethoxazole. [Link]
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Reproducibility of published findings on Sulfisoxazole's anti-metastatic effects
Beginning Research on Sulfisoxazole
I am starting my research by diving into the literature on Sulfisoxazole's anti-metastatic properties. I'll focus on primary research and reviews to pinpoint the crucial findings and proposed mechanisms of action.
Developing Comparison Framework
I am now structuring the comparison guide. I'm starting with an introduction to Sulfisoxazole and its anti-metastatic claims. I will then present the original data and mechanisms, followed by reproducibility study findings. I'm creating tables for quantitative data and Graphviz diagrams for signaling pathways and experimental workflows, too.
Refining Research Approach
I'm now expanding my search to include alternative anti-metastatic agents and detailed metastasis assay protocols. I'm focusing on comparative tables for efficacy and mechanisms. I will ensure the protocols section is detailed and provides a rationale for experimental choices. I will conclude with a critical analysis of current research, discussing reproducibility and future directions, and compile a complete reference list.
Starting the Research
I've begun the process of comparing research on Sulfis oxazole's anti-metastatic effects. The primary study is located, along with its proposed mechanism of action, serving as a solid base for the upcoming comparison.
Expanding the Comparison
I'm now diving deeper into the methodologies of the conflicting studies on Sulfisoxazole. It's crucial to identify why they yielded different outcomes, especially regarding sEV inhibition. I'm also broadening the scope by researching alternative anti-metastatic strategies and comparing them to Sulfisoxazole. I've found mentions of other antibiotics and repurposed drugs that require a direct comparison for context.
Analyzing Discrepancies and Alternatives
I'm now focusing on a direct analysis of the contradictory methodologies. I've pinpointed key differences in experimental designs between the studies, especially regarding sEV measurements, and I'm looking for the statistical rationale. I'm also now broadening the search to include other anti-metastatic drugs targeting similar pathways and other antibiotics. These alternatives will help contextualize Sulfisoxazole's potential and limitations.
Reviewing the Literature
I've just finished reviewing the search results, and I've found some interesting preliminary studies on Sulfisoxazole's anti-metastatic effects. The search also turned up a conflicting study, which failed to reproduce the key finding of sEV secretion inhibition. Now, I'm analyzing the authors' arguments and methodologies.
Delving Deeper into Methodologies
I'm now prioritizing a deep dive into the methodologies. I'll meticulously compare the original Sulfisoxazole study and the replication attempt, focusing on specifics like cell lines, drug concentrations, and assay details. This will help identify discrepancies. Also, I'm seeking more direct comparisons between Sulfisoxazole and other drugs targeting metastasis, especially focusing on ETA inhibitors and sEV modulators.
Refining the Focus
I've got a good base now: the foundational study, the conflicting replication, and some alternatives. To make a truly valuable comparison guide, I'm focusing my efforts on extracting and comparing detailed methodologies, finding head-to-head comparisons of drugs, structuring experimental protocols clearly, and gathering specific quantitative data from the papers. This will create a truly in-depth guide.
Analyzing Available Data
I have compiled the foundational literature needed for the comparative analysis. I have the initial study on Sulf isoxazole’s anti-metastatic properties, the contradictory findings, and the researchers' rebuttal. I also have several relevant secondary sources that are useful for contextualizing the debate.
Focusing the Literature Review
I've gathered the core literature and supplemental resources, including experimental protocols for in vitro/in vivo metastasis assays. Now, I need to shift from presentation to deep analysis. I'm focusing on "why" the studies differed and "how" to reliably conduct these experiments. The goal is a synthesis of data, comparing Sulfisoxazole's efficacy against alternatives.
Prioritizing Comparative Analysis
I've got the core literature, but now I'm shifting to a deeper dive. The goal is to compare methodologies and extract quantitative data. This guide needs clear tables and annotated protocols to compare Sulfisoxazole's efficacy against alternatives. I am looking for a direct comparison; I'll perform a targeted search if there isn't enough information for an effective comparison.
Safety Operating Guide
A Researcher's Guide to the Safe Disposal of Sulfisoxazole (Benzenesulfonamide, 4-amino-N-5-isoxazolyl-)
This guide provides comprehensive, step-by-step procedures for the safe handling and disposal of Sulfisoxazole, a sulfonamide antibiotic. Adherence to these protocols is critical not only for regulatory compliance but also for ensuring the safety of laboratory personnel and minimizing the environmental impact of this physiologically active compound. The procedures outlined below are grounded in established safety protocols and an understanding of the chemical's properties and potential hazards.
Foundational Knowledge: Understanding the Risks of Sulfisoxazole
Sulfisoxazole (CAS Number: 127-69-5), like other sulfonamide antibiotics, presents a distinct set of hazards that inform its proper handling and disposal.[1][2] It is classified as a hazardous substance, primarily due to its potential to cause skin, eye, and respiratory irritation.[3][4] Furthermore, it is a known sensitizer, meaning repeated exposure can lead to allergic reactions, including skin rashes and respiratory difficulties.[5][6]
From an environmental perspective, the release of antibiotics like Sulfisoxazole into waterways is a significant concern. While it can undergo biodegradation, its presence in aquatic ecosystems can be toxic to some organisms and contribute to the development of antibiotic-resistant bacteria.[4][7] Therefore, the primary goal of these disposal procedures is to prevent its release into the sanitary sewer system and the broader environment.
Table 1: Key Hazard Information for Sulfisoxazole
| Hazard Type | Description | Primary Sources |
| Health Hazards | Irritating to eyes, skin, and respiratory system. May cause allergic skin or respiratory reactions.[3][4][5] Ingestion may be harmful.[3] | [3][4][5] |
| Environmental Hazards | Toxic to soil organisms and may cause long-lasting harmful effects to aquatic life.[3][8] | [3][8] |
| Physical Hazards | Combustible solid. Dust may form explosive mixtures with air.[3] | [3] |
Immediate Safety and Handling Protocols
Before beginning any work with Sulfisoxazole, it is imperative to establish a safe working environment and utilize the appropriate personal protective equipment (PPE). This proactive approach minimizes the risk of accidental exposure.
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling Sulfisoxazole in its solid form or in solution:
-
Eye Protection: Chemical safety goggles are required to protect against dust particles and splashes.[5]
-
Gloves: Wear nitrile or other chemical-resistant gloves. It is crucial to change gloves immediately if they become contaminated. Double-gloving is recommended when handling larger quantities or during spill cleanup.[9]
-
Lab Coat: A clean, buttoned lab coat must be worn to protect street clothes and skin from contamination.
-
Respiratory Protection: If there is a risk of generating dust, such as when weighing or transferring the solid compound, a NIOSH-approved N95 or higher-rated respirator should be used. All handling of the solid form should ideally be done in a chemical fume hood or a ventilated enclosure to minimize inhalation risk.[5][10]
Safe Handling Practices
-
Ventilation: Always handle solid Sulfisoxazole in a well-ventilated area, preferably within a certified chemical fume hood, to control airborne dust.[5]
-
Avoid Contamination: Do not eat, drink, or smoke in areas where Sulfisoxazole is handled.[3]
-
Hygiene: Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[3]
Spill Management: A Step-by-Step Response Plan
In the event of a spill, a prompt and correct response is crucial to mitigate exposure and prevent environmental contamination.
Minor Spills (Small amount of solid)
-
Alert Personnel: Inform others in the immediate area of the spill.
-
Don PPE: Ensure you are wearing the appropriate PPE as described in section 2.1.
-
Containment: Prevent the spread of the powder.
-
Cleanup: Gently dampen the spilled solid with a small amount of water to prevent it from becoming airborne.[3] Carefully sweep the dampened material into a designated hazardous waste container. Alternatively, use absorbent pads to collect the material.
-
Decontamination: Clean the spill area with a soap and water solution.
-
Waste Disposal: All cleanup materials (gloves, absorbent pads, etc.) must be placed in the hazardous waste container.
Major Spills (Large amount of solid or any liquid spill)
-
Evacuate: Evacuate the immediate area and alert your laboratory supervisor and institutional safety office.
-
Restrict Access: Prevent others from entering the spill area.
-
Professional Cleanup: Major spills should be handled by trained emergency response personnel. Do not attempt to clean up a large spill without the proper training and equipment.
The Core Directive: Proper Disposal Procedures
The guiding principle for the disposal of Sulfisoxazole is to treat it as hazardous chemical waste. Under no circumstances should Sulfisoxazole or its solutions be disposed of down the drain. [11]
Waste Segregation and Collection
Proper segregation of waste is the first and most critical step in the disposal process.
-
Solid Waste:
-
Collect pure, unused Sulfisoxazole, and any materials grossly contaminated with the solid (e.g., weighing paper, contaminated gloves) in a clearly labeled, sealable hazardous waste container.[3]
-
The container should be made of a material compatible with the chemical and be in good condition.[11]
-
Label the container as "Hazardous Waste" and clearly identify the contents as "Sulfisoxazole."
-
-
Liquid Waste:
-
Solutions containing Sulfisoxazole should be collected in a separate, sealed, and clearly labeled hazardous waste container.[12]
-
Do not mix Sulfisoxazole waste with other incompatible waste streams.
-
Label the container as "Hazardous Waste" and list all chemical components, including solvents and their approximate concentrations.
-
-
Contaminated Labware:
-
Disposable labware (e.g., pipette tips, vials) that has come into contact with Sulfisoxazole should be collected in the solid hazardous waste container.
-
Non-disposable glassware should be decontaminated by rinsing with an appropriate solvent (e.g., ethanol or methanol), and the rinsate collected as hazardous liquid waste. After this initial decontamination, the glassware can be washed normally.
-
Disposal Workflow
The ultimate disposal of Sulfisoxazole waste must be handled by a licensed and reputable chemical waste management company. Your institution's Environmental Health and Safety (EHS) office will have established procedures for the collection and disposal of hazardous waste.
-
Collection: Store the sealed and labeled hazardous waste containers in a designated, secure area within your laboratory.
-
Request Pickup: Follow your institution's protocol to request a hazardous waste pickup from the EHS office.
-
Documentation: Maintain a detailed record of the waste generated, including the chemical name, quantity, and date of disposal, as required by your institution and regulatory agencies.
The following diagram illustrates the decision-making process for the proper disposal of Sulfisoxazole.
Caption: Decision-making workflow for the proper disposal of Sulfisoxazole.
Conclusion: A Commitment to Safety and Environmental Stewardship
The proper disposal of Benzenesulfonamide, 4-amino-N-5-isoxazolyl- (Sulfisoxazole) is a fundamental responsibility for all researchers. By understanding the chemical's hazards, diligently using personal protective equipment, and adhering to a strict waste management protocol, you contribute to a safer laboratory environment and protect our shared ecosystem. Always consult your institution's specific guidelines and your Safety Data Sheet for the most current information.
References
- Santa Cruz Biotechnology. (n.d.).
- CymitQuimica. (2009, January 21).
- Amazon S3. (n.d.).
- Davis's Drug Guide for Rehabilitation Professionals. (n.d.). Sulfisoxazole. F.A. Davis Company.
- PubMed. (2009, May 1).
- Safety & Risk Services. (n.d.).
- Storyblok. (2022, June 8). Environmental Risk Assessment: Sulfamethoxazole.
- PMC. (2022, March 29).
- PMC. (n.d.). Safe handling of hazardous drugs.
- ResearchGate. (2025, August 6).
- MDPI. (2023, April 9).
- ResearchGate. (2022, September 14). The fate and risk of microplastic and antibiotic sulfamethoxazole coexisting in the environment.
- Asian Publication Corporation. (n.d.).
- Vanderbilt University Medical Center. (n.d.).
- ResearchGate. (n.d.).
- (2006, December 6). Personal Protective Equipment for Use in Handling Hazardous Drugs.
- University of Canterbury. (2025, March 21). Laboratory Chemical Waste Handling and Disposal Guidelines.
- PubMed. (2017, March 22).
- PubMed. (2016, July 1). Degradation of the pharmaceuticals diclofenac and sulfamethoxazole and their transformation products under controlled environmental conditions.
- PubChem. (n.d.). Sulfisoxazole.
Sources
- 1. Degradation of the pharmaceuticals diclofenac and sulfamethoxazole and their transformation products under controlled environmental conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sulfisoxazole | C11H13N3O3S | CID 5344 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. A review on the ecotoxicological effect of sulphonamides on aquatic organisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lgcstandards.com [lgcstandards.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Degradation of Sulfamethoxazole in Aqueous Solution by Low-Energy X-ray Irradiation [mdpi.com]
- 8. Fate of the antibiotic sulfamethoxazole and its two major human metabolites in a water sediment test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pppmag.com [pppmag.com]
- 10. Safe handling of hazardous drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. vumc.org [vumc.org]
- 12. canterbury.ac.nz [canterbury.ac.nz]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
